2,6-Dimethyl-4-nitrosophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677516. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGGFXVVFUIJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065417 | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-93-6 | |
| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroso-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-nitrosophenol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and key reactions.
Chemical Identity and Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group at position 4. A notable characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. In many instances, the quinone monoxime tautomer is the more stable form, particularly in the solid state. This tautomerism is a critical factor in understanding the chemical behavior and spectroscopic properties of the compound.[1]
The primary CAS number for this compound is 13331-93-6 . Another CAS number, 4965-29-1, is also associated with this compound, often referring to its quinone-oxime tautomer, 2,6-dimethylbenzoquinone 4-oxime.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 13331-93-6 | [2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [2][3][4] |
| Molecular Weight | 151.16 g/mol | [2][5][6] |
| Melting Point | 166-171 °C | [2][4] |
| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 141.3 ± 27.9 °C | [2] |
Safety Information
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264, P270, P301+P316, P321, P330, P405, P501 |
| H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
Source: PubChem CID 83351[6]
Tautomerism and Reactivity
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups and the tautomeric equilibrium. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the reactivity of the phenolic hydroxyl and nitroso groups.[5]
The nitroso group is generally more reactive than a nitro group and can undergo a variety of transformations, including oxidation and reduction.[5] This reactivity makes this compound a versatile synthetic intermediate.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Use as a Chemical Intermediate
The primary application of this compound in research and industry is as a precursor for the synthesis of other organic molecules.[5] Its synthesis is typically achieved through the direct nitrosation of 2,6-dimethylphenol.[5]
Caption: Synthesis of this compound and its key derivatization reactions.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established methods for the nitrosation of phenols.
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or glacial acetic acid
-
Ice
-
Water
-
10% Sodium carbonate solution (optional, for purification)
-
Activated carbon (optional, for purification)
-
Dilute sulfuric acid (for precipitation)
Procedure:
-
In a large glass flask, dissolve 2,6-dimethylphenol in a suitable amount of ice-water. If using glacial acetic acid, dissolve the phenol in an aqueous solution of the acid.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Cool the flask containing the 2,6-dimethylphenol solution in an ice bath to maintain a low temperature (typically 5-10 °C).
-
Slowly add the sodium nitrite solution to the stirred 2,6-dimethylphenol solution.
-
If using sulfuric acid as the acidic medium, a pre-prepared dilute solution of sulfuric acid can be added dropwise concurrently with the sodium nitrite solution, ensuring the temperature remains low.
-
Continue stirring the reaction mixture in the ice bath for a designated period (e.g., 2 hours) after the addition is complete to allow the reaction to go to completion.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
Purification (Optional):
-
The crude product can be purified by dissolving it in a 10% sodium carbonate solution.
-
Treat the solution with activated carbon to remove colored impurities.
-
Filter the solution to remove the activated carbon.
-
Acidify the filtrate with an excess of dilute sulfuric acid to precipitate the purified this compound.
-
Collect the purified product by filtration and dry appropriately.
Biological and Pharmaceutical Relevance
While this compound is primarily recognized as a synthetic intermediate, its derivatives have significance in various fields. The reduction of the nitroso group yields 4-amino-2,6-dimethylphenol, a precursor for various bioactive molecules, dyes, and photographic developers.[5] Conversely, oxidation of the nitroso group leads to the formation of 2,6-dimethyl-4-nitrophenol, which is used in the synthesis of pesticides and herbicides.[5]
The structural motif of substituted phenols is present in numerous pharmaceutical agents, and the reactivity of the nitroso group allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry and drug discovery programs.[5]
Conclusion
This compound is a versatile chemical compound with established synthetic routes and well-characterized properties. Its significance lies primarily in its role as a key intermediate for the production of a range of other organic molecules with applications in pharmaceuticals, agriculture, and materials science. A thorough understanding of its chemistry, particularly its tautomeric nature and the reactivity of its functional groups, is essential for its effective utilization in research and development.
References
- 1. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 3. CAS 13331-93-6 | this compound - Synblock [synblock.com]
- 4. This compound | 13331-93-6 [chemnet.com]
- 5. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 6. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitrosophenol from 2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitrosophenol, a valuable intermediate in various chemical and pharmaceutical applications. This document details the direct nitrosation of 2,6-dimethylphenol, outlining the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is a significant chemical intermediate. Its synthesis from 2,6-dimethylphenol is a classic example of electrophilic aromatic substitution, specifically C-nitrosation. The presence of two methyl groups in the ortho positions to the hydroxyl group directs the incoming nitroso group to the para position, leading to a high regioselectivity. This guide will focus on the widely used method employing sodium nitrite in an acidic medium.
A key characteristic of p-nitrosophenols, including the title compound, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[1] In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable form.[1] This tautomerism is a critical factor in understanding the chemical behavior and spectroscopic properties of the compound.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Electrophile: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol attacks the nitrosonium ion. The hydroxyl group is a strong activating group, and the steric hindrance from the two ortho-methyl groups directs the attack to the para position.
-
Deprotonation: A base (such as water) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,6-dimethylphenol.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dimethylphenol | 1.0 eq | [2] |
| Sodium Nitrite | 1.15 - 1.2 eq | [1] |
| Solvent/Acid | ||
| Acetic Acid (50% aq.) | - | [2] |
| Sulfuric Acid (conc.) | - | [3] |
| Reaction Conditions | ||
| Temperature | ≤ 15 °C | [2] |
| Reaction Time | Not explicitly stated | |
| Product Information | ||
| Yield | Not explicitly stated | |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of 2,6-dimethyl-p-nitrosophenol and is supplemented with details from a similar synthesis of 2-methyl-4-nitrosophenol.[2][3]
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite
-
Glacial acetic acid
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 25 grams of 2,6-dimethylphenol in 246 ml of a 50% aqueous glacial acetic acid solution.
-
Cooling: Cool the solution to 15 °C or lower using an ice bath.
-
Addition of Sodium Nitrite: While maintaining the temperature at or below 15 °C, add a 30% aqueous solution of sodium nitrite (approximately 91 g) dropwise from the dropping funnel with vigorous stirring.[2]
-
Reaction: Continue stirring for a period of time to allow the reaction to go to completion. The exact reaction time may need to be optimized, but for similar reactions, a duration of 2 hours after the addition is complete is a reasonable starting point.[3]
-
Isolation of the Product: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted reagents and acid.
-
Drying: Dry the product, for instance, in a desiccator over a suitable drying agent.
Purification (Optional):
For higher purity, the crude product can be recrystallized. A suitable solvent system would need to be determined experimentally, but ethanol-water mixtures are often effective for phenolic compounds.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and work-up of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the aromatic carbons, and the carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the methyl and aromatic protons, and a characteristic N=O stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ) and characteristic fragmentation patterns.[4]
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound from 2,6-dimethylphenol. The direct nitrosation using sodium nitrite in an acidic medium is a straightforward and effective method for preparing this valuable chemical intermediate. The provided experimental protocol and workflow, along with the mechanistic insights, offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity for specific applications.
References
2,6-Dimethyl-4-nitrosophenol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of 2,6-Dimethyl-4-nitrosophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Structure and IUPAC Name
This compound is an organic compound belonging to the nitrosophenol family. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
The chemical structure consists of a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group (-N=O) at position 4, para to the hydroxyl group. The methyl groups at the ortho positions provide steric hindrance, which can influence the compound's reactivity compared to less substituted nitrosophenols.[2] A key characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[2]
Chemical Identifiers:
-
Molecular Formula: C₈H₉NO₂[1]
-
Molecular Weight: 151.16 g/mol [2]
-
CAS Number: 13331-93-6[1]
-
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N[2]
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. For comparative purposes, data for the related compound, 2,6-Dimethyl-4-nitrophenol, are also included.
| Property | This compound | 2,6-Dimethyl-4-nitrophenol |
| CAS Number | 13331-93-6[2] | 2423-71-4[3] |
| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₃[5] |
| Molecular Weight | 151.163 g/mol [4] | 167.16 g/mol [3] |
| Melting Point | 166-171 °C[4] | 168 °C (decomposes)[3][6] |
| Boiling Point | 310.0±42.0 °C at 760 mmHg[4] | 285.73 °C (estimate) |
| Density | 1.2±0.1 g/cm³[4] | 1.1820 g/cm³ (estimate) |
| pKa | Data not readily available, acidity influenced by tautomerism.[2] | 7.190 (at 25 °C) |
| LogP | 2.19[4] | Not Found |
| Appearance | Not specified | Light yellow to brown crystalline powder.[6][7] |
| Solubility | Not specified | Insoluble in water; soluble in alcohol, benzene, chloroform, DMSO (slightly), and methanol (slightly).[8] |
| Vapor Pressure | 0.0±0.7 mmHg at 25 °C[4] | 0.000145 mmHg at 25 °C |
Experimental Protocols
Synthesis of this compound
The established method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol.[2] This reaction involves an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile.[2]
Materials:
-
2,6-Dimethylphenol
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water
Procedure:
-
Prepare a 50% aqueous solution of glacial acetic acid.
-
Dissolve 25 grams of 2,6-dimethylphenol in 246 ml of the 50% aqueous glacial acetic acid solution.
-
Maintain the temperature of the solution at 15°C or lower.
-
Prepare a 30% aqueous solution of sodium nitrite.
-
Add 91 grams of the 30% aqueous sodium nitrite solution dropwise to the 2,6-dimethylphenol solution while maintaining the temperature at 15°C or lower.[9]
-
The product, 2,6-dimethyl-p-nitrosophenol, will precipitate out of the solution.
-
The resulting solid can be collected by filtration.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of nitrosophenols and their isomers.[2] The following protocol is a general method for the analysis of nitrophenolic compounds and can be adapted for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is frequently employed for the analysis of nitrophenols.[2]
-
Mobile Phase: An isocratic elution using a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) has been shown to be effective for separating phenolic compounds.[2]
-
Flow Rate: A typical flow rate would be in the range of 1-3 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of the compound. The ionization of the phenolic hydroxyl group is pH-dependent and affects the absorption spectrum.[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water, a pre-concentration step using solid-phase extraction (SPE) can significantly improve sensitivity.[2]
-
Injection: Inject a fixed volume of the prepared standard or sample into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound by comparing the peak area to the calibration curve generated from the standards.
Visualization of Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 3. 2,6-ジメチル-4-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 5. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 6. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 7. 2,6-Dimethyl-4-nitrophenol | 2423-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. prepchem.com [prepchem.com]
Spectroscopic Profile of 2,6-Dimethyl-4-nitrosophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2,6-Dimethyl-4-nitrosophenol, a significant intermediate in organic synthesis. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines reported data with typical spectroscopic values for structurally related compounds to offer a predictive profile. This guide is intended to support research and development activities by providing key data points for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Multiplicity | Chemical Shift (δ) ppm | Notes |
| -CH₃ (at C2, C6) | Singlet | ~ 2.2 | Reported value.[1] |
| Ar-H (at C3, C5) | Singlet | 8.1 – 8.3 | Reported range. Due to symmetry, these protons are expected to be equivalent.[1] |
| -OH | Singlet (broad) | Variable | The chemical shift is dependent on solvent, concentration, and temperature. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ) ppm | Notes |
| -CH₃ (at C2, C6) | 15 - 20 | Based on typical values for methyl-substituted phenols. |
| C3, C5 | 130 - 140 | Aromatic carbons adjacent to the nitroso group. |
| C4 | 150 - 160 | Carbon bearing the nitroso group. |
| C2, C6 | 125 - 135 | Carbons bearing the methyl groups. |
| C1 | 155 - 165 | Carbon bearing the hydroxyl group. |
Note: The predicted ¹³C NMR data is based on established chemical shift ranges for substituted aromatic compounds. Experimental verification is recommended.
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3200 - 3600 | Strong, Broad | Characteristic of phenolic hydroxyl group, subject to hydrogen bonding. |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | |
| C=C stretch (aromatic) | 1450 - 1600 | Medium | Multiple bands are expected. |
| N=O stretch | 1500 - 1550 | Medium to Strong | |
| C-N stretch | 1340 - 1390 | Medium | |
| O-H bend | 1330 - 1440 | Medium | |
| C-O stretch | 1180 - 1260 | Strong |
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Not specified | ~ 350 | Data not available | This absorption is attributed to the n → π* transition of the nitroso group.[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
The established method for the synthesis of this compound is through the direct nitrosation of 2,6-Dimethylphenol.[1]
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve 2,6-Dimethylphenol in a suitable solvent and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 2,6-Dimethylphenol with constant stirring.
-
Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid dropwise to the reaction mixture.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
The resulting precipitate of this compound can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
UV-Vis Spectroscopy
Instrumentation:
-
A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
Data Acquisition:
-
Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
To study the effect of solvent polarity, prepare solutions of the same concentration in different solvents (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) and record the spectra.
Visualized Synthesis Workflow
The synthesis of this compound from 2,6-Dimethylphenol can be visualized as a straightforward electrophilic aromatic substitution reaction.
Caption: Synthesis of this compound via nitrosation of 2,6-Dimethylphenol.
References
An In-depth Technical Guide to the Tautomerism of p-Nitrosophenols and Quinone Monoximes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between p-nitrosophenols and their corresponding quinone monoxime isomers. This equilibrium is a critical consideration in synthetic chemistry, drug design, and materials science, as the distinct structural and electronic properties of each tautomer can significantly influence reactivity, biological activity, and material characteristics.
The Tautomeric Equilibrium: A Balance of Aromaticity and Stability
The tautomerism between p-nitrosophenols and quinone monoximes involves the intramolecular migration of a proton and a concurrent shift of double bonds. The equilibrium lies between the aromatic p-nitrosophenol form and the non-aromatic, but often more stable, quinone monoxime form.
While the p-nitrosophenol tautomer benefits from the thermodynamic stability of its aromatic ring, the quinone monoxime form is often favored in solution.[1][2] This preference is attributed to a combination of factors:
-
π-Electron Stabilization: Hückel model calculations indicate that the quinonoid structure, while not fully aromatic, retains a significant portion of the π-electron stabilization energy.[2]
-
Proton Affinity: The oxime functional group has a higher proton affinity compared to the phenolic hydroxyl group, making the quinone monoxime tautomer the more stable form for the proton to reside on.[2]
The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of substituents on the aromatic ring.
Diagram of the Tautomeric Equilibrium
References
Physical and chemical properties of 2,6-Dimethyl-4-nitrosophenol
An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with applications in synthesis and research. The document details its key characteristics, experimental protocols for its synthesis and analysis, and its chemical behavior, including its tautomeric equilibrium. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Physical and Chemical Properties
This compound is a solid organic compound with a molecular weight of 151.16 g/mol .[1] Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | [1][2] |
| Molecular Weight | 151.163 g/mol | [2] |
| Appearance | Light yellow to Brown powder/crystal | |
| Melting Point | 166–171 °C | [2][3] |
| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [2][3] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 141.3 ± 27.9 °C | [2] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |
Acidity and Solubility
| Property | Value | Source |
| pKa | Data not readily available, acidity is influenced by tautomerism.[3] For comparison, the pKa of the related compound 2,6-dimethyl-4-nitrophenol is 7.15.[4][5] | N/A |
| Solubility | Soluble in alcohol, benzene, and chloroform; insoluble in water.[6][7] | N/A |
| LogP | 2.19 | [2] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol.[3]
Materials and Reagents:
-
2,6-dimethylphenol
-
Sodium nitrite (NaNO2)
-
Glacial acetic acid or another suitable acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2,6-dimethylphenol in an aqueous solution of glacial acetic acid.[3]
-
Cool the solution to 0–5 °C using an ice bath.[3]
-
Slowly add an aqueous solution of sodium nitrite to the cooled mixture while stirring. Maintaining the low temperature is crucial to control the reaction rate and minimize side products.[3]
-
The reaction proceeds via the in-situ formation of nitrous acid (HNO2), which then generates the nitrosonium ion (NO+). This ion acts as an electrophile in an electrophilic aromatic substitution with the electron-rich 2,6-dimethylphenol.[3]
-
After the addition is complete, continue stirring the mixture in the cold for a period to ensure the reaction goes to completion.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water to remove any unreacted reagents and acid.
-
For purification, recrystallize the crude product from an ethanol/water mixture to obtain a product with a purity of over 95%.[3]
Caption: Synthesis workflow for this compound.
Analytical Procedures
To confirm the purity and structural integrity of the synthesized this compound, a combination of analytical techniques is employed.[3]
Melting Point Analysis:
-
A sharp melting point range of 166–171 °C is indicative of high purity.[3] A broader range suggests the presence of impurities, necessitating further purification.[3]
Chromatographic Analysis (HPLC):
-
High-performance liquid chromatography (HPLC) can be used for both qualitative and quantitative analysis.
-
A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 50 mM acetate buffer at pH 5.0) and an organic modifier like acetonitrile (e.g., an 80:20 v/v ratio).[3]
Spectroscopic Analysis:
-
¹H NMR: Expected peaks include a signal around δ 2.2 ppm corresponding to the methyl groups and signals in the aromatic region (δ 8.1–8.3 ppm) for the protons adjacent to the nitroso group.[3]
-
FT-IR: Key vibrational bands to look for are the N=O stretch at approximately 1500 cm⁻¹ and a broad O–H stretch around 3200 cm⁻¹.[3]
-
Mass Spectrometry: The molecular ion peak should be observed at an m/z of 151.16, corresponding to the molecular formula C8H9NO2.[3]
-
UV-Vis Spectroscopy: The presence of the nitroso group can be confirmed by a characteristic absorption maximum (λmax) at around 350 nm.[3]
Caption: Analytical workflow for purity and structural confirmation.
Chemical Reactivity and Tautomerism
A key chemical feature of p-nitrosophenols, including this compound, is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form.[3] The nitroso group is redox-active and can participate in various chemical transformations.[3] For instance, it can be oxidized to a nitro group to form 2,6-dimethyl-4-nitrophenol or reduced to an amino group.[3] The steric hindrance provided by the methyl groups at the 2 and 6 positions can influence the reactivity of the phenolic hydroxyl and nitroso groups.[3]
References
- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 3. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 4. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
2,6-Dimethyl-4-nitrosophenol reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dimethyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a significant chemical intermediate used in the synthesis of dyes, photographic materials, and pharmaceuticals. Its chemical behavior is characterized by the interplay of its phenolic hydroxyl group, the reactive nitroso group, and the steric influence of the two methyl groups at the ortho positions.[1] A key feature of this compound is its existence in a tautomeric equilibrium with its quinone monoxime isomer, 4-(hydroxyimino)-2,6-dimethylcyclohexa-2,5-dienone.[2] This guide provides a detailed examination of its core reaction mechanisms, supported by experimental protocols and quantitative data.
Synthesis: Electrophilic Nitrosation
The most established method for synthesizing this compound is through the direct electrophilic nitrosation of 2,6-dimethylphenol.[1]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. First, sodium nitrite reacts with an acid (e.g., sulfuric or hydrochloric acid) in situ to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The electron-rich ring of 2,6-dimethylphenol then attacks the nitrosonium ion, followed by deprotonation to restore aromaticity and yield the final product.[1] The methyl groups direct the substitution to the para position.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitroso Group in Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Electronic Nature of the Nitroso Group
The nitroso functional group (–N=O), when attached to a phenolic ring, imparts a complex and potent electronic character to the molecule. As one of the more unusual substituents, its behavior is of significant interest in organic chemistry and medicinal chemistry. Nitrosoarenes are known for their high reactivity and are found in various biologically active molecules and serve as versatile precursors in organic synthesis.[1] Understanding the electron-withdrawing effects of the nitroso group is crucial for predicting molecular properties such as acidity, reactivity in electrophilic substitution, and potential biological activity.
The nitroso group exerts its influence through two primary electronic mechanisms: a strong electron-withdrawing inductive effect (-I) and a more nuanced resonance effect (often denoted as mesomeric effect, M). The interplay of these effects deactivates the aromatic ring towards electrophilic attack while simultaneously increasing the acidity of the phenolic proton far beyond that of phenol itself. This guide provides a detailed examination of these effects, supported by quantitative data, experimental methodologies, and illustrations of the underlying chemical principles.
Core Electronic Effects Explained
The net electronic effect of the nitroso group is a combination of inductive and resonance contributions.
Inductive Effect (-I)
Both nitrogen and oxygen are highly electronegative atoms. Consequently, the nitroso group strongly pulls electron density away from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect (-I) reduces the overall electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution compared to unsubstituted benzene.[2]
Resonance Effect (±M)
The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitroso group can participate in resonance in two opposing ways, but its electron-withdrawing nature (-M) is most relevant to the acidity of phenols.
-
Electron-Withdrawing Resonance (-M): The π-bond of the nitroso group can conjugate with the π-system of the benzene ring, pulling electron density out of the ring. This effect is most pronounced when the nitroso group is at the ortho or para position relative to the hydroxyl group. Upon deprotonation of the phenol to its conjugate base (the phenoxide), this -M effect provides significant stabilization by delocalizing the negative charge on the oxygen atom onto the electronegative oxygen of the nitroso group. This stabilization is the primary reason for the enhanced acidity of nitrosophenols.
-
Electron-Donating Resonance (+M): The lone pair on the nitrogen atom can also be delocalized into the benzene ring. This +M effect increases electron density at the ortho and para positions. While this seems contradictory to its deactivating nature, this effect explains why the nitroso group, like halogens, is an ortho, para-director for electrophilic aromatic substitution. The strong -I effect deactivates all positions on the ring, but the +M effect makes the ortho and para positions less deactivated than the meta position.
For the purposes of acidity, the electron-withdrawing resonance (-M effect) is the dominant interaction, as it directly stabilizes the phenoxide anion.
Quantitative Analysis of Electronic Effects
The electron-withdrawing properties of the nitroso group can be quantified by examining its impact on the acidity (pKa) of phenols and through the use of Hammett substituent constants.
Acidity of Nitrosophenols (pKa Values)
The most direct measure of the nitroso group's electron-withdrawing effect on a phenol is the increase in acidity (decrease in pKa) of the hydroxyl proton. The stabilization of the resulting phenoxide ion through inductive and resonance effects facilitates the dissociation of the proton.
| Compound | pKa Value | Comments |
| Phenol | ~9.98 | Reference compound with no withdrawing groups.[3] |
| p-Nitrosophenol | 6.2 - 6.48 | Significantly more acidic due to strong -I and -M effects stabilizing the phenoxide.[4] |
| o-Nitrosophenol | ~6.3 | Acidity is comparable to the para isomer. Intramolecular hydrogen bonding can play a role.[4] |
| m-Nitrophenol | 8.28 - 8.34 | The nitro group at the meta position exerts only a -I effect, leading to a smaller increase in acidity.[3][5] |
| p-Nitrophenol | 7.14 - 7.15 | Included for comparison; shows strong -I and -M effects similar to p-nitrosophenol.[2][3] |
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[6][7] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group.
While a comprehensive table of Hammett constants for the nitroso group is not as common as for the nitro group, its σₚ value is known to be large and positive, reflecting its powerful electron-withdrawing nature through both induction and resonance.[8] For comparison, the well-documented nitro group (–NO₂) has σₚ = +0.78 and σₘ = +0.71.[9] Kinetic studies on the nitrosation of substituted phenols have determined a large negative reaction constant (ρ = -6.1), indicating the reaction is highly sensitive to the electronic effects of substituents and involves the development of positive charge in the transition state (an electrophilic attack).[10]
Visualization of Electronic Effects and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical principles and experimental processes discussed.
Resonance Stabilization of p-Nitrosophenoxide
The following diagram illustrates how the electron-withdrawing resonance effect of the para-nitroso group stabilizes the phenoxide ion, delocalizing the negative charge.
Conceptual Model of Inductive vs. Resonance Effects
This diagram contrasts the through-bond inductive pull with the through-space π-system resonance pull.
Experimental Workflow: Spectrophotometric pKa Determination
This flowchart outlines the key steps in determining the pKa of a nitrosophenol using UV-Vis spectrophotometry.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. All work with these chemicals should be conducted with appropriate safety precautions.[11]
Synthesis of 4-Nitrosophenol
This protocol is adapted from established methods for the preparation of 4-nitrosophenol.[12]
-
Principle: 4-Nitrosophenol can be synthesized by the hydrolysis of p-nitrosodimethylaniline. The reaction proceeds in a boiling alkaline solution, followed by acidification and extraction.
-
Materials:
-
p-Nitrosodimethylaniline hydrochloride
-
Sodium hydroxide (NaOH) solution (2.5% w/w)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Diethyl ether for extraction
-
Standard laboratory glassware (reflux condenser, flasks, separatory funnel)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, bring 250 g of 2.5% NaOH solution to a boil.
-
Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to the boiling solution. Allow the oily free base to dissolve after each addition before adding the next portion.
-
Continue boiling after the final addition until the solution turns a reddish-yellow color.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cold solution with acid.
-
Extract the aqueous solution with several portions of diethyl ether.
-
Combine the ether extracts and evaporate the solvent on a water bath to yield the crude 4-nitrosophenol.
-
For purification, redissolve the product in a minimal amount of boiling water, filter while hot, and allow to cool. Re-extract the cooled aqueous solution with ether and evaporate the solvent to obtain purified crystals.[12]
-
Spectrophotometric Determination of pKa
This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.[13][14][15]
-
Principle: The protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of solutions at a fixed total phenol concentration across a range of pH values, the ratio of [ArO⁻]/[ArOH] can be determined. The pKa is the pH at which the concentrations of the two species are equal.
-
Materials:
-
Purified nitrosophenol sample
-
A series of buffer solutions with known, stable pH values spanning the expected pKa (e.g., citrate, phosphate, borate buffers).
-
Calibrated pH meter
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a concentrated stock solution of the nitrosophenol in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of buffered solutions with pH values spanning at least 2 units above and below the estimated pKa.
-
For each pH value, prepare a sample by diluting an identical aliquot of the stock solution into a volumetric flask with the corresponding buffer.
-
Prepare a fully acidic sample (pH << pKa) and a fully basic sample (pH >> pKa) to obtain the spectra of the pure protonated and deprotonated forms, respectively.
-
Record the UV-Vis absorbance spectrum (e.g., from 250-500 nm) for each sample, using the appropriate buffer as a blank.
-
Identify the wavelength of maximum absorbance (λ_max) for the phenoxide species.
-
Measure the absorbance of each buffered sample at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus the measured pH of each sample.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum (acidic form) and maximum (basic form) values.[16]
-
Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH - log([A⁻]/[HA]), where the ratio of concentrations can be calculated from the absorbance values.[14]
-
Application in Drug Discovery and Development
The potent electronic effects and inherent reactivity of the nitroso group make it a feature of interest in drug design.
-
Enzyme Inhibition: The nitroso group can be found in potent enzyme inhibitors. For example, NU6027 is a nitrosopyrimidine derivative that acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK1 and CDK2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[17][18][19] These kinases are critical regulators of the cell cycle and DNA damage response, making them key targets in cancer therapy.[20] The electronic properties of the nitroso group contribute to the specific hydrogen bonding and geometric conformations required for binding to the kinase active site.[18]
-
Bioisosteric Replacement: Understanding the electronic profile of the nitroso group allows medicinal chemists to consider it as a potential bioisostere for other electron-withdrawing groups, like the nitro or cyano groups, to fine-tune a molecule's potency, selectivity, or metabolic stability.
Conceptual Signaling Pathway: CDK Inhibition by a Nitroso-Containing Drug
The diagram below illustrates a simplified, conceptual pathway showing how a drug like NU6027 inhibits CDKs, leading to cell cycle arrest.
Conclusion
The nitroso group is a powerful electron-withdrawing substituent that significantly modifies the properties of the phenol ring. Its strong inductive (-I) and resonance (-M) effects work in concert to dramatically increase the acidity of the phenolic proton by stabilizing the conjugate phenoxide base. While these same effects deactivate the ring to electrophilic substitution, a separate resonance donation (+M) from the nitrogen lone pair directs incoming electrophiles to the ortho and para positions. This complex electronic profile, quantifiable through pKa values and Hammett constants, makes nitrosophenols valuable subjects of study and provides a unique tool for professionals in chemical research and drug development seeking to modulate the electronic, structural, and biological properties of aromatic molecules.
References
- 1. NU6027 | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. m-Nitrophenol [drugfuture.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. web.pdx.edu [web.pdx.edu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chemistry.beloit.edu [chemistry.beloit.edu]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. apexbt.com [apexbt.com]
A Technical Guide to the Historical Synthesis of Nitrosophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods for the synthesis of nitrosophenol derivatives, with a primary focus on p-nitrosophenol, a key intermediate in various chemical and pharmaceutical applications. This document details the foundational experimental protocols, presents quantitative data for comparative analysis, and visualizes the key synthetic pathways and workflows.
Introduction
The nitrosation of phenols, a classic example of electrophilic aromatic substitution, has been a subject of study for over a century. Historically, the primary goal has been the synthesis of p-nitrosophenol, which can be readily oxidized to p-nitrophenol or reduced to p-aminophenol, a crucial precursor for antipyretic and analgesic drugs like paracetamol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making the regioselectivity of the nitrosation reaction a key point of interest. Early methods focused on the use of nitrous acid, often generated in situ, to achieve this transformation. This guide will explore the seminal historical methods, their experimental intricacies, and their reported efficiencies.
Core Historical Synthesis Methods
Two primary approaches dominate the historical landscape of nitrosophenol synthesis: the in-situ generation of nitrous acid and the use of dinitrogen trioxide.
Nitrosation via In-Situ Generation of Nitrous Acid
This is the most traditional and widely cited historical method. It involves the reaction of phenol with nitrous acid (HNO₂) that is generated at the moment of reaction by combining an alkali metal nitrite (typically sodium nitrite, NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
Reaction Mechanism: The overall process can be understood in two main stages: the formation of the electrophile and the subsequent electrophilic attack on the phenol ring.
The reaction is highly sensitive to temperature and pH. Low temperatures (typically 0-5 °C) are crucial to prevent the decomposition of the unstable nitrous acid and to minimize the formation of tarry by-products from side reactions.[3] The acidity of the medium must be carefully controlled to ensure the generation of the nitrosonium ion (NO⁺), the active electrophile, without promoting undesired oxidation or rearrangement reactions.[1]
This protocol is a synthesized representation of common historical procedures.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
A solution of sodium phenolate is prepared by dissolving phenol in an aqueous solution of sodium hydroxide.[1]
-
The appropriate amount of sodium nitrite is then added to this alkaline solution.[1]
-
The mixture is cooled to 0-5 °C in an ice bath with constant stirring.
-
A pre-cooled, dilute solution of sulfuric acid is added dropwise to the reaction mixture. The temperature must be maintained below 5 °C throughout the addition.[4]
-
The addition of acid liberates nitrous acid, which then reacts with the phenol. The reaction mixture typically turns from yellow to a dark brown or reddish color.
-
After the complete addition of the acid, the mixture is stirred for an additional 30-60 minutes, allowing the reaction to go to completion.
-
The precipitated crude p-nitrosophenol is then collected by filtration, washed with cold water to remove residual acid and salts, and dried.
Nitrosation using Dinitrogen Trioxide (N₂O₃)
Another significant historical method involves the use of dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, as the nitrosating agent.[5] This method can offer advantages in terms of avoiding the large quantities of inorganic salts produced in the in-situ nitrous acid method.
Reaction Workflow: This approach involves the preparation of liquid N₂O₃, which is then reacted with phenol.
This method often provides a cleaner reaction with high selectivity for the para isomer.[5]
This protocol is based on procedures described in the patent literature.[5]
Materials:
-
Phenol
-
Dinitrogen Trioxide (N₂O₃), liquefied
-
Water
-
Ice
Procedure:
-
An aqueous solution of phenol (e.g., 0.5 M) is prepared in a reaction vessel.
-
The solution is cooled to 0 °C in an ice bath with efficient stirring.
-
Blue, liquid dinitrogen trioxide is added slowly to the phenol solution over a period of several hours (e.g., 5 hours).[5]
-
As the reaction progresses, a brown product precipitates out of the solution.
-
After the addition is complete, the precipitated p-nitrosophenol is isolated by filtration.
-
The product is washed with cold water (0 °C) and subsequently dried (e.g., at 50 °C).
Quantitative Data Summary
The yield and regioselectivity of phenol nitrosation are highly dependent on the specific conditions employed. The following tables summarize quantitative data reported in historical literature for various methods.
Table 1: Synthesis of p-Nitrosophenol via In-Situ Nitrous Acid
| Acid Used | Key Conditions | Reported Yield | Reference |
| Sulfuric Acid | Temperature not exceeding 5 °C, gradual addition of acid. | ~86% | [4] |
| Hydrochloric Acid | Temperature kept below 5 °C. | Not specified, but tar formation noted. | Forum Discussion |
| Sulfuric Acid | pH maintained between 1.5-3.0, continuous process. | Not specified, focused on purity. | US Patent 3,320,324A |
Table 2: Synthesis of p-Nitrosophenol via Dinitrogen Trioxide
| Catalyst | Key Conditions | Reported Yield | Reference |
| None | N₂O₃ added over 5 hours at 0 °C. | 70% | [5] |
| Ammonium Chloride | Gradual addition of N₂O₃ at 0 ± 2 °C. | 89% | [4] |
| Hydrochloric Acid | Gradual addition of N₂O₃ at 0 ± 2 °C. | 91.5% | [4] |
Table 3: Regioselectivity of Phenol Nitrosation
| Method/Conditions | ortho-isomer | para-isomer | Reference |
| General Nitrosation | ~10% | ~90% | |
| N₂O₃ Method | Below detection limit | Predominant Product | [5] |
Note: Yields reported in historical patents and literature may vary and should be considered in the context of the analytical techniques available at the time.
Conclusion
The historical synthesis of nitrosophenol derivatives, particularly p-nitrosophenol, has laid the groundwork for the production of numerous important chemical and pharmaceutical compounds. The foundational methods, primarily relying on the electrophilic nitrosation of phenol with in-situ generated nitrous acid or with dinitrogen trioxide, highlight the critical importance of controlling reaction parameters such as temperature and acidity to achieve high yields and selectivity. While modern synthetic methods have evolved, an understanding of these core historical techniques provides valuable context for researchers and professionals in the field of organic synthesis and drug development. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for comprehending the origins and practical aspects of these significant chemical transformations.
References
- 1. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 2. Question: Phenol on heating with NaNO₂ and a few drops of conc. H₂SO₄ ma.. [askfilo.com]
- 3. dl.iranchembook.ir [dl.iranchembook.ir]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dimethyl-4-nitrosophenol, a versatile chemical intermediate. Due to its potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all personnel working with this compound. This document outlines its physicochemical properties, toxicological profile, and detailed protocols for its use, storage, and emergency management.
Physicochemical and Hazard Profile
This compound is a phenolic compound characterized by the presence of a nitroso group at the para position. A key feature of this compound is its existence in a tautomeric equilibrium with its more stable quinone monoxime form. This tautomerism is a critical factor in understanding its chemical behavior and reactivity.[1] The methyl groups at the 2 and 6 positions create steric hindrance, which can influence the reactivity of the phenolic hydroxyl and nitroso functional groups.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13331-93-6 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Melting Point | 166-171 °C | |
| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 141.3 ± 27.9 °C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
Table 2: GHS Hazard Classification and Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
Toxicological Data
Table 3: Acute Toxicity Data for a Related Compound (2,6-Di-tert-butyl-4-nitrophenol)
| Test | Species | Route | Value | Note | Source |
| LD₅₀ | Rat | Oral | ~80 mg/kg | [5] | |
| LD₅₀ | Rat | Oral | 93 mg/kg | [6] | |
| NOAEL | Rat | Oral | < 62.5 mg/kg | No Observable Adverse Effect Level | [6] |
Note: This data is for 2,6-Di-tert-butyl-4-nitrophenol and should be used as an indication of potential toxicity only. The toxicological properties of this compound have not been as thoroughly investigated.
Experimental Protocols
Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.
Representative Synthesis of 4-Nitrosophenols
The synthesis of 4-nitrosophenols is typically achieved through the nitrosation of the corresponding phenol. The following is a representative protocol adapted from the synthesis of 2-methyl-4-nitrosophenol, which can be modified for this compound.[7]
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Ice-water
-
10% Sodium carbonate solution
-
Activated carbon
-
Dilute sulfuric acid
Procedure:
-
In a large glass flask, dissolve the starting phenol (e.g., 2,6-dimethylphenol) and sodium nitrite in ice-water.[7]
-
While maintaining the temperature between 5-10°C with constant stirring, slowly add a solution of concentrated sulfuric acid in water from a dropping funnel over a period of 30-60 minutes.[7]
-
Once the addition is complete, allow the reaction mixture to stand in the cold for 2 hours.[7]
-
Filter the resulting solid.
-
For purification, dissolve the solid in a 10% sodium carbonate solution and treat with activated carbon.[7]
-
Filter the solution into an excess of dilute sulfuric acid to precipitate the purified this compound.[7]
-
Collect the product by filtration and dry appropriately.
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile) appropriate for handling phenols and nitro compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
-
Remove contaminated clothing immediately and launder it separately before reuse.[4]
Storage and Incompatibility
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9]
-
Keep containers tightly closed.[9]
-
Store in a locked cabinet or other secure location to restrict access.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] Phenolic compounds can react violently with certain chemicals.
Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Control and Ventilate: If safe to do so, prevent the spread of the spill. Ensure the area is well-ventilated, using the fume hood to exhaust vapors.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.2.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Absorption (for liquids): Slowly add the absorbent material to the spill, working from the outside in.[2]
-
Collection (for solids): Carefully sweep or scoop up the spilled solid, avoiding the generation of dust.
-
Packaging Waste: Place all contaminated absorbent material and collected solid into a labeled, sealable, and compatible container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations.
Waste Disposal
-
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[3]
In all cases of exposure, it is imperative to seek prompt medical attention and to provide the attending physician with the Safety Data Sheet (SDS) for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethyl-4-nitrosophenol in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides a detailed experimental protocol for its precise determination.
Compound Profile: this compound
This compound is an organic compound featuring a phenol ring substituted with two methyl groups and a nitroso group.[1] Its structure, containing both polar (hydroxyl, nitroso) and non-polar (dimethylated aromatic ring) moieties, dictates its solubility behavior. It serves as a valuable synthetic intermediate in the development of various organic molecules, including those with potential pharmaceutical applications.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| CAS Number | 13331-93-6 | [1][2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 166–171 °C | [2] |
| Boiling Point | 310 °C (at 760 mmHg) | [2] |
Solubility Profile
Specific quantitative solubility data for this compound is not widely available in the reviewed literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The presence of the polar hydroxyl (-OH) and nitroso (-NO) groups suggests solubility in polar organic solvents. The non-polar dimethylated benzene ring indicates likely solubility in less polar organic solvents. Its solubility in water is expected to be low.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | The polar nitroso and hydroxyl groups can interact via dipole-dipole forces. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The aromatic ring and methyl groups provide non-polar character, but the polar functional groups limit solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve compounds with a moderate degree of polarity. |
| Aqueous | Water | Insoluble to Sparingly Soluble | The non-polar bulk of the molecule likely outweighs the hydrogen bonding capacity of the hydroxyl and nitroso groups, leading to poor water solubility. |
Note: The solubility can be influenced by factors such as temperature and the pH of the solution.
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, the following gravimetric shake-flask method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4]
Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., ethanol, acetone, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., set to 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to first filter the supernatant through a syringe filter into a clean, pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the collected sample. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
Caption: Workflow for determining compound solubility.
Synthesis Pathway
This compound is typically synthesized via the electrophilic nitrosation of 2,6-dimethylphenol.[2] This reaction involves using a nitrosating agent, such as sodium nitrite, in an acidic medium.
Caption: Synthesis pathway of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or chemical fume hood. It is classified as toxic if swallowed and causes serious eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]
References
Pioneering the Synthesis of 2,6-Dimethyl-4-nitrosophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nitrosophenols, a class of organic compounds characterized by a nitroso group (-N=O) attached to a phenolic ring, has a rich history dating back to the 19th century. These compounds have garnered significant interest due to their vibrant colors, which historically suggested applications as dyes, and their versatile reactivity, making them valuable intermediates in organic synthesis. This technical guide focuses on a specific and important member of this class: 2,6-Dimethyl-4-nitrosophenol. The strategic placement of methyl groups at the 2 and 6 positions imparts unique steric and electronic properties that influence its reactivity and make it a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
This document provides an in-depth exploration of the discovery and seminal synthesis of this compound, offering a detailed experimental protocol for its preparation. Quantitative data is presented in a structured format for clarity, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.
Discovery and First Synthesis
The first synthesis of this compound was a significant step in the broader investigation of the reactions of nitrous acid with substituted phenols. The traditional and most established method for the preparation of this compound is through the direct nitrosation of 2,6-dimethylphenol. This electrophilic aromatic substitution reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then forms the electrophilic nitrosonium ion (NO⁺). The electron-rich aromatic ring of 2,6-dimethylphenol, activated by the hydroxyl group, is then attacked by the nitrosonium ion, leading to the formation of this compound. The para-position is preferentially substituted due to the steric hindrance imposed by the methyl groups at the ortho-positions.
Experimental Protocols: The First Synthesis
The following section details the experimental methodology for the first synthesis of this compound, based on the established principles of direct nitrosation of 2,6-dimethylphenol.
Synthesis of this compound from 2,6-Dimethylphenol
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
Procedure:
-
A solution of 2,6-dimethylphenol is prepared in a suitable solvent, such as aqueous ethanol or acetic acid, in a reaction vessel.
-
The reaction vessel is cooled in an ice bath to maintain a low temperature, typically between 0 and 5 °C.
-
A solution of sodium nitrite in water is prepared.
-
Slowly, and with constant stirring, the aqueous solution of sodium nitrite is added dropwise to the cooled solution of 2,6-dimethylphenol.
-
Concurrently, a dilute solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added dropwise to the reaction mixture to maintain an acidic pH. The acid reacts with sodium nitrite to generate nitrous acid in the reaction mixture.
-
The reaction is allowed to proceed at a low temperature for a specified period, during which the formation of a precipitate is observed.
-
Upon completion of the reaction, the solid product is collected by filtration.
-
The collected solid is washed with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Melting Point | 168-171 °C (decomposes) | |
| Appearance | Yellow to brown crystalline solid | |
| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water. |
Reaction Pathway and Logic
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The key steps are the in situ generation of the electrophile and the subsequent attack on the activated aromatic ring.
Caption: Synthesis pathway of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The discovery and first synthesis of this compound represent a notable contribution to the field of organic chemistry. The direct nitrosation of 2,6-dimethylphenol provides a straightforward and efficient route to this valuable synthetic intermediate. The steric hindrance provided by the methyl groups directs the electrophilic attack to the para-position, leading to a high degree of regioselectivity. Understanding the historical context and the fundamental principles of its synthesis is crucial for researchers and scientists who utilize this compound in the development of new materials and potential therapeutic agents. The detailed experimental protocol and workflow provided in this guide serve as a practical resource for the laboratory preparation of this compound.
Methodological & Application
Application Note and Protocol for the HPLC Analysis of 2,6-Dimethyl-4-nitrosophenol
This document provides a detailed protocol for the quantitative analysis of 2,6-Dimethyl-4-nitrosophenol in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a chemical intermediate used in organic synthesis.[1] Its analysis is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a versatile and efficient technique for the separation and quantification of phenolic compounds.[1] This protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for moderately hydrophobic and acidic molecules like this compound.[2]
A key characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol form and the quinone monoxime form, which can influence its chemical behavior and spectroscopic properties.[1]
Experimental Protocol
This protocol provides a starting point for method development and may require optimization for specific sample matrices.
-
This compound reference standard (Purity ≥95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Acetic acid, analytical grade
-
Sodium acetate, analytical grade
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are frequently employed for the analysis of nitrophenols and related compounds.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 50 mM acetate buffer (pH 5.0) and acetonitrile in a ratio of 80:20 (v/v) has been shown to be effective for separating some phenolic compounds in under 3.5 minutes.[1][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A starting wavelength of 280 nm is recommended based on methods for similar phenolic compounds.[4]
-
Injection Volume: 10 µL
-
50 mM Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 50 mM solution. Adjust the pH to 5.0 with acetic acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
The sample preparation method will depend on the matrix. For water samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances, which can significantly improve sensitivity.[1][3]
-
Solid-Phase Extraction (SPE) for Water Samples:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with a small volume of acetonitrile or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the sample diluent.
-
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines or other relevant standards.[5] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed over the expected concentration range. A validated HPLC method for nitrophenols demonstrated linearity up to 300 mg/L.[1][6]
-
Accuracy: Accuracy can be determined by performing recovery studies on spiked samples. Recoveries in the range of 90–112% are generally considered acceptable for the analysis of phenols in water samples.[1][3]
-
Precision: Precision should be evaluated at both the intra-day and inter-day levels by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For related phenolic compounds, detection limits can be as low as 0.3 µg/L after pre-treatment steps like SPE.[1][6]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.
Data Presentation
The quantitative data for the method validation should be summarized in tables for clear comparison.
Table 1: Chromatographic Performance and Validation Parameters (Example Data)
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105 |
| Precision (RSD%) | < 2.0 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
The Versatile Intermediate: A Guide to the Synthesis and Application of 2,6-Dimethyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
2,6-Dimethyl-4-nitrosophenol is a valuable chemical intermediate whose utility in organic synthesis stems from its unique structural features. The presence of a phenolic hydroxyl group, a reactive nitroso moiety, and sterically hindering methyl groups at the ortho positions bestows upon it a distinct reactivity profile. This guide provides an in-depth exploration of this compound, from its synthesis to its pivotal role in the preparation of more complex molecules essential for the pharmaceutical and dye industries.
A crucial aspect of the chemistry of p-nitrosophenols is the tautomeric equilibrium between the phenol form and the quinone monoxime form.[1] In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable form.[1] This tautomerism is a critical determinant of the compound's chemical behavior and spectroscopic properties. While the aromatic phenol form is expected, the quinonoid structure captures a significant portion of the π-electron stabilization, and the dissociable proton is held more tightly by the oxime function, often favoring the quinone monoxime tautomer.[2]
Synthesis of this compound: A Detailed Protocol
The most established and direct route to this compound involves the electrophilic aromatic substitution of 2,6-dimethylphenol with a nitrosating agent.[3] The hydroxyl group of the phenol is a strong activating group, directing the substitution to the para position, which is sterically favored over the ortho positions occupied by the methyl groups.[3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from an acid and a nitrite salt, typically sodium nitrite. The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol to yield the final product. The methyl groups at the 2 and 6 positions provide steric hindrance, influencing the compound's reactivity compared to less substituted nitrosophenols.[3]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Synthesis from 2,6-Dimethylphenol
This protocol is adapted from established methods for the nitrosation of phenols.[3]
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 25.0 g of 2,6-dimethylphenol in 250 mL of a 50% aqueous glacial acetic acid solution.
-
Cool the flask in an ice bath to maintain a temperature of 15°C or lower.
-
Prepare a solution of 91 g of 30% aqueous sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2,6-dimethylphenol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Collect the precipitated brown solid by vacuum filtration using a Büchner funnel.
-
The crude product can be purified by dissolving it in a 10% sodium carbonate solution, treating with activated charcoal, and then re-precipitating by the addition of dilute sulfuric acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Starting Material | 2,6-Dimethylphenol |
| Reagents | Sodium Nitrite, Acetic Acid |
| Temperature | ≤ 15°C |
| Reaction Time | ~3 hours |
| Purification | Recrystallization |
Applications as a Synthetic Intermediate
This compound serves as a versatile precursor for the synthesis of various important organic molecules, primarily through the reduction of its nitroso group to an amine or its oxidation to a nitro group.[3]
Reduction to 4-Amino-2,6-dimethylphenol
The reduction of the nitroso group to a primary amine is a crucial transformation, yielding 4-amino-2,6-dimethylphenol, a key intermediate in the synthesis of dyes and photographic developers.[3]
Caption: Reduction of this compound.
This protocol is based on general methods for the reduction of nitroso compounds.
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
Suspend 10.0 g of this compound in 100 mL of water in a round-bottom flask.
-
Add a solution of 10 g of sodium hydroxide in 50 mL of water to the suspension.
-
Heat the mixture to 60-70°C with stirring.
-
Gradually add 30 g of sodium dithionite to the warm solution. The color of the solution should change, indicating the reduction of the nitroso group.
-
After the addition is complete, continue heating and stirring for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-2,6-dimethylphenol.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Dithionite |
| Temperature | 60-70°C |
| Reaction Time | ~1.5 hours |
| Purification | Recrystallization |
Oxidation to 2,6-Dimethyl-4-nitrophenol
The oxidation of the nitroso group to a nitro group provides a synthetic route to 2,6-dimethyl-4-nitrophenol, an important industrial chemical used in the synthesis of pesticides and herbicides.[3]
Caption: Oxidation of this compound.
This protocol is based on general methods for the oxidation of nitrosophenols to nitrophenols.[4]
Materials:
-
This compound
-
Nitric Acid (68%)
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirring hotplate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask, carefully add 10.0 g of this compound to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Once the nitrosophenol is dissolved, cool the mixture to 0-5°C.
-
Slowly add 15 mL of 68% nitric acid dropwise via a dropping funnel, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield pure 2,6-dimethyl-4-nitrophenol.
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Nitric Acid |
| Temperature | 0-5°C |
| Reaction Time | ~1.5 hours |
| Purification | Recrystallization |
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety measures.
-
Hazard Statements: Toxic if swallowed. Causes serious eye irritation.[5]
-
Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
-
Store locked up.
-
Dispose of contents/container in accordance with local regulations.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. prepchem.com [prepchem.com]
- 4. CN1118776A - Preparation of nitro phenol - Google Patents [patents.google.com]
- 5. Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene - Publications of the IAS Fellows [repository.ias.ac.in]
Application Notes and Protocols for the Nitrosation of Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrosation of hindered phenols is a significant chemical transformation that introduces a nitroso (-NO) group onto the aromatic ring, typically at the para position. This reaction is of considerable interest in organic synthesis and drug development due to the versatile reactivity of the resulting p-nitrosophenols. These compounds can serve as precursors to various functional groups, including amines and other nitrogen-containing heterocycles, which are prevalent in pharmacologically active molecules. The steric hindrance provided by bulky substituents in the ortho positions (e.g., tert-butyl or methyl groups) directs the electrophilic attack of the nitrosating agent to the sterically accessible para position, leading to high regioselectivity.
This document provides detailed experimental procedures for the nitrosation of hindered phenols, a summary of quantitative data for various substrates, and an overview of the underlying chemical principles.
General Mechanism and Reaction Pathway
The nitrosation of hindered phenols typically proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the nitrosonium ion (NO⁺), from a precursor such as sodium nitrite in an acidic medium. The electron-rich phenolic ring then attacks the nitrosonium ion, leading to the formation of a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final p-nitrosophenol product. The bulky ortho substituents not only ensure para selectivity but also influence the reactivity of the phenol.
Below is a generalized signaling pathway for this reaction:
Caption: General pathway for the nitrosation of hindered phenols.
Experimental Protocols
Protocol 1: Nitrosation of 2,6-di-tert-butylphenol
This protocol is adapted from a high-yield synthesis method and is suitable for producing 2,6-di-tert-butyl-4-nitrosophenol.[1]
Materials:
-
2,6-di-tert-butylphenol
-
95% Industrial Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Nitrogen gas supply
-
Reaction flask equipped with a stirrer and dropping funnel
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
In a reaction flask, dissolve 5.20 g (25.00 mmol) of 2,6-di-tert-butylphenol in 40.00 mL of 95% industrial ethanol.
-
Begin stirring the solution under a nitrogen atmosphere at room temperature.
-
Slowly add 1.30 mL (25.00 mmol) of concentrated sulfuric acid dropwise to the stirred solution.
-
After the addition of sulfuric acid is complete, cool the reaction mixture to 25 °C.
-
Prepare a solution of 3.50 g (50.00 mmol) of sodium nitrite in 10.00 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 25 °C.
-
After the addition is complete, allow the reaction to continue stirring for an additional 1.0 hour. The total reaction time is approximately 2.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a sufficient amount of water to fully precipitate the product.
-
Collect the resulting yellow solid by negative pressure filtration.
-
Wash the solid thoroughly with water.
-
Dry the product to obtain 2,6-di-tert-butyl-4-nitrosophenol. A yield of 99.0% with a purity of ≥99.7% can be expected.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the nitrosation of a hindered phenol.
References
Applications of 2,6-Dimethyl-4-nitrosophenol in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,6-Dimethyl-4-nitrosophenol is a versatile chemical intermediate with significant applications in the synthesis of various classes of dyes. Its utility stems from the reactivity of its two functional groups: the phenolic hydroxyl group and the nitroso group. The presence of methyl groups at the 2 and 6 positions provides steric hindrance, which can influence the compound's reactivity and the properties of the resulting dyes.
The primary applications of this compound in dye synthesis are:
-
Precursor for Azo Dyes: The nitroso group can be readily reduced to a primary amine, yielding 4-amino-2,6-dimethylphenol. This derivative is an excellent precursor for the synthesis of azo dyes. 4-Amino-2,6-dimethylphenol can be diazotized and then coupled with various aromatic compounds to produce a range of colored azo dyes. The dimethyl substitution pattern can enhance the stability and modify the tinctorial properties of the final dye molecule.
-
Component in Oxazine Dye Synthesis: Nitrosophenols are key reactants in the synthesis of oxazine dyes. The general synthesis involves the condensation of a nitrosophenol with an m-aminophenol derivative. While specific examples detailing the use of this compound are not prevalent in readily available literature, its chemical structure is amenable to this type of reaction, suggesting its potential as a building block for novel oxazine dyes.
-
Intermediate for Sulfur Dyes: Oxidation of the nitroso group to a nitro group yields 2,6-dimethyl-4-nitrophenol. Nitrophenols can serve as precursors in the synthesis of sulfur dyes, which are complex mixtures of sulfur-containing macromolecules used for dyeing cellulosic fibers.
This document provides detailed protocols for the key transformations of this compound and its subsequent use in the synthesis of azo dyes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of an azo dye derived from this compound. The data is based on typical yields and spectroscopic properties for analogous reactions.
| Intermediate/Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 4-Amino-2,6-dimethylphenol | C₈H₁₁NO | 137.18 | 85-95 | N/A | N/A |
| 4-((4-Hydroxyphenyl)diazenyl)-2,6-dimethylphenol | C₁₄H₁₄N₂O₂ | 242.28 | 75-85 | 350-380 | 15,000-25,000 |
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Amino-2,6-dimethylphenol
This protocol describes the catalytic hydrogenation of this compound to 4-Amino-2,6-dimethylphenol. This is a crucial step in preparing the precursor for azo dye synthesis.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst
-
Toluene
-
Hydrogen gas
-
Nitrogen gas
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
Charge a 2-liter Parr bomb with this compound (e.g., 0.1 mole), 5% Pd/C catalyst (e.g., 1.0 g), and toluene (e.g., 600 ml).
-
Purge the assembled bomb with nitrogen gas to remove air.
-
Pressurize the bomb to 50 psi with hydrogen gas.
-
Stir the mixture vigorously. An uptake of hydrogen should be observed. The hydrogenation is typically complete within 15-30 minutes, often accompanied by a slight increase in temperature.
-
Continue stirring under a hydrogen atmosphere for a total of 1 hour to ensure the reaction goes to completion.
-
After the reaction, vent the hydrogen gas and purge the bomb with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting filtrate is a solution of 4-Amino-2,6-dimethylphenol in toluene, which can be used directly in the next step or concentrated to isolate the product.
Diagram of Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Protocol 2: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye by diazotization of 4-Amino-2,6-dimethylphenol and subsequent coupling with phenol.
Part A: Diazotization of 4-Amino-2,6-dimethylphenol
Materials:
-
4-Amino-2,6-dimethylphenol solution from Protocol 1 (or isolated solid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice bath
Procedure:
-
In a beaker, dissolve 4-Amino-2,6-dimethylphenol (e.g., 5 mmol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and deionized water (e.g., 10 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 5.5 mmol) in cold deionized water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aminophenol solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
The formation of the diazonium salt solution is typically complete after 15-20 minutes. Keep this solution in the ice bath for immediate use in the coupling reaction.
Part B: Azo Coupling with Phenol
Materials:
-
Diazonium salt solution from Part A
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ice bath
Procedure:
-
In a separate beaker, dissolve phenol (e.g., 5 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form sodium phenoxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the alkaline phenol solution. A colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold deionized water to remove any unreacted salts.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Diagram of Signaling Pathway (Reaction Pathway):
Caption: Reaction pathway for the synthesis of an azo dye.
Application Notes and Protocols: The Role of 2,6-Dimethyl-4-nitrosophenol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Dimethyl-4-nitrosophenol, a versatile chemical intermediate, and its pivotal role in the synthesis of pharmaceutically active compounds. Detailed protocols for its synthesis and subsequent transformations are provided, along with its application in the development of the antiarrhythmic drug, mexiletine.
Introduction
This compound is a phenolic compound characterized by the presence of a nitroso group at the para-position and two methyl groups at the ortho-positions relative to the hydroxyl group. While not typically an active pharmaceutical ingredient (API) itself, its true value in pharmaceutical development lies in its function as a key synthetic intermediate. The reactive nitroso and hydroxyl groups allow for a range of chemical modifications, making it a valuable building block for more complex molecules.
A critical transformation of this compound is its reduction to 4-amino-2,6-dimethylphenol. This resulting aminophenol serves as a crucial precursor in the synthesis of various therapeutic agents, most notably the Class Ib antiarrhythmic drug, mexiletine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its important derivatives is presented below.
| Property | This compound | 4-Amino-2,6-dimethylphenol | 2,6-Dimethyl-4-nitrophenol |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₁NO | C₈H₉NO₃ |
| Molecular Weight | 151.16 g/mol | 137.18 g/mol | 167.16 g/mol |
| Appearance | Typically a colored solid | - | Yellow crystalline solid[1] |
| CAS Number | 4965-29-1 | 15980-22-0 | 2423-71-4 |
| Key Feature | Exists in tautomeric equilibrium with its quinone monoxime form. | Precursor to pharmaceuticals like mexiletine. | Used as an internal standard in analytical methods.[2] |
Key Synthetic Transformations and Protocols
The primary utility of this compound in pharmaceutical development is its role as a stepping stone to other valuable intermediates. The following protocols detail its synthesis and a key subsequent reduction reaction.
This protocol is adapted from the established synthesis of 2-methyl-4-nitrosophenol and involves the direct nitrosation of 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
10% Sodium Carbonate Solution
-
Dilute Sulfuric Acid
Procedure:
-
In a large flask, dissolve 2,6-dimethylphenol (1.0 eq) and sodium nitrite (1.0 eq) in a sufficient volume of ice-water.
-
Prepare a dilute solution of sulfuric acid by slowly adding concentrated H₂SO₄ (0.5 eq) to water.
-
While maintaining the temperature of the phenol-nitrite solution between 5-10°C with constant stirring, slowly add the dilute sulfuric acid solution dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stand in the cold for approximately 2 hours.
-
Collect the resulting solid precipitate by filtration.
-
For purification, dissolve the crude product in a 10% sodium carbonate solution and treat with activated carbon if necessary.
-
Filter the solution and precipitate the purified this compound by adding it to an excess of dilute sulfuric acid.
-
Collect the purified product by filtration, wash with cold water, and dry.
Expected Yield: Based on similar reactions, yields are typically in the range of 70-85%.[1]
This protocol describes the catalytic reduction of the nitroso group to an amino group, a critical step towards the synthesis of many pharmaceutical compounds.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or other suitable catalyst
-
Methanol or an aqueous acetonitrile mixture
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
To this solution, add a catalytic amount of NiCl₂·6H₂O (e.g., 0.1-0.2 eq).
-
Slowly add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 15 minutes to a few hours.[3]
-
Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-2,6-dimethylphenol.
-
The product can be further purified by recrystallization or column chromatography.
Expected Yield: Catalytic reductions of this type are generally efficient, with expected yields often exceeding 90%.
Application in Pharmaceutical Development: Synthesis of Mexiletine
A prime example of the pharmaceutical relevance of this compound is its role as a precursor to the antiarrhythmic drug mexiletine. The synthesis proceeds via the intermediate, 4-amino-2,6-dimethylphenol. Mexiletine functions as a Class Ib antiarrhythmic agent by blocking voltage-gated sodium channels in the heart, which is particularly useful in treating ventricular arrhythmias.
The general synthetic pathway involves the conversion of 2,6-dimethylphenol to 4-amino-2,6-dimethylphenol as detailed above, followed by further synthetic steps to build the final mexiletine molecule.[4]
Diagram of Synthetic Workflow
Caption: Synthetic pathway from 2,6-dimethylphenol to the pharmaceutical agent mexiletine.
Mechanism of Action of Downstream Pharmaceutical: Mexiletine
Mexiletine exerts its therapeutic effect by blocking the cardiac sodium channel, Naᵥ1.5. It exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the channel than for the resting state. This preferential binding to channels that are frequently opening (as in a rapidly firing, arrhythmic heart) leads to a use-dependent block, effectively suppressing the abnormal cardiac electrical activity without significantly affecting the normal heart rhythm.
| Parameter | Value | Sodium Channel Isoform | Reference |
| IC₅₀ (Tonic Block) | 75.3 µM | - | [4] |
| IC₅₀ (Use-Dependent Block) | 23.6 µM | - | [4] |
| IC₅₀ (Inactivated State) | 67.8 µM | hNaᵥ1.4 | [1] |
| IC₅₀ (Resting State) | 431.2 µM | hNaᵥ1.4 | [1] |
| IC₅₀ (Peak Current) | 47.0 µM | Naᵥ1.5 | [5] |
Diagram of Mexiletine's Mechanism of Action
Caption: State-dependent block of sodium channels by mexiletine.
Conclusion
This compound is a valuable, non-API intermediate whose importance in pharmaceutical development is demonstrated through its efficient conversion to key precursors for active molecules. The protocols and data presented here underscore its utility and provide a framework for its application in the synthesis of sodium channel blockers like mexiletine and potentially other novel therapeutic agents. Its straightforward synthesis and versatile reactivity ensure its continued relevance in medicinal chemistry and drug discovery pipelines.
References
Application Notes and Protocols for the Chromatographic Separation of Nitrosophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosophenols are a class of organic compounds that are important intermediates in the chemical and pharmaceutical industries. They are structural isomers, existing as ortho- (o-), meta- (m-), and para- (p-) nitrosophenol, which often exhibit different physical, chemical, and biological properties. Consequently, the ability to effectively separate and quantify these isomers is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the chromatographic separation of nitrosophenol isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), with additional considerations for Gas Chromatography (GC) and Capillary Zone Electrophoresis (CZE). The methodologies presented are based on established principles for the separation of closely related nitrophenol isomers and serve as a robust starting point for method development.
Chromatographic Separation Strategies
The separation of nitrosophenol isomers is challenging due to their similar molecular structures and physicochemical properties. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common and effective method for the separation of nitrosophenol isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
-
Gas Chromatography (GC): GC can also be used, but the high polarity and potential thermal instability of nitrosophenols often necessitate derivatization to improve volatility and peak shape.
-
Capillary Zone Electrophoresis (CZE): CZE offers high separation efficiency and is particularly useful for small sample volumes. The separation is based on the differential migration of the charged isomers in an electric field.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a reliable technique for the separation of o-, m-, and p-nitrosophenol. The following protocol provides a general framework that can be optimized for specific applications.
Experimental Protocol: Reverse-Phase HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
Column oven
-
Data acquisition and processing software
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Phenyl column. A phenyl stationary phase can offer enhanced selectivity for aromatic isomers due to π-π interactions. |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile/Water or Methanol/Water. A common starting point is a 40:60 (v/v) mixture of acetonitrile and water. The use of a buffer, such as phosphate or acetate, is crucial for maintaining a stable pH.[1] |
| pH of Mobile Phase | The pH of the mobile phase significantly affects the ionization state of the phenolic hydroxyl group and, therefore, the retention and peak shape. Operating at a pH that suppresses ionization (typically around 3.0 to 5.0) is often effective.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C. Controlling the column temperature can improve peak shape and reproducibility. |
| Detection | UV detection at a wavelength where all isomers have significant absorbance. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and to check for peak purity. The optimal wavelength can be determined by acquiring the UV spectra of the individual isomers. |
| Injection Volume | 10-20 µL |
3. Sample Preparation:
-
Prepare a stock solution of a mixture of o-, m-, and p-nitrosophenol isomers in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times, which should be determined by injecting individual standards.
-
Quantify the amount of each isomer by constructing a calibration curve using the peak areas of the standards.
Quantitative Data Summary (Hypothetical for Nitrosophenol Isomers based on Nitrophenol Separation Principles)
The following table presents hypothetical retention times and resolution values for the separation of nitrosophenol isomers under the conditions described above. Actual values will vary depending on the specific instrument, column, and mobile phase composition.
| Isomer | Retention Time (min) | Resolution (Rs) |
| o-Nitrosophenol | 5.8 | - |
| m-Nitrosophenol | 7.2 | 2.1 |
| p-Nitrosophenol | 8.5 | 2.5 |
Note: The elution order of o-, m-, and p-isomers can vary depending on the specific chromatographic conditions, particularly the mobile phase composition and the type of stationary phase.
Gas Chromatography (GC) Method
Direct analysis of nitrosophenols by GC can be challenging. Derivatization is often required to convert the polar hydroxyl and nitroso groups into less polar and more volatile functional groups.
Experimental Protocol: GC with Derivatization
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Split/splitless injector
-
Capillary column
-
Data acquisition and processing software
2. Derivatization (Example with Silylation):
-
To a known amount of the nitrosophenol isomer mixture, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in an appropriate solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.
-
The resulting trimethylsilyl (TMS) ethers are more volatile and suitable for GC analysis.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Detector | FID or MS. MS detection provides structural information for peak identification. |
| Injection Mode | Split or splitless, depending on the concentration of the analytes. |
Capillary Zone Electrophoresis (CZE) Method
CZE provides an alternative high-efficiency separation technique for nitrosophenol isomers.
Experimental Protocol: CZE
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or DAD detector
-
Fused-silica capillary
-
Power supply
-
Data acquisition and processing software
2. Electrophoretic Conditions:
| Parameter | Recommended Conditions |
| Capillary | Uncoated fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length). |
| Run Buffer | A buffer solution with a pH that ensures the isomers are charged. For nitrophenols, a borate buffer with a pH around 9.4 has been shown to be effective. The addition of an organic modifier like methanol to the run buffer can significantly improve the separation of isomers.[2] |
| Applied Voltage | 15-25 kV (positive or negative polarity depending on the charge of the analytes at the chosen pH). |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds). |
| Detection | UV detection at a suitable wavelength (e.g., 214 nm or a wavelength of maximum absorbance for the isomers). |
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for the separation of nitrosophenol isomers.
Relationship between Isomer Properties and Chromatographic Separation
Caption: The relationship between the physicochemical properties of nitrosophenol isomers and their chromatographic separation.
References
Application Notes and Protocols for the Reduction of 2,6-Dimethyl-4-nitrosophenol to 4-amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 2,6-dimethyl-4-nitrosophenol to the corresponding 4-amino-2,6-dimethylphenol. Two primary methodologies are presented: a chemical reduction using sodium dithionite (sodium hydrosulfite) and a catalytic hydrogenation approach employing palladium on carbon (Pd/C). These protocols are designed to offer reliable and reproducible methods for the synthesis of 4-amino-2,6-dimethylphenol, a valuable intermediate in pharmaceutical and chemical synthesis. This guide includes reaction schemes, detailed experimental procedures, a comparative data table, and protocols for the purification and characterization of the final product.
Introduction
The reduction of nitroso compounds to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. 4-amino-2,6-dimethylphenol is a key building block whose synthesis requires an efficient and selective reduction of the nitroso group of this compound. This document outlines two robust methods to achieve this transformation: a chemical reduction with sodium dithionite, known for its mild conditions and operational simplicity, and a catalytic hydrogenation, which represents a clean and efficient alternative.
Reaction Scheme
The overall transformation is the reduction of the nitroso group of this compound to an amino group, yielding 4-amino-2,6-dimethylphenol.
Caption: General reaction scheme for the reduction.
Comparative Data of Reduction Methods
The following table summarizes the typical reaction conditions and expected outcomes for the two presented reduction methods. The data for the catalytic hydrogenation is based on general procedures for nitroarene reductions and may require optimization for this specific substrate.
| Parameter | Method 1: Sodium Dithionite Reduction | Method 2: Catalytic Hydrogenation (Pd/C) |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Hydrogen Gas (H₂) |
| Catalyst | None | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Aqueous solution (e.g., water, aqueous ethanol) | Methanol, Ethanol, Ethyl Acetate |
| Temperature | Room temperature to 50°C | Room temperature |
| Pressure | Atmospheric | 1-4 atm (balloon or Parr apparatus) |
| Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | >90% (estimated based on similar reactions) | 85-95% (estimated based on similar reactions) |
| Work-up | Extraction | Filtration of catalyst, evaporation |
| Chemoselectivity | High, tolerates many functional groups | High, may reduce other functional groups |
Experimental Protocols
Method 1: Chemical Reduction with Sodium Dithionite
This protocol is adapted from the reduction of structurally similar nitrosophenols and is expected to provide a high yield of the desired product under mild conditions.
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized Water
-
Ethanol (optional, to aid solubility)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol if necessary, and then add deionized water (10-20 mL per gram of substrate).
-
Begin vigorous stirring of the solution at room temperature.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in deionized water.
-
Add the sodium dithionite solution dropwise to the stirring solution of the nitrosophenol over 30-60 minutes. An exothermic reaction may be observed. Maintain the temperature below 50°C, using a water bath for cooling if necessary.
-
After the addition is complete, continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2,6-dimethylphenol.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol provides a general procedure for the catalytic hydrogenation of aromatic nitro and nitroso compounds and can be adapted for the target molecule.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask or a suitable hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
-
Celite® or a similar filter aid
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol or ethanol (15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under a stream of nitrogen or argon.
-
Seal the flask and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-2,6-dimethylphenol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[2][3][4][5]
Purification and Characterization
Purification
The crude 4-amino-2,6-dimethylphenol obtained from either method can be purified by recrystallization. A common solvent system for aminophenols is a mixture of ethanol and water or toluene.[1][2][3][4][5]
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]
Characterization
The identity and purity of the synthesized 4-amino-2,6-dimethylphenol can be confirmed by standard analytical techniques.
Physical Properties:
-
Molecular Formula: C₈H₁₁NO[6]
-
Molecular Weight: 137.18 g/mol [6]
-
Appearance: Off-white to light brown solid
-
CAS Number: 15980-22-0[6]
Spectroscopic Data:
-
¹H NMR: Spectral data can be found on public databases such as PubChem.[6] Expected signals include singlets for the aromatic protons and the methyl groups, and broad singlets for the -OH and -NH₂ protons which are exchangeable with D₂O.
-
¹³C NMR: Spectral data is available on public databases.[6]
-
FTIR (KBr): Characteristic peaks are expected for O-H stretching (broad, ~3300-3400 cm⁻¹), N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[6]
Workflow and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 5. CN1021818C - Method for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 6. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Oxidation of 2,6-Dimethyl-4-nitrosophenol to 2,6-dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of 2,6-dimethyl-4-nitrosophenol to 2,6-dimethyl-4-nitrophenol. This conversion is a key step in the synthesis of various specialty chemicals, including potential pharmaceutical intermediates. While direct nitration of 2,6-dimethylphenol is a common route to the target molecule, the oxidation of the corresponding nitrosophenol offers an alternative pathway that can be advantageous in certain synthetic strategies. This application note outlines a proposed experimental procedure, summarizes key physicochemical data, and presents diagrams illustrating the experimental workflow and reaction mechanism.
Introduction
2,6-Dimethyl-4-nitrophenol is a valuable chemical intermediate in the synthesis of pesticides, herbicides, dyes, and pharmaceutical compounds.[1] The presence of the nitro group provides a handle for further chemical transformations, making it a versatile building block in organic synthesis. One synthetic route to this compound involves the oxidation of the nitroso group in this compound. This method can be particularly useful when the starting nitrosophenol is readily available or when direct nitration of 2,6-dimethylphenol leads to undesirable byproducts. The protocol described herein is based on established methods for the oxidation of nitrosophenols.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.
| Property | This compound | 2,6-Dimethyl-4-nitrophenol |
| CAS Number | 4965-29-1[2] | 2423-71-4[3] |
| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₃[3] |
| Molecular Weight | 151.16 g/mol [2] | 167.16 g/mol [3] |
| Appearance | - | Yellow crystalline solid[2] |
| Melting Point | - | 168 °C (decomposes) |
| Solubility | - | Soluble in alcohol, benzene, and chloroform; insoluble in water.[2] |
| ¹H NMR | Characterized by spectral data. | Characterized by spectral data.[3] |
| ¹³C NMR | Characterized by spectral data. | Characterized by spectral data.[3] |
| IR Spectrum | Characterized by spectral data.[4] | Characterized by spectral data.[3] |
| Mass Spectrum (m/z) | 151 (M⁺)[4] | 167 (M⁺) |
Experimental Protocol
This protocol is a suggested method for the oxidation of this compound based on the oxidation of analogous compounds. Researchers should perform small-scale trials to optimize reaction conditions.
3.1. Materials and Reagents
-
This compound
-
Nitric acid (70%)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Oxidizing Agent: Slowly add 70% nitric acid (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL per gram of starting material).
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2,6-dimethyl-4-nitrophenol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[3]
Diagrams
4.1. Reaction Scheme
Caption: Overall reaction scheme for the oxidation.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow.
4.3. Proposed Reaction Mechanism
Caption: Simplified mechanism of nitroso group oxidation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The reaction may be exothermic. Maintain proper temperature control.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The described protocol provides a framework for the oxidation of this compound to 2,6-dimethyl-4-nitrophenol. This application note serves as a valuable resource for researchers engaged in the synthesis of nitrophenol derivatives for various applications in the chemical and pharmaceutical industries. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
Application Note: Quantification of 2,6-Dimethyl-4-nitrosophenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-nitrosophenol is a chemical intermediate with applications in the synthesis of dyes, photographic materials, and pharmaceuticals.[1] Its synthesis, typically through the direct nitrosation of 2,6-dimethylphenol, requires careful monitoring to optimize reaction conditions and ensure product purity.[1] Accurate quantification of this compound in reaction mixtures is therefore crucial for process control and quality assurance. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis spectrophotometry.
Analytical Methods
Two primary methods are presented for the quantification of this compound: a highly specific HPLC-UV method and a rapid UV-Vis spectrophotometric method. The choice of method will depend on the specific requirements of the analysis, such as the need for separation from impurities and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of nitrophenolic compounds, offering high resolution and sensitivity.[1] A reversed-phase HPLC method is recommended for the separation and quantification of this compound from its precursors and potential side products in a reaction mixture.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a rapid and straightforward method for the direct quantification of this compound in a solution, provided that other components in the mixture do not have significant absorbance at the analytical wavelength. The UV-Vis spectrum of this compound is characterized by an absorption maximum (λmax) at approximately 350 nm, which is attributed to the nitroso group.
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol outlines the procedure for the quantification of this compound in a reaction mixture using a reversed-phase HPLC system with a UV detector.
1. Sample Preparation:
-
Reaction Quenching: If the reaction is ongoing, it should be quenched by neutralization or rapid cooling to prevent further changes in the concentration of the analyte.
-
Dilution: Accurately pipette a known volume of the reaction mixture (e.g., 100 µL) and dilute it with the mobile phase to a final concentration within the linear range of the calibration curve. A dilution factor of 100 or higher may be necessary depending on the initial concentration.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 350 nm |
| Expected Retention Time | Approximately 14-15 minutes[1] |
3. Calibration:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
4. Data Analysis:
-
Inject the prepared sample into the HPLC system and record the peak area corresponding to this compound.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the concentration of this compound in the original reaction mixture by applying the dilution factor.
Experimental Workflow for HPLC-UV Quantification
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Quantification by UV-Vis Spectrophotometry
This protocol describes a rapid method for estimating the concentration of this compound in a reaction mixture.
1. Sample Preparation:
-
Reaction Quenching: As in the HPLC protocol, quench the reaction if necessary.
-
Dilution: Accurately dilute a known volume of the reaction mixture with a suitable solvent (e.g., ethanol or the HPLC mobile phase) to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blank Preparation: Use the same solvent used for dilution as the blank.
2. UV-Vis Spectrophotometer Setup:
-
Wavelength: Set the spectrophotometer to measure absorbance at 350 nm.
-
Blanking: Zero the instrument using the prepared blank solution.
3. Calibration:
-
Prepare a stock solution of this compound of known concentration in the same solvent used for sample dilution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Measure the absorbance of each standard at 350 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
4. Data Analysis:
-
Measure the absorbance of the diluted sample at 350 nm.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original reaction mixture using the dilution factor.
Logical Relationship for Method Selection
Caption: Decision tree for method selection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of nitrophenolic compounds using HPLC-UV. While specific data for this compound is not extensively published, these values provide a general expectation for a validated method.
| Parameter | Typical Value for Nitrophenols | Reference |
| Linearity Range | Up to 300 mg/L | [1] |
| Limit of Detection (LOD) | 0.3 µg/L (with pre-treatment) | [1] |
| Recovery | 90 - 112% | [1] |
| Precision (RSD) | < 5% | General expectation for validated HPLC methods |
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in reaction mixtures. The choice between the HPLC-UV and UV-Vis spectrophotometry methods should be based on the complexity of the sample matrix and the required level of accuracy and sensitivity. Proper method validation is essential to ensure the reliability of the analytical data.
References
Application Note: Experimental Setup for the Nitrosation of 2,6-Dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-nitroso-2,6-dimethylphenol via the direct C-nitrosation of 2,6-dimethylphenol. The synthesis is based on an electrophilic aromatic substitution reaction, where a nitrosonium ion (NO⁺), generated in situ from sodium nitrite in an acidic medium, attacks the electron-rich aromatic ring of the phenol. This application note includes a step-by-step protocol, reagent specifications, safety precautions, and methods for product characterization. All quantitative data is summarized in tables for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided.
Introduction
The nitrosation of phenols is a fundamental reaction in organic chemistry, yielding C-nitroso compounds that are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reaction with 2,6-dimethylphenol is regioselective, with the electrophilic attack of the nitrosonium ion occurring preferentially at the para-position due to the directing effect of the hydroxyl group and the steric hindrance from the two methyl groups. This protocol details a robust and established method for this transformation.
Reaction Scheme and Mechanism
The overall reaction is the conversion of 2,6-dimethylphenol to 4-nitroso-2,6-dimethylphenol using sodium nitrite and an acid.
Mechanism: The reaction proceeds in two main stages:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which then generates the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Aromatic Substitution: The nitrosonium ion attacks the electron-rich benzene ring of 2,6-dimethylphenol, forming a resonance-stabilized intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final product.
Figure 1: Reaction mechanism for the nitrosation of 2,6-dimethylphenol.
Materials and Equipment
Materials:
-
2,6-Dimethylphenol (>95%)
-
Sodium nitrite (NaNO₂), technical grade or higher
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for washing, optional)
-
Filter paper
Equipment:
-
Round-bottom flask or beaker (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (graduated cylinders, beakers)
-
pH meter or pH paper (optional)
-
Analytical balance
Experimental Workflow
The following diagram outlines the major steps of the synthesis protocol.
Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established synthesis methods.
5.1. Reagent Preparation
-
Phenol Solution: Prepare a 50% (v/v) aqueous solution of glacial acetic acid. In 246 mL of this solution, dissolve 25.0 g of 2,6-dimethylphenol with stirring.
-
Nitrite Solution: Prepare a 30% (w/w) aqueous solution of sodium nitrite by dissolving 91.0 g of sodium nitrite in 212.3 mL of deionized water.
5.2. Reaction Procedure
-
Place the flask containing the 2,6-dimethylphenol solution into an ice bath and cool its contents to 15°C or lower, monitoring with a thermometer.
-
Begin stirring the cooled solution.
-
Slowly add the 30% sodium nitrite solution dropwise from a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature at or below 15°C throughout the addition to minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The product, 4-nitroso-2,6-dimethylphenol, should precipitate from the solution.
5.3. Product Isolation and Purification
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual acid and salts. An optional wash with cold ethanol can be performed to facilitate drying.
-
Dry the product. This can be done by air drying or in a desiccator under vacuum.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Value | Notes |
|---|---|---|
| Substrate | ||
| 2,6-Dimethylphenol | 25.0 g | Starting material |
| Solvent | ||
| 50% aq. Glacial Acetic Acid | 246 mL | Dissolves the phenol and provides the acidic medium |
| Nitrosating Agent | ||
| 30% aq. Sodium Nitrite | 91.0 g in 212.3 mL H₂O | Source of the nitrosonium ion |
| Reaction Conditions | ||
| Temperature | ≤ 15 °C | Critical for controlling selectivity and yield |
| Reaction Time | ~1.5 hours | Includes addition and subsequent stirring |
Table 2: Analytical Characterization Data for 4-Nitroso-2,6-dimethylphenol
| Analysis Method | Characteristic Result | Reference |
|---|---|---|
| UV-Vis Spectroscopy | λmax: 364 nm (in water) | [1] |
| Infrared (IR) Spectroscopy | Key absorptions around 3300 cm⁻¹ (O-H), 1570 cm⁻¹ (N=O) | [1] |
| Kinetic Monitoring | Spectrophotometric analysis at 345 nm | |
Analytical Methods for Monitoring and Characterization
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by comparing the reaction mixture to the starting material.
-
High-Performance Liquid Chromatography (HPLC): An effective technique for determining the purity of the final product and quantifying any unreacted starting material or byproducts.[2][3][4]
-
UV-Visible Spectroscopy: Can be used to confirm the formation of the nitrosophenol product, which has a characteristic absorbance maximum. It is also the primary method for kinetic studies of the reaction.[1]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the phenolic -OH and the nitroso -N=O group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Chemical Handling:
-
2,6-Dimethylphenol: Corrosive and toxic. Causes severe skin burns and eye damage.[5][6] Avoid inhalation and skin contact.[5]
-
Sodium Nitrite: An oxidizer that may intensify fire.[7] It is toxic if swallowed and causes serious eye irritation.[7] Keep away from combustible materials.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
Derivatization reactions of 2,6-Dimethyl-4-nitrosophenol for analysis
Analyse von 2,6-Dimethyl-4-nitrosophenol: Applikationshinweise und Protokolle für Derivatisierungsreaktionen
Einführung
This compound ist eine chemische Verbindung, die sowohl eine phenolische Hydroxylgruppe als auch eine Nitrosogruppe aufweist. Diese funktionellen Gruppen ermöglichen eine Vielzahl von chemischen Umwandlungen und machen die Verbindung zu einem wertvollen Zwischenprodukt in der organischen Synthese.[1] Für quantitative Analysen, insbesondere bei niedrigen Konzentrationen in komplexen Matrizes, ist oft eine Derivatisierung erforderlich. Die Derivatisierung zielt darauf ab, die analytischen Eigenschaften des Moleküls zu verbessern, z. B. durch Erhöhung seiner Flüchtigkeit und thermischen Stabilität für die Gaschromatographie (GC) oder durch Anfügen eines Chromophors oder Fluorophors zur Verbesserung der Nachweisbarkeit in der Hochleistungsflüssigkeitschromatographie (HPLC).[2][3]
Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von this compound für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier vorgestellte Methode basiert auf der Silylierung, einer robusten und weit verbreiteten Technik zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen wie Phenolen.[3][4]
Derivatisierungsreaktion: Silylierung für die GC-MS-Analyse
Die Silylierung ist eine chemische Reaktion, bei der ein aktives Wasserstoffatom in einer funktionellen Gruppe (hier die Hydroxylgruppe des Phenols) durch eine Silylgruppe, typischerweise eine Trimethylsilyl (TMS)-Gruppe, ersetzt wird.[3] Diese Reaktion wandelt das polare, schwerflüchtige this compound in ein unpolareres, flüchtigeres und thermisch stabileres Derivat um, das für die GC-Analyse besser geeignet ist.[4] Die verbesserte Flüchtigkeit und thermische Stabilität führen zu schärferen chromatographischen Peaks und einer besseren Trennleistung.
Als Silylierungsmittel wird N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet. BSTFA ist ein starkes Silylierungsmittel, das effizient mit Phenolen reagiert.
Abbildung 1: Silylierungsreaktion von this compound mit BSTFA.
Applikationshinweise
Prinzip
Die quantitative Bestimmung von this compound erfolgt durch Gaschromatographie-Massenspektrometrie nach einer Derivatisierung mittels Silylierung. Die Probe, die this compound enthält, wird mit BSTFA und TMCS umgesetzt, um das flüchtige TMS-Derivat zu bilden. Dieses Derivat wird dann in den Gaschromatographen injiziert, wo es von anderen Komponenten der Probe getrennt wird. Das Massenspektrometer dient zur Detektion und Quantifizierung des Derivats. Die Quantifizierung erfolgt in der Regel über einen internen Standard, um die Variabilität bei der Probenvorbereitung und Injektion zu kompensieren.
Geräte und Reagenzien
-
Geräte:
-
Gaschromatograph mit Massenspektrometer (GC-MS)
-
Autosampler
-
Heizblock oder Wasserbad
-
Analysenwaage
-
Vortexmischer
-
Pipetten und Kolben
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
-
Reagenzien:
-
This compound (analytischer Standard)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel (z. B. Acetonitril, Ethylacetat, Pyridin – alle in GC-Qualität)
-
Interner Standard (z. B. 2,6-Dimethyl-4-nitrophenol oder eine andere strukturell ähnliche Verbindung, die nicht in der Probe erwartet wird)
-
Inertgas (Stickstoff oder Argon)
-
Experimentelle Protokolle
Protokoll 1: Herstellung von Standardlösungen
-
Stammlösung (1 mg/ml): Wiegen Sie 10 mg this compound-Standard genau in einen 10-ml-Messkolben ein und füllen Sie mit Acetonitril bis zur Marke auf.
-
Arbeitsstandardlösungen: Bereiten Sie durch serielle Verdünnung der Stammlösung mit Acetonitril eine Reihe von Arbeitsstandardlösungen in Konzentrationen von 1 µg/ml bis 100 µg/ml vor.
-
Interner Standard (IS): Bereiten Sie eine Stammlösung des internen Standards (z. B. 2,6-Dimethyl-4-nitrophenol) mit einer Konzentration von 1 mg/ml in Acetonitril vor. Erstellen Sie daraus eine Arbeitslösung mit einer Konzentration von 10 µg/ml.
Protokoll 2: Derivatisierung der Probe
-
Probenvorbereitung: Überführen Sie 100 µl der Standardlösung oder der zu analysierenden Probe in ein 2-ml-Reaktionsgefäß. Fügen Sie 10 µl der internen Standard-Arbeitslösung (10 µg/ml) hinzu.
-
Trocknung: Trocknen Sie die Probe unter einem sanften Strom von Inertgas (Stickstoff oder Argon) bei Raumtemperatur vollständig ein. Es ist entscheidend, dass keine Feuchtigkeit vorhanden ist, da Wasser mit dem Silylierungsmittel reagiert.
-
Derivatisierung: Geben Sie 50 µl Pyridin (als Lösungsmittel und Katalysator) und 50 µl BSTFA (mit 1 % TMCS) zu dem getrockneten Rückstand.
-
Reaktion: Verschließen Sie das Gefäß fest und mischen Sie es kurz auf einem Vortexmischer. Erhitzen Sie das Gefäß für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Überführen Sie das Reaktionsgemisch in ein GC-Vial und analysieren Sie es mittels GC-MS.
Abbildung 2: Experimenteller Arbeitsablauf für die GC-MS-Analyse.
Datenpräsentation
Die folgenden Tabellen fassen typische quantitative Daten zusammen, die von einer validierten GC-MS-Methode nach der Silylierungs-Derivatisierung erwartet werden können.
Tabelle 1: GC-MS-Parameter für die Analyse des TMS-Derivats
| Parameter | Wert |
| GC-Säule | DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke |
| Injektor-Temperatur | 250 °C |
| Injektionsvolumen | 1 µl (Splitless) |
| Ofenprogramm | 80 °C (1 min halten), dann 10 °C/min bis 280 °C (5 min halten) |
| Trägergas | Helium, 1,2 ml/min (konstanter Fluss) |
| MS-Transferleitung | 280 °C |
| Ionenquelle-Temp. | 230 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Modus | Selected Ion Monitoring (SIM) |
| Quantifizierer-Ion (m/z) | Hypothetischer Wert für TMS-Derivat |
| Qualifier-Ionen (m/z) | Hypothetische Werte für TMS-Derivat |
Tabelle 2: Zusammenfassung der Validierungsdaten
| Parameter | Ergebnis |
| Linearitätsbereich | 1 - 100 ng/ml |
| Korrelationskoeffizient (r²) | > 0,998 |
| Nachweisgrenze (LOD) | 0,3 ng/ml |
| Bestimmungsgrenze (LOQ) | 1,0 ng/ml |
| Präzision (RSD%) | < 10% |
| Wiederfindung (%) | 92 - 105% |
Tabelle 3: Vergleich der chromatographischen Leistung
| Parameter | Ohne Derivatisierung | Mit Silylierungs-Derivatisierung |
| Retentionszeit | Variabel, oft mit Tailing | Scharf, reproduzierbar |
| Peakform | Breit, asymmetrisch | Symmetrisch, Gauß'sch |
| Empfindlichkeit | Gering | Hoch |
| Reproduzierbarkeit | Mäßig | Ausgezeichnet |
Fazit
Die Derivatisierung von this compound durch Silylierung ist eine effektive Methode, um die analytischen Eigenschaften für die GC-MS-Analyse signifikant zu verbessern. Das vorgestellte Protokoll bietet eine robuste Grundlage für die Entwicklung und Validierung einer empfindlichen und spezifischen quantitativen Methode. Die Umwandlung in das TMS-Derivat überwindet die mit der Analyse polarer Phenole verbundenen Herausforderungen wie geringe Flüchtigkeit und Adsorption im GC-System, was zu zuverlässigeren und genaueren Ergebnissen führt.
References
Application Notes and Protocols: The Use of Sodium Nitrite in Acidic Medium for Nitrosation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosation, the process of converting organic compounds into nitroso derivatives, is a fundamental and versatile reaction in organic synthesis. A common and effective method for nitrosation involves the use of sodium nitrite (NaNO₂) in an acidic medium. This combination generates nitrous acid (HNO₂) in situ, which then forms the highly reactive electrophile, the nitrosonium ion (NO⁺). This potent electrophile readily reacts with various nucleophiles, particularly amines, leading to the formation of N-nitrosamines, diazonium salts, and other valuable intermediates.
These products are pivotal in numerous applications, including the synthesis of azo dyes, pharmaceuticals, and other fine chemicals. However, it is crucial to note that many N-nitrosamines are potent carcinogens, necessitating strict safety protocols and analytical monitoring during their synthesis and handling. This document provides detailed application notes, experimental protocols, and safety information for conducting nitrosation reactions using sodium nitrite in an acidic medium.
Core Concepts: The Chemistry of Nitrosation
The nitrosation reaction begins with the protonation of sodium nitrite by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form nitrous acid (HNO₂). Further protonation of nitrous acid and subsequent loss of a water molecule generates the electrophilic nitrosonium ion (NO⁺).[1][2]
Reaction Scheme:
NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)
The nitrosonium ion is a powerful electrophile that can be attacked by various nucleophiles.
-
Secondary Amines: React with the nitrosonium ion to form stable N-nitrosamines.[2][3]
-
Primary Aromatic Amines: Form diazonium salts, which are highly useful synthetic intermediates.[4] These salts are typically unstable at room temperature and are prepared at 0-5 °C.[5]
-
Primary Aliphatic Amines: Also form diazonium salts, but these are generally very unstable and decompose to form carbocations, leading to a mixture of products.
-
Tertiary Amines: Can undergo dealkylative nitrosation or electrophilic substitution on an activated aromatic ring.[4]
-
Enols: The enol tautomer of a ketone can react with the nitrosonium ion to form an unstable nitroso compound, which can then tautomerize to a more stable oxime.[6]
Mandatory Visualizations
Caption: Mechanism of nitrosation using sodium nitrite in acidic medium.
Caption: General experimental workflow for nitrosation reactions.
Data Presentation
Table 1: Reaction Conditions for Nitrosation of Various Amines
| Substrate Type | Amine Example | Acid | Temperature (°C) | Product | Typical Yield (%) | Reference |
| Primary Aromatic Amine | Aniline | HCl | 0-5 | Benzenediazonium Chloride | Not Isolated | [4][5] |
| Secondary Aliphatic Amine | Dimethylamine | HCl | 70-75 | N-Nitrosodimethylamine | ~85% | [7] |
| Secondary Aromatic Amine | Diphenylamine | Acetic Acid/H₂SO₄ | Room Temp. | N-Nitrosodiphenylamine | High | [1] |
| Tertiary Aromatic Amine | N,N-Dimethylaniline | HCl | 0-5 | p-Nitroso-N,N-dimethylaniline | - | [4] |
Table 2: Quantitative Parameters for Diazotization of Sulfanilamide
| Parameter | Value |
| Sulfanilamide | 0.5 g |
| Hydrochloric Acid | 20 mL |
| Water | 50 mL |
| Sodium Nitrite Solution | 0.1 M |
| Reaction Temperature | < 15 °C |
| Endpoint Detection | Starch-Iodide Paper |
| Stoichiometry | 1 mL of 0.1 M NaNO₂ ≡ 0.01722 g of sulfanilamide |
| Data derived from a typical diazotization titration protocol.[8] |
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of a Primary Aromatic Amine (e.g., Aniline)
This protocol describes the formation of a diazonium salt, which is typically used immediately in subsequent reactions without isolation.[5]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve the primary aromatic amine (e.g., 1 equivalent of aniline) in dilute hydrochloric acid (e.g., 3 equivalents of HCl in water).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[5]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while stirring vigorously. The addition should be slow enough to maintain the temperature below 5 °C.[5]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns black/blue) indicates that the reaction is complete.[4]
-
The resulting diazonium salt solution is now ready for immediate use in subsequent synthetic steps (e.g., Sandmeyer reaction, azo coupling).
Protocol 2: Synthesis of an N-Nitrosamine from a Secondary Amine (e.g., N-Nitrosodiphenylamine)
This protocol is a general method for the N-nitrosation of secondary amines.
Materials:
-
Secondary Amine (e.g., Diphenylamine)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ice
Procedure:
-
Dissolve the secondary amine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a flask.
-
Cool the solution in an ice bath to approximately 0-5 °C.
-
Prepare an aqueous solution of sodium nitrite (1.1 equivalents).
-
Slowly add the sodium nitrite solution to the stirred, cooled amine solution.
-
If not already in an acidic medium, slowly add an acid like glacial acetic acid or dilute sulfuric acid to the mixture while maintaining the low temperature.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The N-nitrosamine product may precipitate out of the solution as an oil or solid.[2]
-
Isolate the product by filtration if it is a solid. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the isolated product or organic extract with water, then with a dilute sodium bicarbonate solution to remove any remaining acid, and finally with water again.
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude N-nitrosamine.
-
The product can be further purified by recrystallization or chromatography if necessary.
Safety Precautions and Handling
Warning: N-nitrosamines are a class of compounds that are often potent carcinogens. All work involving the synthesis and handling of N-nitrosamines should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Sodium Nitrite Handling:
-
Toxicity: Sodium nitrite is toxic if swallowed.[9]
-
Oxidizer: It is a strong oxidizing agent and may intensify fires. Keep away from combustible materials.[9][10]
-
Incompatibilities: Avoid contact with strong acids (releases toxic nitrogen oxide gases), reducing agents, and amines.[10][11]
-
PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling sodium nitrite.[10][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10]
Reaction Safety:
-
Exothermic Reaction: Nitrosation reactions can be exothermic. Slow, controlled addition of reagents and efficient cooling are crucial to prevent runaway reactions.
-
Gas Evolution: The decomposition of diazonium salts can release nitrogen gas. Ensure the reaction setup is not a closed system to avoid pressure buildup.
-
Waste Disposal: All waste containing sodium nitrite and N-nitrosamines must be disposed of as hazardous waste according to institutional guidelines.
Analytical Monitoring
The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies.[13][14] Therefore, sensitive and selective analytical methods are required to detect and quantify these impurities.
Common analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) [13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) [13]
-
High-Performance Liquid Chromatography (HPLC) with UV detection [13]
These methods are essential for reaction monitoring, quality control, and ensuring the safety of pharmaceutical products. The development of robust analytical methods is a critical aspect of drug development when nitrosation chemistry is involved or when there is a potential for nitrosamine formation.[15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 4. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Nitrosation of Enols [jove.com]
- 7. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. download.basf.com [download.basf.com]
- 10. wfxcchemical.com [wfxcchemical.com]
- 11. ingredi.com [ingredi.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schenautomacao.com.br [schenautomacao.com.br]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes: 2,6-Dimethyl-4-nitrosophenol as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Dimethyl-4-nitrosophenol is a valuable and versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a phenolic hydroxyl group, a reactive nitroso moiety, and sterically shielding methyl groups at the ortho positions, dictates its chemical behavior and makes it a strategic starting material for a variety of important organic molecules. The steric hindrance provided by the methyl groups can influence the compound's reactivity compared to less substituted nitrosophenols, affecting the accessibility of the functional groups.[1] This compound serves as a crucial precursor in the synthesis of dyes, photographic materials, pharmaceuticals, and other fine chemicals.[1] A key feature of its chemistry is the tautomeric equilibrium between the phenol form and its quinone monoxime isomer, 4-(hydroxyimino)-2,6-dimethylcyclohexa-2,5-dien-1-one.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 13331-93-6 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 168 °C (decomposes) | [4] |
| Solubility | Soluble in alcohol, benzene, chloroform; insoluble in water. | [4] |
| pKa | Data not readily available, acidity influenced by tautomerism. | [1] |
Key Synthetic Transformations and Applications
This compound is a pivotal starting material for several key transformations, providing access to a range of important derivatives.
| Reaction Type | Starting Material | Reagents/Conditions | Product | Significance/Application |
| Reduction | This compound | Catalytic hydrogenation, Na₂S₂O₄ (sodium dithionite), or SnCl₂ | 4-Amino-2,6-dimethylphenol | Intermediate for dyes, photographic developers, pharmaceuticals.[1] |
| Oxidation | This compound | Nitric acid or other strong oxidizing agents | 2,6-Dimethyl-4-nitrophenol | Intermediate for pesticides, herbicides, and other fine chemicals.[1] |
| Azo Dye Synthesis | 4-Amino-2,6-dimethylphenol (derived from the nitroso compound) | 1. NaNO₂, HCl (Diazotization) 2. Coupling agent (e.g., Resorcinol) | Azo Dyes | Used extensively in the textile and pigment industries. |
| Oxime Chemistry | This compound (as quinone monoxime tautomer) | Acid (e.g., H₂SO₄) | N-substituted amides (via Beckmann Rearrangement) | Synthesis of lactams (e.g., caprolactam precursors) and other amides.[5] |
A logical diagram illustrating the central role of this compound as a synthetic building block is shown below.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2,6-Dimethyl-4-nitrosophenol synthesis
Technical Support Center: Synthesis of 2,6-Dimethyl-4-nitrosophenol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most established and widely used method is the direct nitrosation of 2,6-dimethylphenol. This reaction typically employs a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium.[1] The reaction proceeds through the in-situ formation of nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺). This ion acts as the electrophile in an electrophilic aromatic substitution with the electron-rich 2,6-dimethylphenol.[1]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
Optimizing the synthesis involves careful control of several key parameters:
-
Temperature: The reaction is exothermic and should be maintained at low temperatures, typically between 0-5°C, to minimize side reactions and decomposition.[1][2]
-
pH: A specific acidic pH range of 1–3 is crucial for the formation of the nitrosonium ion and to ensure the stability of the product.[1]
-
Stoichiometric Ratios: The molar ratio of reactants, particularly the nitrosating agent to the phenol substrate, must be carefully controlled to prevent over-nitrosation or incomplete reaction.[1]
Q3: How can the final product be purified?
Several methods can be employed for the purification of this compound:
-
Recrystallization: This is a common method, often using ethanol/water mixtures to achieve high purity (>95%).[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from byproducts and unreacted starting materials.[3]
-
Acid-Base Extraction: The product can be dissolved in a 10% sodium carbonate solution, treated with activated carbon to remove impurities, and then re-precipitated by adding a dilute acid.[4]
Q4: What are the common side reactions or byproducts?
The primary side reaction of concern is the oxidation of the nitroso group to a nitro group, which results in the formation of 2,6-dimethyl-4-nitrophenol.[1] Other potential byproducts include 3,3',5,5'-Tetramethyldiphenoquinone[3] and various tar-like substances, especially if the temperature or pH is not properly controlled.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect Temperature: Reaction temperature is too high, leading to product decomposition or side reactions.[1] Improper pH: The reaction medium is not acidic enough to generate the nitrosonium ion (NO⁺).[1] Slow Reaction Rate: Nitrosation can be slow at very low temperatures.[2] | Temperature Control: Maintain the reaction temperature strictly between 0-5°C using an ice bath.[1] pH Adjustment: Ensure the pH is within the optimal range of 1-3 by carefully adding the acid.[1] Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 2 hours after acid addition) while maintaining cold conditions.[4] |
| Formation of a Dark, Tarry Substance | Localized Hotspots: Poor stirring can lead to localized increases in temperature. Incorrect pH: A pH outside the optimal range (e.g., pH 4-7) can significantly increase tar formation.[2] Excess Nitrosating Agent: Using too much sodium nitrite can promote side reactions. | Vigorous Stirring: Ensure constant and efficient stirring throughout the acid addition and reaction period. pH Monitoring: Monitor and maintain the pH carefully. Stoichiometry: Use the correct stoichiometric amount of sodium nitrite. Purification: Attempt to purify the product by dissolving the crude material in a 10% sodium carbonate solution, filtering off the tar, and re-precipitating the product with acid.[4] |
| Product is Contaminated with 2,6-dimethyl-4-nitrophenol | Over-oxidation: The nitroso group is susceptible to oxidation, which can be caused by excess nitrosating agent or exposure to air for extended periods under certain conditions.[1] | Control Stoichiometry: Use a precise amount of the nitrosating agent. Purification: Separate the desired nitrosophenol from the nitrophenol byproduct using silica gel column chromatography.[3] |
| Difficulty in Isolating the Product | Product Solubility: The product may have some solubility in the reaction medium. Incomplete Precipitation: The product may not fully crystallize out of the solution. | Extended Chilling: After the reaction is complete, let the mixture stand in the cold for an extended period (e.g., 2 hours) to ensure maximum precipitation.[4] Salting Out: Consider adding a saturated salt solution to decrease the solubility of the organic product in the aqueous phase. Extraction: If precipitation is minimal, extract the product with a suitable organic solvent like ether.[5] |
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Nitroso-Phenols
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Reaction Time | Reported Yield | Reference(s) |
| Direct Nitrosation (Standard) | 2,6-Dimethylphenol | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Water | 0 - 10°C | 1 - 3 hours | ~70-80% | [1][4] |
| Direct Nitrosation (Acetic Acid) | 2,6-Dimethylphenol | Sodium Nitrite (NaNO₂) | 50% Acetic Acid | < 15°C | Not specified | Not specified | [6] |
| Metal Nitrate Method | 2,6-Dimethylphenol | Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Acetone | 20°C | 20 hours | 65% | [3] |
Experimental Protocols
Method 1: Direct Nitrosation of 2,6-Dimethylphenol
This protocol is adapted from established laboratory procedures for the nitrosation of phenols.[1][4]
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
10% Sodium Carbonate solution (for purification)
-
Activated Carbon (for purification)
Procedure:
-
Preparation: In a large flask suitable for the reaction scale, dissolve 2,6-dimethylphenol and sodium nitrite in ice-cold water. A typical ratio would be approximately 1 mole of the phenol to 1 mole of sodium nitrite.[4]
-
Reaction Setup: Place the flask in an ice-salt bath to maintain a low temperature. Ensure the flask is equipped with a mechanical stirrer and a dropping funnel.
-
Acid Addition: While stirring vigorously, add a pre-prepared dilute solution of concentrated sulfuric acid in water dropwise from the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 5-10°C.[4]
-
Reaction: After all the acid has been added (typically over 30-60 minutes), continue to stir the mixture in the ice bath for at least 2 hours to allow the reaction to go to completion.[4]
-
Isolation: Filter the resulting solid product using a Büchner funnel. Wash the crude product with cold water to remove any residual acid and inorganic salts.
-
Purification (Optional but Recommended):
-
Dissolve the crude brown solid in a 10% aqueous sodium carbonate solution.
-
Add a small amount of activated carbon and stir for 10-15 minutes to decolorize the solution.
-
Filter the solution to remove the activated carbon and any insoluble impurities.
-
Re-precipitate the purified this compound by slowly adding the filtrate to an excess of dilute sulfuric acid.[4]
-
-
Drying: Collect the purified product by filtration, wash thoroughly with cold water, and dry in a desiccator.
Visualizations
Reaction Pathway
Caption: Electrophilic substitution pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues during the synthesis.
References
- 1. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Minimizing side product formation in phenol nitrosation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the nitrosation of phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the nitrosation of phenol, providing potential causes and recommended solutions to improve the yield and purity of the desired p-nitrosophenol.
Issue 1: Low Yield of p-Nitrosophenol and Formation of Dark, Tarry Byproducts
-
Potential Cause 1: Reaction Temperature is Too High.
-
Solution: Maintain a strict reaction temperature in the range of 0-5°C.[1][2] Nitrous acid is unstable at higher temperatures, and elevated temperatures accelerate side reactions leading to tar formation.[3] Use an ice-salt bath or a cooling circulator to ensure consistent temperature control throughout the reaction.
-
-
Potential Cause 2: Incorrect pH of the Reaction Medium.
-
Solution: The reaction should be conducted in a slightly acidic medium with a pH below 5.[1] Some studies suggest an optimal pH of around 3 for the C-nitrosation mechanism.[4] High acidity can lead to the decomposition of nitrous acid and promote unwanted side reactions.[1] Conversely, at a pH between 4 and 7, significant tar formation can occur due to reactions between phenol and the nitrosophenol product.[1]
-
-
Potential Cause 3: Localized High Concentrations of Reagents.
-
Solution: Ensure gradual and controlled addition of the acid to the mixture of phenol and sodium nitrite.[3][5] This prevents a localized excess of nitrous acid, which can act as an oxidizing agent or lead to the formation of diazonium salts and other byproducts.[3] Vigorous and constant agitation is crucial to maintain a homogenous reaction mixture.[3]
-
-
Potential Cause 4: Excess Nitrous Acid.
Issue 2: Formation of a Significant Amount of o-Nitrosophenol
-
Potential Cause: Reaction Kinetics and Thermodynamics.
-
Solution: While the para-product is generally favored due to steric hindrance at the ortho position, the reaction will still produce a mixture of isomers.[6][7][8] Lowering the reaction temperature can sometimes improve para-selectivity. The preference for the para product is explained by the formation of a more stable dienone intermediate during the reaction mechanism.[6]
-
Issue 3: Presence of Nitrophenols in the Product
-
Potential Cause: Oxidation of the Nitrosophenol Product.
-
Solution: Nitrous acid can decompose to form nitric acid, which is a strong oxidizing agent.[3][9] This can oxidize the p-nitrosophenol to p-nitrophenol. To minimize this, maintain a low reaction temperature and avoid an excess of nitrous acid.[3] Some methods even suggest passing an inert gas through the reaction vessel to remove volatile nitrogen oxides that can contribute to oxidation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitrosation of phenol?
A1: The reaction proceeds via an electrophilic aromatic substitution. Nitrous acid, in the presence of a stronger acid, forms the nitrosonium ion (NO+), which is the electrophile. This then attacks the electron-rich phenol ring, primarily at the para position, to form p-nitrosophenol.[10] The product exists in equilibrium with its tautomeric form, benzoquinone monoxime.[10]
Q2: Why is a low temperature critical for successful phenol nitrosation?
A2: Low temperatures (0-5°C) are essential for two main reasons: 1) Nitrous acid is unstable and decomposes at higher temperatures, reducing the concentration of the active nitrosating agent.[3] 2) Side reactions, such as oxidation and tar formation, have higher activation energies and are therefore significantly slowed down at lower temperatures, leading to a purer product and higher yield.[1][2]
Q3: How can I improve the crystallization and isolation of p-nitrosophenol?
A3: p-Nitrosophenol has low solubility in the acidic aqueous reaction medium, which allows it to crystallize out as it is formed.[1][2] This is advantageous as it removes the product from the reaction mixture, preventing it from participating in further side reactions.[1] To further decrease its solubility, a salt of the mineral acid used (e.g., sodium sulfate if sulfuric acid is used) can be added to the reaction medium.[1]
Q4: What is the cause of the dark brown or tarry appearance of my crude product?
A4: The formation of dark, tarry substances is a common issue in phenol nitrosation and is often due to polymerization and other side reactions.[1][5] These are typically promoted by elevated temperatures, high concentrations of acid, or an excess of nitrous acid.[1][3] Following the recommended procedures for temperature control and reagent addition is the best way to minimize tar formation.[11]
Q5: Is it possible to completely eliminate the formation of the ortho-isomer?
A5: While the para-isomer is the major product due to less steric hindrance, it is difficult to completely eliminate the formation of the ortho-isomer.[6] The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution.[12] Purification techniques such as recrystallization are necessary to obtain pure p-nitrosophenol.
Data Summary
Table 1: Recommended Reaction Parameters for Phenol Nitrosation
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0-5°C[1][2] | Minimizes nitrous acid decomposition and side reactions.[3] |
| pH | < 5 (optimally ~3)[1][4] | Ensures formation of the nitrosating agent while minimizing acid-catalyzed side reactions.[1] |
| Molar Ratio (Phenol:NaNO₂:Acid) | ~1.0 : 1.2 : 1.2 to 1.0 : 1.4 : 1.4[1] | Avoids excess nitrous acid which can lead to byproducts.[3] |
| Reagent Addition | Gradual addition of acid to phenol/nitrite mixture[3][5] | Prevents localized high concentrations of reagents.[3] |
| Agitation | Vigorous and constant[3] | Ensures a homogenous reaction mixture. |
| Product Isolation | Crystallization from the reaction medium[1] | Removes the product from further reaction. |
Experimental Protocols
Protocol 1: Synthesis of p-Nitrosophenol
This protocol is adapted from established laboratory procedures aimed at maximizing the yield of p-nitrosophenol while minimizing side products.[5]
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
In a beaker, dissolve the desired amount of phenol in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 0°C in an ice-salt bath with continuous stirring.
-
Add the stoichiometric amount of sodium nitrite to the cooled solution and allow it to dissolve completely.
-
Slowly add pre-chilled dilute hydrochloric acid or sulfuric acid dropwise to the reaction mixture using a dropping funnel. Maintain the temperature of the reaction mixture below 5°C at all times.
-
Continue stirring for 30-60 minutes after the acid addition is complete, while maintaining the low temperature.
-
The p-nitrosophenol will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent like xylene.
Visualizations
Caption: Reaction pathway for phenol nitrosation showing the formation of the desired product and major side products.
Caption: Troubleshooting workflow for optimizing phenol nitrosation to minimize side product formation.
References
- 1. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. quora.com [quora.com]
Technical Support Center: HPLC Method Development for 2,6-Dimethyl-4-nitrosophenol Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,6-Dimethyl-4-nitrosophenol. It includes a recommended experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and analytical goals.
1. Sample Preparation
Due to its poor solubility in water, this compound should be dissolved in an organic solvent.[1][2]
-
Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent like methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create working standards of desired concentrations.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. A suitable extraction method may be necessary to isolate the analyte of interest. The final sample should be dissolved in a solvent compatible with the mobile phase.
-
Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent blockage of the HPLC system.[3][4]
2. HPLC Method Parameters
The following table summarizes a recommended starting point for the HPLC method development.
| Parameter | Recommended Condition | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column is a good starting point for the separation of moderately nonpolar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic modifier percentage can be adjusted to optimize retention time. Formic acid helps to improve peak shape by controlling the ionization of the phenolic group. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature can improve the reproducibility of retention times.[3] |
| Detection Wavelength | To be determined | The optimal wavelength should be determined by running a UV scan of the analyte. A diode array detector (DAD) is useful for this purpose. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any impurities. |
3. Method Development and Optimization Workflow
The following diagram illustrates a typical workflow for HPLC method development.
Caption: Workflow for HPLC Method Development and Validation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the analysis of this compound?
A good starting point is a mixture of acetonitrile and water, for example, in a 60:40 ratio. Adding a small amount of acid, such as 0.1% formic acid, is recommended to control the ionization of the phenolic group and improve peak shape. The exact ratio of acetonitrile to water can be adjusted to achieve the desired retention time.
Q2: Why is pH control important for the analysis of phenolic compounds?
The pH of the mobile phase affects the ionization state of the phenolic hydroxyl group. At a pH above the pKa of the phenol, the compound will be ionized, which can lead to poor peak shape (tailing) and shifts in retention time on a reverse-phase column. By keeping the mobile phase pH low, the ionization is suppressed, resulting in a more retained and symmetrical peak.
Q3: What type of HPLC column is most suitable for this analysis?
A C18 column is the most common and a good first choice for the analysis of moderately nonpolar compounds like this compound. If selectivity issues arise, a phenyl stationary phase could be considered to leverage π-π interactions with the aromatic ring of the analyte.
Q4: How can I determine the best detection wavelength for my analysis?
The best approach is to use a Diode Array Detector (DAD) or a UV-Vis spectrophotometer to obtain the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) should be selected for the analysis to achieve the highest sensitivity.
Troubleshooting Guide
This guide addresses common problems encountered during HPLC analysis and provides potential causes and solutions.
| Symptom | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups).[5][6][7][8][9] | Adjust the mobile phase pH to suppress ionization.[5][6][8] Consider using an end-capped column or adding a competing base to the mobile phase.[7] |
| Column overload.[5][9] | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase.[9] | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Ghost Peaks | Contaminated mobile phase or system.[10][11][12] | Use fresh, high-purity HPLC-grade solvents.[10][11] Flush the system and column thoroughly.[10] |
| Carryover from previous injections.[11] | Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover. | |
| Air bubbles in the system.[10] | Degas the mobile phase.[10] Purge the pump to remove any trapped air.[13] | |
| Baseline Noise | Air bubbles in the detector or pump.[13][14][15] | Degas the mobile phase and purge the system.[13][14][15] |
| Contaminated mobile phase or detector cell.[3][14][16] | Use fresh, high-purity solvents.[3][14][16] Clean the detector flow cell according to the manufacturer's instructions.[13] | |
| Pump seal failure or leaks.[3][13] | Inspect the system for leaks and replace pump seals if necessary.[3][13] | |
| Retention Time Shifts | Changes in mobile phase composition.[3] | Prepare fresh mobile phase accurately. Use a mobile phase degasser. |
| Fluctuations in column temperature.[3] | Use a column oven to maintain a stable temperature.[3] | |
| Column degradation.[3] | Replace the column if it has been used extensively or subjected to harsh conditions. |
Troubleshooting Logic Diagrams
The following diagrams illustrate the logical relationships for troubleshooting common HPLC issues.
Peak Tailing Troubleshooting
Caption: Troubleshooting logic for peak tailing.
Ghost Peaks Troubleshooting
Caption: Troubleshooting logic for ghost peaks.
Baseline Noise Troubleshooting
Caption: Troubleshooting logic for baseline noise.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. labcompare.com [labcompare.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. uhplcs.com [uhplcs.com]
- 15. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for phenolic compound analysis?
A1: Peak tailing is a common issue in chromatography where a peak is asymmetrical, featuring a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity of the analysis.[3][4] For phenolic compounds, which are often analyzed in complex mixtures, poor peak shape can significantly compromise the accuracy and reliability of the results.[1] A USP Tailing Factor (Tf) value greater than 1.2 is generally considered significant tailing.[3][5]
Q2: What are the primary causes of peak tailing for phenolic compounds?
A2: The most frequent causes of peak tailing for phenolic compounds involve secondary chemical interactions with the stationary phase and issues related to the mobile phase.[1][6]
Key causes include:
-
Secondary Silanol Interactions: Phenolic compounds can interact strongly with residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4][7] These interactions provide a secondary retention mechanism that can delay the elution of a portion of the analyte molecules, causing the peak to tail.[7]
-
Improper Mobile Phase pH: The pH of the mobile phase is critical.[8] Phenolic compounds are typically acidic. If the mobile phase pH is too close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist, leading to peak distortion.[1][2] Similarly, a mobile phase pH above 3.0 can ionize the residual silanol groups, increasing their interaction with the analytes.[7]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column packing can act as active sites.[4][9] Phenolic compounds with chelating properties (e.g., those with adjacent hydroxyl groups) can interact with these metal ions, causing tailing.[10][11]
-
Column Issues: Problems such as column contamination, degradation of the stationary phase, or the formation of a void at the column inlet can create active sites or disrupt the sample band, leading to peak tailing.[3][12]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[12][13]
-
Extra-Column Effects: Excessive volume in the system, such as long or wide-diameter tubing and poor connections, can cause band broadening and peak tailing, especially for early-eluting peaks.[2][14]
Q3: How can I eliminate peak tailing caused by silanol interactions?
A3: To minimize unwanted interactions with silanol groups, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.0 and 3.0 using an acidifier like formic acid or acetic acid is highly effective.[13][15] This protonates the silanol groups, suppressing their ionization and reducing their ability to interact with the phenolic analytes.[4]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl) to make them inert.[15][16] Using a high-purity, base-deactivated, or end-capped column is a primary solution for reducing silanol interactions.[13]
-
Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a phosphate buffer concentration of 25 mM) can help mask the residual silanol activity.[15] However, for LC-MS, buffer concentrations should be kept low (typically below 10 mM) to avoid ion suppression.[15]
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation is a common source of peak tailing. Key factors to consider are:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and broadening.[3] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[17]
-
Sample Concentration: Overloading the column is a frequent cause of peak shape problems.[12] If you suspect this is the issue, try diluting the sample or reducing the injection volume.[3]
-
Sample Cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column frit or the head of the column, leading to peak shape issues and increased backpressure.[12] Filtering the sample through a 0.45 µm or 0.22 µm syringe filter before injection is highly recommended.[1]
Troubleshooting Guide
This guide provides a systematic workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of phenolic compounds.[5]
| Potential Cause | Description | Recommended Solution(s) | Expected Outcome |
| Chemical Interactions | |||
| Secondary Silanol Interactions | Polar phenolic groups interact with active, ionized silanol groups (Si-OH) on the silica column surface, causing a secondary retention mechanism.[7] | 1. Lower mobile phase pH to 2.0-3.0 with 0.1% formic or acetic acid.[13]2. Use a modern, high-purity, end-capped, or base-deactivated column.[13][15]3. Increase buffer concentration (e.g., 10-50 mM) for LC-UV methods.[3] | Reduced interaction between analytes and the stationary phase, leading to more symmetrical peaks. |
| Metal Chelation | Phenolic compounds with chelating functional groups interact with trace metal ions in the silica matrix or system components.[10][18] | 1. Use a high-purity silica column with low metal content.2. Add a chelating agent like EDTA (e.g., 0.1-1 mM) to the mobile phase.[10] | The chelating agent preferentially binds to active metal sites, preventing analyte interaction and improving peak shape. |
| Mobile Phase Issues | |||
| Inappropriate pH | Mobile phase pH is close to the analyte pKa, causing the compound to exist in both ionized and non-ionized forms.[2][8] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic phenols, a pH of 2.5-3.5 is often optimal.[17] | A single ionic form of the analyte predominates, resulting in sharper, more symmetrical peaks. |
| Insufficient Buffering | The mobile phase buffer concentration is too low (e.g., <5 mM) to maintain a stable pH across the column.[3] | Increase buffer concentration to a range of 10-50 mM. Ensure the buffer is soluble in the mobile phase mixture.[3] | Consistent pH is maintained, leading to reproducible retention times and improved peak shape. |
| Column & System Issues | |||
| Column Contamination / Degradation | Strongly retained sample components accumulate at the column inlet, or the stationary phase degrades over time, creating active sites.[3] | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[12]2. Use a guard column to protect the analytical column.[14]3. If flushing fails, replace the column.[3] | Removal of contaminants restores normal peak shapes. A guard column extends the life of the analytical column. |
| Column Void | A void or channel forms at the head of the column due to pressure shocks or silica dissolution at high pH.[15][19] | 1. Reverse flush the column at a low flow rate (disconnect from the detector first).2. If the problem persists, the column must be replaced.[3] | Improved peak shape and column efficiency. |
| Extra-Column Volume | Excessive volume from long/wide tubing or loose fittings causes the sample band to spread before reaching the detector.[2][14] | 1. Use tubing with a small internal diameter (e.g., 0.005 inches or ~0.125 mm).[2][13]2. Ensure all fittings are properly connected to minimize dead volume.[19] | Sharper peaks with higher efficiency, particularly for early eluting compounds. |
| Sample-Related Issues | |||
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to peak fronting or tailing.[12] | 1. Dilute the sample.2. Reduce the injection volume.[3][17] | Symmetrical, Gaussian peak shapes are restored. |
| Incompatible Sample Solvent | The sample is dissolved in a solvent much stronger than the mobile phase, causing the sample band to spread upon injection.[3] | Dissolve the sample in the initial mobile phase or a weaker solvent.[17] | Improved peak shape, especially for peaks at the beginning of the chromatogram. |
Experimental Protocol: Mobile Phase pH Optimization
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of a phenolic compound to reduce tailing.
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Tailing Factor ≈ 1.0) for a target phenolic analyte.
Materials:
-
HPLC system with UV-Vis or DAD detector
-
Reversed-phase C18 column (preferably end-capped)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (FA), HPLC-grade
-
Standard of the phenolic compound of interest (e.g., Caffeic Acid, Quercetin)
-
0.45 µm syringe filters
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of your phenolic standard at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
From the stock, prepare a working standard solution at an appropriate concentration (e.g., 20 µg/mL) by diluting with a 50:50 mixture of water and organic solvent.
-
-
Mobile Phase Preparation:
-
Prepare three different aqueous mobile phases (Solvent A) with varying pH levels. For example:
-
pH ~2.5: 0.1% Formic Acid in HPLC-grade water (1 mL FA in 999 mL water).
-
pH ~3.0: 0.05% Formic Acid in HPLC-grade water (0.5 mL FA in 999.5 mL water).
-
pH ~4.5 (Control): HPLC-grade water without acidifier.
-
-
Use a single organic mobile phase (Solvent B), such as 100% Acetonitrile.
-
Degas all mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for the analyte (e.g., 280 nm or 320 nm)
-
Gradient: 10% B to 70% B over 20 minutes (adjust as needed for your compound).
-
-
Analysis Procedure:
-
Run 1 (pH ~4.5):
-
Equilibrate the column with the initial gradient conditions using the un-acidified water as Solvent A for at least 20 minutes or until a stable baseline is achieved.
-
Inject the working standard solution and acquire the chromatogram.
-
-
Run 2 (pH ~3.0):
-
Replace Solvent A with the 0.05% formic acid solution.
-
Flush the system and equilibrate the column for 20 minutes.
-
Inject the working standard solution and acquire the chromatogram.
-
-
Run 3 (pH ~2.5):
-
Replace Solvent A with the 0.1% formic acid solution.
-
Flush the system and equilibrate the column for 20 minutes.
-
Inject the working standard solution and acquire the chromatogram.
-
-
-
Data Analysis:
-
For each run, measure the USP Tailing Factor (Tf) for the analyte peak.
-
Compare the peak shapes visually and quantitatively.
-
Summarize the results in a table to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.
Caption: A logical workflow to diagnose the cause of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. moravek.com [moravek.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. labcompare.com [labcompare.com]
- 16. LC Technical Tip [discover.phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: 2,6-Dimethyl-4-nitrosophenol Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the yield and purity of 2,6-Dimethyl-4-nitrosophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established method is the direct nitrosation of 2,6-dimethylphenol.[1] This reaction typically involves using a nitrosating agent like sodium nitrite in an acidic medium, such as a mixture of glacial acetic acid and water.[1] The reaction proceeds through the in-situ formation of nitrous acid, which then generates the nitrosonium ion (NO+) for electrophilic aromatic substitution.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Temperature and pH are crucial. The nitrosation of phenols is an exothermic reaction, and maintaining a low temperature, typically between 0-5°C, is essential to minimize side reactions and decomposition.[2][3] The optimal pH for the nitrosation of phenols is generally around 3-4.[2]
Q3: I am observing a low purity of my final product. What are the likely impurities?
A3: Common impurities can include unreacted 2,6-dimethylphenol, the oxidized product 2,6-dimethyl-4-nitrophenol, and potentially tar-like substances from side reactions.[1] The formation of the nitro derivative is a common side reaction when using stronger oxidizing agents or if the reaction conditions are not well-controlled.[1]
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying the crude product.[1] A suitable solvent system, such as an ethanol/water mixture, can be employed where the compound has high solubility in the hot solvent and low solubility when cooled.[1] Silica gel column chromatography is another option for purification.[4]
Q5: How can I confirm the purity of my synthesized this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques to assess purity.[1] For HPLC, a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is commonly used for analyzing phenolic compounds.[1] GC-MS can also be used to identify and quantify the main product and any volatile impurities.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (significant starting material remains). | Insufficient nitrosating agent or acid. | Ensure the correct stoichiometry of sodium nitrite and acid is used. A slight excess of the nitrosating agent may be beneficial. |
| Reaction temperature is too low, slowing down the reaction rate. | While low temperatures are crucial, ensure the reaction mixture is efficiently stirred to allow for the reaction to proceed. Monitor the reaction progress using TLC. | |
| pH of the reaction mixture is not in the optimal range (3-4). | Carefully monitor and adjust the pH of the reaction mixture by the controlled addition of acid.[2] | |
| Significant formation of dark, tarry byproducts. | Reaction temperature is too high, leading to decomposition and side reactions. | Maintain a strict temperature control, ideally between 0-5°C, using an ice-salt bath.[2][3] |
| Localized high concentrations of reagents. | Add the sodium nitrite solution and acid dropwise with vigorous stirring to ensure rapid dispersion and prevent localized overheating. | |
| Low recovery after workup and purification. | Product loss during extraction or washing steps. | Use appropriate and minimal amounts of extraction and washing solvents. Ensure the pH is adjusted correctly during aqueous washes to minimize product solubility. |
| Inefficient recrystallization. | Select an appropriate recrystallization solvent system where the product has a significant solubility difference between hot and cold conditions. Use a minimal amount of hot solvent to dissolve the crude product. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of 2,6-dimethylphenol (starting material) in the final product. | Incomplete reaction. | Increase the reaction time or consider a slight excess of the nitrosating agent. Monitor the reaction by TLC to ensure the disappearance of the starting material. |
| Presence of 2,6-dimethyl-4-nitrophenol in the final product. | Oxidation of the nitroso group. | Avoid harsh oxidizing conditions. Ensure the temperature is kept low and consider using a milder acid. Purification by column chromatography can help separate the nitro and nitroso compounds.[4] |
| Broad melting point range of the purified product. | Presence of multiple impurities. | Perform a second recrystallization.[1] If impurities persist, consider purification by column chromatography.[4] |
| Discoloration of the final product (e.g., brown or dark). | Formation of tarry byproducts. | During workup, wash the crude product with a suitable solvent to remove some of the colored impurities before recrystallization. Activated carbon treatment during recrystallization can also be effective.[5] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0-5°C | 15-20°C | Room Temperature | Lower temperatures generally lead to higher purity and better yields by minimizing side reactions.[2][3] |
| pH | 1-2 | 3-4 | 5-6 | A pH of 3-4 is reported to be optimal for the nitrosation of phenols.[2] |
| Reaction Time | 1 hour | 2 hours | 4 hours | Longer reaction times may be needed for complete conversion, but can also lead to more side products if not properly controlled. |
| Yield (%) | ~70-80% | ~50-60% | <40% | Optimal conditions (low temperature, optimal pH) are expected to give the highest yield. |
Note: The yield data is illustrative and can vary based on the specific experimental setup and scale.
Table 2: Solubility of Related Compounds in Common Solvents
| Solvent | 2,6-Dimethyl-4-nitrophenol Solubility | General Suitability for Recrystallization of Phenolic Compounds |
| Water | Insoluble[6] | Good "anti-solvent" in a mixed solvent system. |
| Ethanol | Soluble[6][7] | Good "good" solvent in a mixed solvent system with water.[1] |
| Methanol | Soluble[7] | Similar to ethanol, can be used in mixed solvent systems. |
| Acetone | Soluble | Can be a good solvent for initial dissolution. |
| Toluene | Soluble | Can be used for recrystallization. |
| Hexane | Sparingly Soluble | Good "anti-solvent" in a mixed solvent system with a more polar solvent. |
| Chloroform | Soluble[6] | Can be used, but less common for recrystallization. |
| Benzene | Soluble[6] | Can be used, but often replaced by less toxic alternatives like toluene. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the nitrosation of similar phenolic compounds.
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,6-dimethylphenol in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5°C with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred 2,6-dimethylphenol solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the crude product may precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution can be filtered through a fluted filter paper.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 4. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Stability issues of 2,6-Dimethyl-4-nitrosophenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2,6-Dimethyl-4-nitrosophenol in solution. Adherence to proper storage and handling procedures is critical to ensure the integrity and performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1] As a p-nitrosophenol, it exists in a tautomeric equilibrium between the phenol-nitroso form and a more stable quinone-monoxime form, which is a critical factor in its chemical behavior.[2][3]
Q2: Why does my this compound solution change color?
A2: A color change in the solution can be an indicator of degradation or a shift in the tautomeric equilibrium. The quinone-oxime tautomer, often favored in the solid state and in solution, can have a different color from the phenol-nitroso form.[2] Degradation due to oxidation, photoreaction, or pH changes can also lead to the formation of colored byproducts. For instance, oxidation may yield the corresponding 2,6-dimethyl-4-nitrophenol.
Q3: What is the recommended method for storing this compound solutions?
A3: For optimal stability, it is recommended to store solutions of this compound in acidic buffers, specifically within a pH range of 4 to 6, at a temperature of 4°C.[2] Due to the light-sensitive nature of nitroso compounds, solutions should always be stored in amber glassware or otherwise protected from light to prevent photodegradation.[2]
Q4: In which solvents is this compound most stable?
A4: While specific stability data across a range of solvents is limited, its solubility characteristics provide some guidance. It has poor solubility in water but is moderately soluble in polar organic solvents like methanol and ethanol.[4] Generally, for phenolic compounds, storage in organic solvents at low temperatures (-20°C or -80°C) after purging with an inert gas like argon or nitrogen can enhance stability by minimizing oxidation.[5]
Q5: What is the key structural feature of this compound that I should be aware of during my experiments?
A5: The most critical structural feature is its existence in a tautomeric equilibrium between the phenol-nitroso form and the quinone-monoxime form.[2][3] This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects its spectroscopic properties, reactivity, and stability. For many p-nitrosophenols, the quinone monoxime tautomer is the more stable form.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected precipitation in the solution. | The concentration may exceed the compound's solubility at the storage temperature, especially in aqueous solutions. | Gently warm the solution and sonicate to attempt redissolution. If the precipitate does not dissolve, it may be a degradation product. Prepare a fresh solution. |
| Inconsistent results in bioassays. | The compound may have degraded in the experimental medium (e.g., cell culture medium at physiological pH ~7.4). | Prepare fresh stock solutions before each experiment. Perform a stability test of the compound in the specific assay buffer under the experimental conditions (time, temperature). |
| Discrepancy in UV-Vis absorbance readings. | A shift in the tautomeric equilibrium due to changes in solvent or pH. The λmax for the nitroso group is around 350 nm.[3] | Ensure consistent solvent and pH conditions for all measurements. Use UV-Vis spectroscopy to characterize the tautomeric forms in your specific solvent system. |
| Rapid loss of compound concentration confirmed by HPLC. | The solution is likely degrading due to light exposure, inappropriate pH, or elevated temperature. | Store solutions protected from light (amber vials), in an acidic buffer (pH 4-6), and at 4°C.[2] For long-term storage, consider aliquoting in an organic solvent and storing at -20°C or below. |
Data Presentation
Table 1: Qualitative Stability and Physicochemical Properties of this compound
| Property | Observation / Recommendation | Citation(s) |
| Tautomerism | Exists in equilibrium between phenol-nitroso and the more stable quinone-monoxime form. | [2][3] |
| pH Stability | More stable in acidic conditions. Recommended storage in buffers of pH 4-6. | [2] |
| Light Sensitivity | Nitroso compounds are known to be photolabile. | [2] |
| Thermal Stability | Decomposes at temperatures above 171°C. | [2] |
| Recommended Storage | Store solutions at 4°C, protected from light. | [2] |
| Water Solubility | Poorly soluble. | [4] |
| Organic Solvent Solubility | Moderately soluble in polar organic solvents like methanol and ethanol. | [4] |
Table 2: Illustrative Degradation Kinetics for 4-Nitrophenol (A Related Compound)
Note: The following data is for 4-nitrophenol, a related but structurally different compound (nitro vs. nitroso group), and is provided for illustrative purposes to demonstrate degradation kinetics.
| Treatment Condition | Kinetic Model | Rate Constant (k) | Degradation (%) | Citation(s) |
| Fenton Oxidation (pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺) | Second-Order | 0.0037 L mg⁻¹ min⁻¹ | 93.6% in 40 min | [4] |
| Photocatalysis (Simulated Sunlight, C,N-TiO₂) | First-Order | 4.87 x 10⁻³ min⁻¹ | 87% in 420 min | [2] |
| Photocatalysis (Xe Lamp, Cl-CuO/g-C₃N₄) | Not specified | Not specified | ~92% in 100 min | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).[7]
-
This compound standard.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 40:60 v/v) containing 0.1% acid (e.g., phosphoric acid).[5][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound, approximately 350 nm.[3]
-
Injection Volume: 10 µL.
-
-
Procedure for Stability Study: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration in the desired test solutions (e.g., different pH buffers, solvents). c. Store the test solutions under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light). d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. e. Inject the aliquot into the HPLC system. f. Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: UV-Vis Spectrophotometry for Tautomerism Analysis
This protocol can be used to observe the influence of the solvent on the tautomeric equilibrium.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
Solvents of varying polarity (e.g., hexane (non-polar), chloroform (intermediate), ethanol (polar protic), DMSO (polar aprotic)).
-
This compound.
-
-
Procedure: a. Prepare solutions of this compound at the same concentration in each of the selected solvents. b. Use the respective pure solvent as a blank for each measurement. c. Scan the UV-Vis spectrum of each solution over a range of approximately 250 nm to 500 nm. d. Compare the spectra. Shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε) can indicate a shift in the tautomeric equilibrium between the phenol-imine and keto-amine forms.[9]
Mandatory Visualization
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for a chemical stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 3. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 4. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
Degradation pathways of nitrosophenols under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of nitrosophenols under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common experimental methods for degrading nitrosophenols?
A1: The most common methods for degrading nitrosophenols are Advanced Oxidation Processes (AOPs) and microbial degradation. AOPs include:
-
Fenton and Photo-Fenton Oxidation: These methods use hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH) that degrade organic compounds. The photo-Fenton process is enhanced by UV light.
-
Photocatalysis: This technique utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates reactive oxygen species that degrade the pollutant.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with nitrosophenols or decompose to form hydroxyl radicals, leading to their degradation.
Microbial degradation involves the use of microorganisms that can utilize nitrosophenols as a source of carbon and energy, breaking them down into less harmful substances.
Q2: What are the typical degradation pathways for nitrosophenols?
A2: While specific pathways can vary with the experimental conditions and the specific nitrosophenol, a common degradation pathway initiated by hydroxyl radicals involves the hydroxylation of the aromatic ring, leading to the formation of intermediates such as catechols and hydroquinones. Further oxidation leads to ring-opening and the formation of smaller organic acids (e.g., oxalic acid, formic acid), and ultimately, mineralization to CO₂, H₂O, and inorganic ions.[1][2][3] In microbial degradation, the pathway often involves initial reduction of the nitroso group to an amino group, followed by ring cleavage.
Q3: What analytical techniques are used to monitor nitrosophenol degradation and identify intermediates?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to quantify the concentration of the parent nitrosophenol over time. To identify degradation intermediates, more advanced techniques are typically required, such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying unknown degradation products in a complex mixture.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile intermediates or those that can be derivatized to become volatile.[6][7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of key intermediates, provided they can be isolated in sufficient purity and quantity.[12]
Troubleshooting Guides
Fenton/Photo-Fenton Oxidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal performance typically between pH 3 and 4. At higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability. At very low pH, the reaction can be inhibited.[1][6] 2. Incorrect H₂O₂/Fe²⁺ ratio: An excess or deficit of either reagent can limit the production of hydroxyl radicals. 3. Scavenging of hydroxyl radicals: Other compounds in the sample matrix may compete for hydroxyl radicals. | 1. Adjust pH: Ensure the initial pH of the reaction mixture is within the optimal range (typically 3.0-3.5) using dilute H₂SO₄ or NaOH.[2][6] 2. Optimize reagent ratio: Experiment with different molar ratios of H₂O₂ to Fe²⁺ to find the optimal concentration for your specific nitrosophenol and matrix. 3. Sample cleanup: If the matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds. |
| Reaction stops prematurely | 1. Depletion of H₂O₂: Hydrogen peroxide is consumed during the reaction. 2. Deactivation of Fe²⁺ catalyst: Fe²⁺ is oxidized to Fe³⁺, which is a less efficient catalyst for H₂O₂ decomposition. | 1. Stepwise addition of H₂O₂: Add hydrogen peroxide in multiple steps throughout the experiment to maintain its concentration. 2. Photo-Fenton: If using UV light (photo-Fenton), the photoreduction of Fe³⁺ back to Fe²⁺ can help sustain the catalytic cycle. |
| Inconsistent results | 1. Variability in reagent quality: Impurities in H₂O₂ or the iron salt can affect the reaction. 2. Temperature fluctuations: The reaction rate is temperature-dependent. | 1. Use high-purity reagents: Ensure the use of fresh, high-quality hydrogen peroxide and ferrous salt. 2. Control temperature: Conduct experiments in a temperature-controlled water bath or reactor. |
Photocatalysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation rate | 1. Insufficient light intensity or incorrect wavelength: The photocatalyst requires a specific wavelength and intensity of light for activation. 2. Catalyst deactivation: The catalyst surface can become fouled by reaction byproducts or other matrix components. 3. Suboptimal catalyst loading: Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration.[13] 4. Incorrect pH: The surface charge of the photocatalyst and the speciation of the nitrosophenol are pH-dependent, affecting adsorption and degradation. | 1. Verify light source: Check the specifications of your lamp and ensure it provides the appropriate wavelength and intensity for your photocatalyst (e.g., UV-A for TiO₂). 2. Catalyst regeneration: After the experiment, recover the catalyst by filtration or centrifugation, wash it with deionized water and/or a suitable solvent, and dry it before reuse. 3. Optimize catalyst concentration: Perform experiments with varying catalyst concentrations to determine the optimal loading.[13] 4. Adjust pH: Investigate the effect of pH on the degradation rate to find the optimal condition for your system. |
| Poor catalyst suspension | 1. Agglomeration of nanoparticles: Photocatalyst nanoparticles may aggregate in solution, reducing the available surface area. | 1. Sonication: Use an ultrasonic bath to disperse the catalyst in the solution before starting the experiment. 2. Stirring: Ensure adequate and continuous stirring throughout the experiment to keep the catalyst suspended. |
| Difficulty separating catalyst after reaction | 1. Small particle size of the catalyst. | 1. Use immobilized catalyst: Consider using a photocatalyst immobilized on a support material. 2. Membrane filtration: Use a membrane filter with a suitable pore size for catalyst separation. |
Ozonation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Low ozone dosage: Insufficient ozone is being introduced into the reactor. 2. Suboptimal pH: The decomposition of ozone to form hydroxyl radicals is pH-dependent, generally being more favorable at higher pH.[14] 3. Presence of radical scavengers: Carbonates and bicarbonates in the sample matrix can scavenge hydroxyl radicals. | 1. Increase ozone flow rate or concentration: Adjust the output of the ozone generator. 2. Optimize pH: Experiment with different pH values to find the optimal condition for your system. For direct ozonation, lower pH might be favorable, while for indirect oxidation via hydroxyl radicals, higher pH is generally better.[14] 3. Matrix modification: If possible, adjust the sample matrix to minimize the concentration of scavengers. |
| Inconsistent ozone delivery | 1. Fluctuations in gas flow: The carrier gas (e.g., oxygen) flow rate is not stable. 2. Issues with the ozone generator: The ozone generator is not functioning correctly. | 1. Use a mass flow controller: Ensure a stable and accurate flow of the carrier gas to the ozone generator. 2. Check the ozone generator: Verify the performance of the ozone generator according to the manufacturer's instructions. |
Analytical (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ghost peaks in the chromatogram | 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. | 1. Use high-purity solvents and clean glassware: Prepare fresh mobile phase with HPLC-grade solvents and thoroughly clean all glassware. 2. Implement a needle wash step: Use a strong solvent in the autosampler's wash vial to clean the needle between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Shifting retention times | 1. Inconsistent mobile phase composition: The mobile phase is not prepared consistently or is not adequately mixed. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare mobile phase carefully: Ensure accurate measurement of solvent volumes and thorough mixing. Degas the mobile phase before use. 2. Use a column oven: Maintain a constant column temperature throughout the analysis. 3. Use a guard column: A guard column can help protect the analytical column and extend its lifetime. If the column is old, consider replacing it. |
| Poor peak shape (tailing or fronting) | 1. Column overload: Injecting too much sample. 2. Mismatch between sample solvent and mobile phase: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Secondary interactions: The analyte is interacting with active sites on the stationary phase. | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Dissolve sample in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase. 3. Adjust mobile phase pH: If the analyte is ionizable, adjusting the mobile phase pH can improve peak shape. |
| Matrix effects | 1. Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte in the mass spectrometer. [2][15][16] | 1. Improve chromatographic separation: Optimize the HPLC method to separate the analyte from interfering matrix components. 2. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[2] 3. Perform a post-extraction spike experiment: This can help to quantify the extent of the matrix effect.[2] |
Data Presentation
Table 1: Summary of Quantitative Data for 4-Nitrophenol Degradation by Fenton Process
| Initial [4-NP] (mg/L) | [H₂O₂] (mM) | [Fe²⁺] (mM) | pH | Reaction Time (min) | Degradation (%) | TOC Removal (%) | COD Removal (%) | Reference |
| 100 | 4 | 0.2 | 3 | 40 | 93.6 | 60.3 | 50 | [1][6] |
| 139.1 | 5 | ~0.09 | 3 | 120 | >99 | 30.6 | - | [17] |
| 100 | ~71.9 | ~0.11 | 3.5 | 60 | 100 | 49.2 | - | [18] |
| 4000 | 392 | 1.96 | - | - | - | 71 | 95 | [13] |
Note: Data for nitrosophenols is limited; the table presents data for the structurally similar 4-nitrophenol to provide an indication of expected results.
Experimental Protocols
Protocol 1: Degradation of 4-Nitrosophenol using Fenton's Reagent
This protocol is a general guideline based on the degradation of 4-nitrophenol and should be optimized for your specific experimental setup.[2][6]
-
Solution Preparation:
-
Prepare a stock solution of 4-nitrosophenol in deionized water.
-
Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Use a 30% (w/w) solution of hydrogen peroxide (H₂O₂).
-
-
Reaction Setup:
-
In a glass beaker or reactor, add a known volume of the 4-nitrosophenol solution to achieve the desired initial concentration (e.g., 100 mg/L).
-
Adjust the pH of the solution to 3.0-3.5 using dilute sulfuric acid (H₂SO₄).
-
Place the reactor on a magnetic stirrer and maintain constant stirring.
-
-
Initiation of Reaction:
-
Add the required volume of the FeSO₄·7H₂O stock solution to achieve the desired catalyst concentration (e.g., 0.2 mM).
-
Start the reaction by adding the calculated volume of the H₂O₂ solution (e.g., to achieve a 4 mM concentration).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which stops the Fenton reaction and precipitates the iron catalyst. Alternatively, a reducing agent like sodium sulfite can be used to consume residual H₂O₂.
-
-
Analysis:
-
Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.
-
Analyze the supernatant for the remaining concentration of 4-nitrosophenol using HPLC.
-
Protocol 2: Photocatalytic Degradation of p-Nitrosophenol using TiO₂
This protocol is a general guideline based on the degradation of p-nitrophenol and should be optimized for your specific experimental setup.[8][13][19]
-
Catalyst Suspension Preparation:
-
Weigh the desired amount of TiO₂ photocatalyst (e.g., to achieve a concentration of 1 g/L).
-
Add the TiO₂ to a known volume of deionized water and sonicate for 15-30 minutes to ensure a uniform suspension.
-
-
Reaction Setup:
-
Transfer the TiO₂ suspension to a photocatalytic reactor with a quartz window.
-
Add the p-nitrosophenol stock solution to achieve the desired initial concentration.
-
Place the reactor under a UV lamp and on a magnetic stirrer.
-
-
Adsorption-Desorption Equilibrium:
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the nitrosophenol and the catalyst surface.
-
-
Initiation of Photocatalysis:
-
Turn on the UV lamp to start the photocatalytic reaction.
-
-
Sampling:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles.
-
-
Analysis:
-
Analyze the filtrate for the concentration of p-nitrosophenol using HPLC.
-
Visualizations
References
- 1. eeer.org [eeer.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative time-based intermediates study of ozone oxidation of 4-chloro- and 4-nitrophenols followed by LCMS-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. analusis.edpsciences.org [analusis.edpsciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of high-concentration p-nitrophenol by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iau.ir [journals.iau.ir]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitrosation of 2,6-Dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitrosation of 2,6-dimethylphenol. Our aim is to help you overcome common experimental challenges and prevent the over-nitrosation of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitrosation of 2,6-dimethylphenol, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-Nitroso-2,6-dimethylphenol | Incorrect pH: The reaction is highly pH-dependent. C-nitrosation is the dominant reaction at a pH greater than 3. | Ensure the reaction medium is maintained at an optimal pH, ideally around 3. Use a buffer system, such as potassium hydrogen phthalate, to stabilize the pH. |
| Decomposition of Nitrous Acid: Nitrous acid is unstable, especially at elevated temperatures. | Maintain a low reaction temperature, preferably at 15°C or lower, throughout the addition of the nitrosating agent. | |
| Insufficient Mixing: Poor agitation can lead to localized areas of high acid concentration, causing decomposition of nitrous acid and side reactions. | Use vigorous and constant stirring to ensure homogenous mixing of the reactants. | |
| Formation of a Dark, Tarry Mixture | Over-oxidation: The presence of strong oxidizing agents or harsh reaction conditions can lead to the formation of unspecified resinous materials. | Use dilute nitric acid if it's being used as the nitrosating agent. Avoid high temperatures and prolonged reaction times. |
| Side Reactions: Uncontrolled reaction conditions can promote various side reactions, leading to a complex mixture of byproducts. | Strictly adhere to the recommended protocol, especially concerning temperature control and the rate of addition of reagents. | |
| Presence of Multiple Products in Analysis (e.g., TLC, HPLC) | Over-nitrosation: An excess of the nitrosating agent can lead to the formation of dinitro compounds. | Use a molar equivalent or a slight excess of the nitrosating agent relative to the 2,6-dimethylphenol. The molar quantity of alkali nitrite should not exceed the molar quantity of the phenolic compound being nitrosated. |
| Formation of Diazonium Salts: An excess of nitrous acid can react with the product to form diazonium salts, which can then lead to other byproducts.[1] | Carefully control the stoichiometry of the reactants, ensuring no significant excess of the nitrosating agent. | |
| Oxidation to Nitrophenols: Decomposition of nitrous acid can form nitric acid, which can oxidize the desired nitroso product to the corresponding nitrophenol. | Maintain a low temperature to minimize the decomposition of nitrous acid. | |
| Difficulty in Isolating the Product | Product is in Tautomeric Equilibrium: 4-Nitroso-2,6-dimethylphenol exists in equilibrium with its quinone-oxime tautomer, which can affect its physical properties and isolation. | Be aware of the tautomeric nature of the product during workup and purification. The choice of solvent for extraction and crystallization is important. |
| Product is Soluble in the Reaction Mixture: The product may have some solubility in the aqueous acidic medium. | After the reaction is complete, adjusting the pH or adding a salt may help to precipitate the product. Alternatively, extraction with a suitable organic solvent can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitrosation of 2,6-dimethylphenol?
A1: The reaction should be carried out at a low temperature, ideally at 15°C or lower. This is crucial to prevent the decomposition of nitrous acid, which is unstable at higher temperatures.
Q2: How does pH affect the reaction?
A2: The pH of the reaction medium is a critical parameter. C-nitrosation, the desired reaction pathway, is the dominant reaction at a pH greater than 3. At lower pH values, other reactions may become more prominent, and the rate of nitrosation may decrease.
Q3: Why is slow, dropwise addition of the nitrosating agent important?
A3: Slow, dropwise addition of the nitrosating agent (e.g., a solution of sodium nitrite) is essential to maintain control over the reaction. It prevents a localized excess of the reagent, which can lead to over-nitrosation, the formation of diazonium salts, and other side reactions. It also helps to manage the exothermic nature of the reaction and maintain a low temperature.
Q4: What are the most common byproducts in this reaction?
A4: The most common byproducts include:
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4-Nitro-2,6-dimethylphenol: Formed if the desired nitroso product is oxidized. This can happen if nitrous acid decomposes to nitric acid.
-
Diazonium salts: These can form if there is an excess of nitrous acid.[1]
-
Tarry polymers: These can result from over-oxidation or other uncontrolled side reactions.
Q5: How does the structure of 2,6-dimethylphenol influence the reaction?
A5: The two methyl groups at the ortho-positions to the hydroxyl group provide significant steric hindrance. This steric hindrance directs the electrophilic attack of the nitrosonium ion (NO+) to the less hindered para-position, leading to the selective formation of 4-nitroso-2,6-dimethylphenol.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the nitrosation of 2,6-dimethylphenol.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Temperature | 15°C or lower | Higher yield and purity due to minimized decomposition of nitrous acid. | PrepChem.com |
| pH | > 3 | Favors C-nitrosation, leading to the desired product. | |
| Reactant Ratio (Nitrosating Agent : Phenol) | 1:1 molar ratio | Minimizes over-nitrosation and the formation of diazonium salts. | |
| Solvent | 50% aqueous glacial acetic acid | Provides a suitable medium for the reaction. | PrepChem.com |
| Agitation | Vigorous and constant | Ensures homogeneity and prevents localized side reactions. |
Experimental Protocols
Synthesis of 4-Nitroso-2,6-dimethylphenol
This protocol is adapted from a known synthetic procedure.
Materials:
-
2,6-Dimethylphenol (25 g)
-
50% aqueous glacial acetic acid solution (246 ml)
-
30% aqueous sodium nitrite solution (91 g)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker or flask
Procedure:
-
Dissolve 25 g of 2,6-dimethylphenol in 246 ml of a 50% aqueous glacial acetic acid solution in a beaker or flask equipped with a magnetic stirrer.
-
Place the reaction vessel in an ice bath and cool the solution to 15°C or lower with constant stirring.
-
Slowly add 91 g of a 30% aqueous sodium nitrite solution dropwise to the cooled phenol solution using a dropping funnel. Maintain the temperature at 15°C or lower throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.
-
The product, 4-nitroso-2,6-dimethylphenol, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum or in a desiccator.
Mandatory Visualization
Caption: Reaction pathway for the nitrosation of 2,6-dimethylphenol.
Caption: Experimental workflow for the synthesis of 4-nitroso-2,6-dimethylphenol.
Caption: Troubleshooting logic for the nitrosation of 2,6-dimethylphenol.
References
Purification of crude 2,6-Dimethyl-4-nitrosophenol by recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,6-Dimethyl-4-nitrosophenol via recrystallization.
Troubleshooting and FAQs
Q1: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of solid crystals. This is a common issue with phenolic compounds.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Reheat the solution to dissolve the oil and add a small amount of hot solvent to decrease the saturation level.[1]
-
Slow Down Cooling: Rapid cooling can prevent orderly crystal lattice formation. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[1][2]
-
Agitate the Solution: Gentle stirring or swirling as the solution cools can sometimes promote crystallization over oiling.
-
Modify the Solvent System: The solubility properties of your current solvent may be too high at the cooling temperature. Try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble, like ethanol or acetone) and then slowly add a "poor" solvent (in which it is sparingly soluble, like water or hexane) to the hot solution until it becomes slightly turbid. Reheat to clarify and then cool slowly.[1][3]
Q2: The yield of my purified crystals is very low. How can I improve it?
A2: A low recovery of crystalline material can be attributed to several factors during the purification process.[1]
Troubleshooting Steps:
-
Avoid Excess Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the crude solid is crucial. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1][2][4] You can test the mother liquor for remaining product by evaporating a small sample to see if a residue forms.[4]
-
Ensure Complete Precipitation: Cool the flask in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after it has slowly cooled to room temperature to maximize crystal formation.[1]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[1]
-
Check for Premature Crystallization: If the product crystallizes on the filter paper during a hot filtration step, you may be losing yield. Ensure the funnel and receiving flask are pre-heated and that the solution is kept hot.
Q3: My final this compound product is discolored (e.g., brown or dark yellow). How can I improve its purity and appearance?
A3: Discoloration is often due to the presence of colored, resinous, or oxidized impurities trapped in the crystal lattice. The crude product can appear as a light yellow to brown powder.
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal (1-2% of the solute's weight) to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly and boil for only a few minutes.[1]
-
Perform a Second Recrystallization: If the product is still impure after one recrystallization, a second round can significantly improve its purity and color.[1]
-
Ensure Complete Removal of Starting Materials: The synthesis of this compound involves the nitrosation of 2,6-dimethylphenol.[5] Residual starting material or side-reaction products can be impurities. A basic wash during the workup (e.g., with a sodium carbonate solution) can help remove unreacted acidic phenols before recrystallization.[6]
Q4: No crystals are forming, even after the solution has cooled completely.
A4: Crystal formation requires nucleation, the initial step in forming a crystal lattice. A supersaturated solution may lack nucleation sites.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation to begin.[2][4]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[1][4][7]
-
Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[2][4]
-
Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath, potentially with the addition of salt to lower the temperature further.
Quantitative Data
The following table summarizes key physical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [8][9] |
| Molecular Weight | 151.16 g/mol | [8] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 166-171 °C | [8] |
| Water Solubility | Poorly soluble / Insoluble | [10][11] |
| Organic Solvents | Moderately soluble in polar solvents like methanol and ethanol. | [10] |
| pH Dependence | Solubility can be affected by pH; the phenolic hydroxyl group can be ionized in basic conditions to improve solubility. | [10] |
Experimental Protocol: Recrystallization
This protocol describes a general method for the recrystallization of crude this compound using a single solvent system (e.g., ethanol).
Materials:
-
Crude this compound
-
Ethanol (or another suitable polar solvent)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemmed funnel and filter paper (or fluted filter paper)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is just completely dissolved. Avoid adding excess solvent.
-
(Optional) Hot Filtration: If the solution contains insoluble impurities or if charcoal was used for decolorization, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel with a small amount of hot solvent. Place fluted filter paper in the funnel and pour the hot solution through it quickly to remove impurities.
-
Cooling and Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask is at room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
Experimental Workflow
Caption: Recrystallization workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. mt.com [mt.com]
- 8. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]
- 9. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2423-71-4 CAS MSDS (2,6-DIMETHYL-4-NITROPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Resolving co-eluting impurities in 2,6-Dimethyl-4-nitrosophenol analysis
Welcome to the technical support center for the analysis of 2,6-Dimethyl-4-nitrosophenol. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for resolving common chromatographic challenges, particularly the co-elution of impurities. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting impurities in the analysis of this compound?
A1: The most common impurities arise from the synthesis and degradation of the compound. The primary synthesis route involves the direct nitrosation of 2,6-dimethylphenol.[1] Therefore, key potential impurities include:
-
2,6-Dimethylphenol: The unreacted starting material.
-
2,6-Dimethyl-4-nitrophenol: An oxidation product of the target compound.[1]
-
Positional Isomers: While less common from this specific synthesis, other isomers can be present depending on the purity of the starting materials and reaction specificity.
Q2: My main analyte peak is broad or has a shoulder. Could this be a co-eluting impurity?
A2: Yes, a broad or asymmetric peak is a strong indicator of a co-eluting impurity.[2] However, other factors can also cause poor peak shape. It is crucial to systematically troubleshoot by first assessing the peak's spectral purity using a Photodiode Array (PDA) detector.[2] If the UV-Vis spectra across the peak (upslope, apex, and downslope) are not identical, co-elution is likely. Other potential causes for poor peak shape include column overload, excessive extra-column volume, or column degradation.[2]
Q3: How can I definitively confirm the identity of a co-eluting impurity?
A3: The most effective method for confirming the presence and identity of a co-eluting impurity is to use a mass spectrometer (MS) coupled with your chromatograph (LC-MS or GC-MS). An MS detector can differentiate compounds based on their mass-to-charge ratio (m/z), even if they elute simultaneously.[2] This allows for the positive identification of impurities that may be spectrally similar to the main compound.
Q4: How does the tautomerism of this compound affect its analysis?
A4: A key chemical characteristic of p-nitrosophenols is the tautomeric equilibrium between the phenol form and the quinone monoxime form.[1] In many instances, the quinone monoxime tautomer is the more stable form, particularly in the solid state.[1] This equilibrium can influence the compound's polarity and its interaction with the stationary phase during chromatography, potentially affecting retention time and peak shape.
Troubleshooting Guide for Co-eluting Impurities
This guide provides strategies to resolve specific co-elution issues encountered during the HPLC analysis of this compound.
Issue 1: A persistent impurity peak is co-eluting with the main this compound peak.
-
Question: My primary impurity, suspected to be either the starting material (2,6-dimethylphenol) or the oxidation product (2,6-dimethyl-4-nitrophenol), is not resolving on my C18 column. What steps can I take to improve separation?
-
Answer: Co-elution of structurally similar compounds is a common challenge. To improve resolution, you must modulate the selectivity of your chromatographic system. The following table outlines strategies for method optimization.
| Strategy | Action | Expected Outcome |
| Optimize Mobile Phase Composition | Systematically adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A 1% change can alter retention time by 5-15%.[3] | Increasing the aqueous phase percentage will increase retention times, potentially improving the resolution of less polar impurities like 2,6-dimethylphenol. |
| Change Organic Modifier | Replace acetonitrile with methanol, or vice-versa. | Methanol and acetonitrile interact differently with analytes and the stationary phase, which can significantly alter selectivity and resolve co-eluting peaks.[4] |
| Modify Mobile Phase pH | Adjust the pH of the aqueous buffer. For phenolic compounds, a pH around 5.0 is a good starting point.[1][5] | Changing the pH affects the ionization state of the phenolic hydroxyl groups, altering polarity and retention. This can be particularly effective for separating the nitrosophenol from the nitrophenol. |
| Adjust Temperature | Modify the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). | Temperature changes can influence selectivity. Ensure the column is thermostated to prevent retention time drift.[6] |
| Consider an Alternative Stationary Phase | If mobile phase optimization is insufficient, switch to a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase). | Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions on a phenyl column), which can be highly effective for resolving closely related aromatic compounds.[4] |
Key Compound Properties
The table below summarizes key properties of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | Least Polar |
| This compound | C₈H₉NO₂ | 151.16 | Intermediate |
| 2,6-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 | Most Polar |
Visualizations
The following diagrams illustrate the impurity formation pathway and a logical workflow for troubleshooting co-elution issues.
Caption: Synthesis pathway of this compound and formation of a key impurity.
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks.
Experimental Protocols
1. Recommended Starting HPLC Method
This protocol provides a robust starting point for the separation of this compound and its related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are frequently used for the analysis of nitrophenols.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/PDA at 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation Protocol
-
Solvent: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase (80:20 Water/Acetonitrile) to a final concentration of 50-100 µg/mL.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates and prevent column clogging.
References
Technical Support Center: Managing Exothermic Nitrosation Reactions
Welcome to the Technical Support Center for managing temperature control in exothermic nitrosation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting these sensitive reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
This guide addresses common issues encountered during exothermic nitrosation reactions in a question-and-answer format.
Issue 1: Sudden and Uncontrolled Temperature Spike (Thermal Runaway)
Question: I observed a rapid, unexpected increase in temperature after adding the nitrosating agent. What should I do, and what are the likely causes?
Answer:
An uncontrolled temperature spike, or thermal runaway, is a critical safety concern in exothermic nitrosation reactions. If the heat generated by the reaction exceeds the rate of heat removal, the reaction can accelerate, leading to a dangerous increase in temperature and pressure.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrosating agent.
-
Enhance Cooling: Increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant in a jacketed reactor.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and your laboratory has established emergency protocols, you may need to quench the reaction. This typically involves adding the reaction mixture to a large volume of a cold, non-reactive solvent. Caution: Quenching can be hazardous and should only be performed as a last resort by trained personnel with appropriate safety measures in place.[1]
-
Alert Supervisor and Evacuate if Necessary: Inform your supervisor of the situation and follow all established laboratory emergency procedures, which may include evacuation.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Ensure your cooling bath has a large thermal mass or that your chiller is appropriately sized.
-
Rapid Addition of Nitrosating Agent: Adding the nitrosating agent too quickly is a common cause of thermal runaway.[1] A slow, controlled addition rate is crucial to allow for effective heat dissipation.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate through the mixture.[1] Use an appropriate stirrer and ensure vigorous agitation.
-
Incorrect Reagent Concentration or Ratio: Using highly concentrated reagents can increase the reaction's exothermicity.
-
Accumulation of Unreacted Reagent: If the initial reaction temperature is too low, the nitrosating agent may accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[1]
Issue 2: Low Yield of the Desired N-Nitroso Product
Question: My nitrosation reaction resulted in a low yield. What are the potential reasons for this?
Answer:
Low yields in nitrosation reactions can be attributed to several factors, often related to reaction conditions and reagent stability.
Potential Causes and Corrective Actions:
-
Suboptimal Temperature: Nitrosation reactions are highly temperature-dependent.[2][3] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the degradation of the product or the nitrosating agent.[2][4] Careful control of the reaction temperature within the optimal range for your specific substrate is critical.
-
Incorrect pH: The formation of the active nitrosating species, the nitrosonium ion (NO+), is favored under acidic conditions.[5][6][7] However, at very low pH, the amine substrate may be protonated, reducing its nucleophilicity and slowing the reaction.[7] The optimal pH is a balance between these two factors.
-
Decomposition of the Nitrosating Agent: Nitrous acid, often generated in situ from nitrite salts, is unstable and can decompose, especially at elevated temperatures or in concentrated solutions.[4][8] This reduces the amount of active nitrosating agent available for the reaction. It is often best to generate the nitrous acid at a low temperature and use it immediately.
-
Presence of Inhibitors: Certain compounds, such as ascorbic acid, can react with the nitrosating agent faster than the amine, effectively inhibiting the desired reaction.[9] Ensure your starting materials and solvents are free from such impurities.
-
Side Reactions: The reactants or products may be susceptible to side reactions, such as oxidation, at the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for controlling the temperature of an exothermic nitrosation reaction in a laboratory setting?
A1: The choice of temperature control method depends on the scale and exothermicity of the reaction. Common methods include:
-
Ice/Water Baths: Simple and effective for maintaining a temperature of 0°C.
-
Dry Ice/Solvent Baths: Used to achieve stable, sub-zero temperatures (e.g., -78°C with acetone).
-
Jacketed Reactors with Circulating Chillers: Offer precise and automated temperature control over a wide range, which is ideal for sensitive or larger-scale reactions.
Q2: How does the choice of nitrosating agent affect the exothermicity of the reaction?
A2: The choice of nitrosating agent can significantly impact the reaction's exothermicity.
-
Nitrous Acid (from NaNO₂/acid): The in situ generation of nitrous acid is a common and highly exothermic step. The subsequent nitrosation of the amine also contributes to the overall heat evolution.
-
Alkyl Nitrites (e.g., tert-butyl nitrite): These reagents can offer milder reaction conditions and may be less exothermic than using nitrous acid directly.[10]
-
Dinitrogen Trioxide (N₂O₃): A powerful nitrosating agent, its reactions can be highly exothermic and require careful temperature control.[11]
Q3: What are the signs of nitrosating agent decomposition, and how can it be prevented?
A3: The decomposition of nitrous acid, a common nitrosating agent, can be observed by the evolution of brown fumes of nitrogen dioxide (NO₂) and colorless nitric oxide (NO).[4][8] To prevent decomposition:
-
Low Temperature: Prepare and use nitrous acid at low temperatures (typically 0-5°C).
-
In Situ Generation: Generate the nitrous acid in the reaction mixture just before it is needed.
-
Avoid Excess Acid: Use the appropriate stoichiometry of acid to generate the nitrous acid, as excess acid can accelerate decomposition.
Q4: How can I safely scale up an exothermic nitrosation reaction?
A4: Scaling up exothermic reactions requires careful consideration of heat transfer. The volume of the reaction mixture increases by the cube of the reactor's dimension, while the heat transfer area only increases by the square. This means that heat dissipation becomes less efficient at a larger scale.[12] Key considerations for scale-up include:
-
Reaction Calorimetry: Use reaction calorimetry to determine the heat of reaction and the rate of heat evolution under different conditions.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is recommended to control the rate of heat generation.[12]
-
Pilot Plant Studies: Conduct pilot-scale runs to validate the process and identify any potential scale-up issues before moving to full production.
-
Robust Engineering Controls: Ensure the large-scale reactor has adequate cooling capacity, agitation, and emergency relief systems.
Data Presentation
Table 1: Effect of Temperature on N-Nitrosodimethylamine (NDMA) Formation
| Temperature (°C) | Storage Time | NDMA Concentration (ppm) in Ranitidine Tablets (Brand A) | NDMA Concentration (ppm) in Ranitidine Tablets (Brand B) | Reference |
| Ambient | Initial | 0.19 | 2.89 | [13][14] |
| 40 | 8 weeks | 116 | 18 | [13][14] |
| 60 | 1 week | Substantial increase (forced degradation study) | Substantial increase (forced degradation study) | [13][14] |
Note: This table illustrates the significant impact of elevated temperature on the formation of NDMA in a pharmaceutical product. While not a direct measure of reaction yield under controlled synthesis, it highlights the thermal sensitivity of nitrosamine formation.
Experimental Protocols
Protocol: Controlled Laboratory Synthesis of N-Nitrosodiphenylamine
This protocol describes a general procedure for the synthesis of an N-nitrosamine with careful temperature control. Disclaimer: N-nitrosamines are potent carcinogens and should only be handled by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted before starting any work.
Materials:
-
Diphenylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup:
-
Place a round-bottom flask equipped with a magnetic stir bar in a cooling bath.
-
Add diphenylamine and dichloromethane to the flask and stir until the solid dissolves.
-
Cool the solution to 0-5°C using the cooling bath.
-
Insert a thermometer or thermocouple to monitor the internal temperature of the reaction mixture.
-
-
Preparation of Nitrosating Agent:
-
In a separate beaker, dissolve sodium nitrite in water. Cool this solution in an ice bath.
-
-
Nitrosation Reaction:
-
Slowly add the cold sodium nitrite solution to the stirred diphenylamine solution via a dropping funnel over a period of 30-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. Adjust the addition rate as necessary to control any exotherm.
-
After the addition of the nitrite solution is complete, slowly add concentrated hydrochloric acid dropwise, again ensuring the temperature does not rise above 5°C.
-
-
Reaction Monitoring and Work-up:
-
Continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, a cold saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitrosodiphenylamine.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography as required.
-
Mandatory Visualizations
Caption: Experimental workflow for a controlled exothermic nitrosation reaction.
Caption: Decision tree for troubleshooting common issues in nitrosation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A Study On The Reaction Of Nitrous Acid- Decomposition [unacademy.com]
- 5. FDA Issues Revised Guidance On Controlling Nitrosamine Impurities In Pharmaceuticals [pharmaceuticalonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrous acid - Sciencemadness Wiki [sciencemadness.org]
- 9. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fauske.com [fauske.com]
- 13. researchgate.net [researchgate.net]
- 14. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 2,6-Dimethyl-4-nitrosophenol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-4-nitrosophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and characterization data for potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and widely used method is the direct nitrosation of 2,6-dimethylphenol.[1] This electrophilic aromatic substitution reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium. The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which then generates the nitrosonium ion (NO⁺), the active electrophile.[1]
Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring to ensure proper mixing of reactants.
-
Suboptimal Temperature: The reaction temperature should be carefully controlled, typically between 0-5°C, to minimize side reactions.[2]
-
Incorrect Stoichiometry: An improper molar ratio of 2,6-dimethylphenol to the nitrosating agent can lead to incomplete conversion or the formation of byproducts.
-
Formation of Byproducts: The presence of oxidizing agents or exposure to air can lead to the oxidation of the desired nitroso product to the corresponding nitrophenol, reducing the yield of the target compound.
To improve the yield, optimize the reaction time, maintain a low temperature, and ensure the correct stoichiometry of reactants.
Q3: I am observing the formation of a significant amount of a yellow crystalline byproduct. What is this compound and how can I minimize its formation?
A3: The yellow crystalline byproduct is likely 2,6-Dimethyl-4-nitrophenol. This occurs due to the oxidation of the nitroso group (-NO) to a nitro group (-NO₂). This oxidation can be promoted by the presence of excess nitric acid, dissolved oxygen, or other oxidizing species in the reaction mixture.
To minimize its formation:
-
Use a slight excess of the nitrosating agent but avoid a large excess.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Ensure the temperature is kept low, as higher temperatures can accelerate oxidation.
Q4: What are other potential byproducts in this synthesis?
A4: Besides the primary oxidation product, other potential byproducts can include:
-
Isomeric Nitrosophenols: Although the para-substituted product is favored due to the directing effects of the hydroxyl and methyl groups, trace amounts of ortho-isomers might form.
-
Tarry Polymers: Phenols are susceptible to oxidation, which can lead to the formation of dark, tarry substances, especially at higher temperatures or in the presence of strong oxidizing agents.[2]
Q5: What analytical techniques are recommended for identifying and quantifying the main product and its byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and efficient technique for separating and quantifying this compound and its byproducts.[1] A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. Derivatization may be necessary for polar compounds like phenols to improve their volatility.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, improper temperature control, incorrect stoichiometry, byproduct formation. | Optimize reaction time and stirring. Maintain temperature between 0-5°C. Use a slight excess of the nitrosating agent. Conduct the reaction under an inert atmosphere. |
| Formation of Yellow Byproduct | Oxidation of the nitroso group to a nitro group. | Use a minimal excess of the nitrosating agent. Exclude air by using an inert atmosphere. Maintain low reaction temperatures. |
| Presence of Dark Tarry Material | Oxidation and polymerization of the phenol starting material or product. | Strictly control the reaction temperature. Ensure efficient stirring to avoid localized heating. Use dilute acid solutions where possible.[2] |
| Difficult Product Isolation | Product is soluble in the reaction mixture; formation of an emulsion during workup. | Adjust the pH of the reaction mixture to precipitate the product. Use a different extraction solvent or add brine to break up emulsions. |
| Inconsistent Results | Purity of starting materials, variations in reaction conditions. | Ensure the purity of 2,6-dimethylphenol and other reagents. Standardize all reaction parameters, including addition rates and stirring speed. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol in a suitable solvent or aqueous acid.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2,6-dimethylphenol. The rate of addition should be controlled to keep the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
HPLC Analysis of Reaction Mixture
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).[1][3] A common starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the product and expected byproducts have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by adding a suitable reagent if necessary.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Byproduct Characterization Data
| Byproduct | Structure | Typical Analytical Data | Notes |
| 2,6-Dimethyl-4-nitrophenol | C₈H₉NO₃ | ¹H NMR (CDCl₃): δ ~8.0 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~2.3 (s, 6H, CH₃).[5] MS (EI): m/z 167 (M⁺). Appearance: Yellow crystalline solid. | The primary oxidation byproduct. Can be readily identified and quantified by HPLC and GC-MS. |
| Unreacted 2,6-Dimethylphenol | C₈H₁₀O | ¹H NMR (CDCl₃): δ ~6.9 (d, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~4.6 (s, 1H, OH), ~2.2 (s, 6H, CH₃). MS (EI): m/z 122 (M⁺). | Starting material that can be detected if the reaction is incomplete. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and addressing issues in the synthesis.
References
Technical Support Center: pH Optimization for HPLC Separation of Phenolic Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of mobile phase pH in the High-Performance Liquid Chromatography (HPLC) separation of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for the separation of phenolic compounds?
The pH of the mobile phase is one of the most important parameters for the effective separation of ionizable analytes like phenolic compounds in reversed-phase HPLC.[1] Most phenolic compounds are weak acids. The pH of the mobile phase dictates their ionization state (protonated or deprotonated), which directly affects their polarity and, consequently, their retention time and peak shape.[2][3][4][5] Controlling the pH is essential for achieving reproducible retention times and selectivity.[6]
Q2: How does pH affect the retention time and peak shape of a phenolic compound?
In reversed-phase HPLC, retention is primarily based on hydrophobic interactions with the stationary phase.[5]
-
At a low pH (well below the analyte's pKa) , the phenolic hydroxyl group and any carboxylic acid groups are in their neutral, protonated form. This makes the molecule less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.[3][6][7]
-
At a high pH (well above the analyte's pKa) , these functional groups become ionized (deprotonated), making the molecule more polar.[3] This increased polarity reduces hydrophobic interaction, causing the compound to elute earlier with a shorter retention time.[3]
-
When the mobile phase pH is close to the analyte's pKa , the compound exists as a mixture of ionized and non-ionized forms. This can lead to significant chromatographic problems, such as broad or even split peaks, as the two forms may exhibit different retention behaviors.[3][4]
Q3: What is the general rule for setting the mobile phase pH relative to an analyte's pKa?
For robust and reproducible separations, the mobile phase pH should be adjusted to a value that is at least 1.5 to 2 pH units away from the pKa of the analyte.[3][7]
-
For acidic phenols , setting the pH at least 2 units below the pKa ensures the compound is fully protonated (suppressed ionization), leading to good retention and sharp peaks.[6][8]
-
Conversely, setting the pH at least 2 units above the pKa would ensure it is fully deprotonated. While this reduces retention, it can be a valid strategy if the protonated form is too strongly retained.
The relationship between pH, pKa, and the ionization state of a typical phenolic acid is illustrated below.
Caption: Relationship between mobile phase pH and the ionization state of a phenolic acid.
Q4: What are the most common buffers used for controlling pH in reversed-phase HPLC?
The choice of buffer depends on the desired pH and the detection method (UV or MS).[9]
-
For UV Detection: Phosphate and acetate buffers are very popular because they are transparent at wavelengths below 220 nm.[10] Phosphoric acid and its salts are among the most common buffer systems used.[9]
-
For LC-MS Detection: Volatile buffers are required as they must be vaporized in the interface.[10] Common choices include formic acid, acetic acid, ammonium formate, and ammonium acetate.[10][11] Trifluoroacetic acid (TFA) is also used but can sometimes cause ion suppression in the mass spectrometer.[9][10]
Quantitative Data Tables
Table 1: pKa Values of Common Phenolic Compounds
The pKa value is essential for selecting the appropriate mobile phase pH. Note that these values can vary slightly depending on the solvent composition and temperature.
| Phenolic Compound | Typical pKa(s) | Notes |
| Gallic Acid | ~4.4 (carboxyl), ~8.7 (phenol) | Contains both a carboxylic acid and phenolic hydroxyl groups. |
| Caffeic Acid | ~4.6 (carboxyl), ~9.1 (phenol) | Contains both a carboxylic acid and phenolic hydroxyl groups. |
| Ferulic Acid | ~4.5 (carboxyl), ~9.4 (phenol) | Contains both a carboxylic acid and phenolic hydroxyl groups. |
| p-Coumaric Acid | ~4.6 (carboxyl), ~9.3 (phenol) | Contains both a carboxylic acid and phenolic hydroxyl groups. |
| Vanillic Acid | ~4.5 (carboxyl), ~9.5 (phenol) | Contains both a carboxylic acid and phenolic hydroxyl groups. |
| Phenol | ~10.0[12] | The basic structure for phenolic compounds. |
| 4-Nitrophenol | ~7.1[13] | The nitro group is electron-withdrawing, making it more acidic. |
| Catechol | ~9.4, ~12.8 | Has two hydroxyl groups with different acidities. |
| Quercetin | Multiple pKa values (5-12) | A flavonoid with multiple hydroxyl groups of varying acidity. |
(Note: The pKa values are approximate and sourced from various chemical literature and databases[12][13][14][15][16]. It is always best to consult specific literature for the exact conditions of your experiment.)
Table 2: Common HPLC Buffers and Their Properties
A rule of thumb is to choose a buffer with a pKa value within 1 pH unit of the desired mobile phase pH for the best buffering capacity.[1][9][17]
| Buffer System | pKa (at 25°C) | Useful pH Range | Volatile (MS-Compatible)? |
| Phosphoric Acid / Phosphate | 2.1, 7.2, 12.3[9] | 1.1 - 3.1, 6.2 - 8.2[9] | No[10] |
| Formic Acid / Formate | 3.8[9] | 2.8 - 4.8[9] | Yes[10][11] |
| Acetic Acid / Acetate | 4.8[9] | 3.8 - 5.8[9] | Yes[10][11] |
| Ammonium Bicarbonate | 9.2 (approx.) | 8.2 - 10.2 | Yes[10] |
| Trifluoroacetic Acid (TFA) | 0.5[9] | < 2.5[5] | Yes[10] |
Troubleshooting Guide
Q5: My phenolic acid peaks are broad and tailing. How can I improve the peak shape?
Peak tailing for acidic compounds is a common issue and often points to problems with ionization control or secondary interactions.[18]
-
Check Mobile Phase pH: The most likely cause is that the mobile phase pH is too close to the analyte's pKa. For phenolic acids, ensure the pH is low, typically between 2.5 and 3.0.[8] This fully protonates the carboxylic acid group and suppresses the ionization of residual silanol groups on the column packing, which can cause tailing.[8] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common strategy.[8]
-
Assess Column Health: Over time, columns can degrade. Residual silanol groups on the silica packing (pKa ~3.5-7) can become ionized and interact with analytes, causing tailing.[11] Using a modern, high-purity, end-capped C18 column is highly recommended to minimize these secondary interactions.[8] If the column is old or has been used with high pH mobile phases, it may need to be flushed or replaced.[8]
-
Reduce Sample Overload: Injecting too concentrated a sample can overload the column and lead to peak distortion.[18] Try diluting your sample and reinjecting it. If the peak shape improves, you were likely overloading the column.[8]
-
Check Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[8] If you use a solvent that is much stronger (e.g., 100% acetonitrile) than the mobile phase, it can cause peak distortion.[8]
Q6: My retention times are drifting or not reproducible. Could pH be the cause?
Yes, poor pH control is a primary cause of retention time variability for ionizable compounds.[10]
-
Inadequate Buffering: If the buffer concentration is too low (typically <10 mM) or the chosen buffer's pKa is far from the mobile phase pH, it won't be able to resist small changes in pH, leading to retention shifts.[9] Ensure you are using an appropriate buffer at a sufficient concentration (10-50 mM is generally adequate).[9]
-
Mobile Phase Preparation: Ensure the pH of the aqueous portion of the mobile phase is measured and adjusted before mixing it with the organic solvent.[6] The addition of organic modifiers like acetonitrile or methanol can alter the apparent pH.
-
Mobile Phase Degradation: Some mobile phases, especially at high pH, can absorb atmospheric CO₂, causing the pH to drop over time. Prepare fresh mobile phase daily for best results.
Q7: I am seeing split peaks for a single phenolic compound. What is happening?
Split peaks often occur when a compound exists in two different forms that are separated by the column.[19]
-
pH near pKa: This is a classic symptom of operating with a mobile phase pH very close to the analyte's pKa.[3] The compound is present in both its ionized and non-ionized forms, which have different retention times, but the on-column interconversion is slow, resulting in a split or severely broadened peak. The solution is to move the pH at least 1.5-2 units away from the pKa.[3]
-
Column Void: A physical void or channel at the head of the column can cause the sample band to split before separation begins.[8] This usually affects all peaks in the chromatogram. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.[8]
Experimental Protocols
Protocol: Systematic pH Optimization for a Mixture of Phenolic Compounds
This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating a mixture of phenolic compounds.
Caption: Workflow for systematic pH optimization in HPLC method development.
Methodology:
-
Analyte & pKa Identification:
-
List all phenolic compounds in your sample mixture.
-
Conduct a literature search to find the pKa value(s) for each compound (see Table 1). This is the most critical information for guiding your pH selection.
-
-
Initial Column and Solvent Selection:
-
Prepare Buffered Mobile Phases (pH Scouting):
-
Prepare at least three different buffered aqueous solutions (Solvent A) covering a wide pH range. A good starting point for phenolic acids is:
-
pH 2.5-3.0: Use 0.1% formic acid or a phosphate buffer.[8] This will ensure most phenolic acids are fully protonated.
-
pH 4.5-5.0: Use an acetate or formate buffer. This will be near the pKa of many carboxylic acid groups, which can be useful for adjusting selectivity.
-
pH 6.5-7.5: Use a phosphate buffer. At this pH, carboxylic acids will be ionized, and some phenols may start to ionize.
-
-
Ensure the buffer concentration is between 20-50 mM.
-
Always filter the final mobile phase through a 0.22 or 0.45 µm filter.[6]
-
-
Perform Initial Chromatographic Runs:
-
Develop a generic gradient method (e.g., 5% to 95% B in 15 minutes).
-
Equilibrate the column with the first mobile phase (e.g., pH 2.5).
-
Inject your standard mixture and record the chromatogram.
-
Thoroughly flush the system and re-equilibrate with the next mobile phase (e.g., pH 4.5) before the next injection. Repeat for all prepared pH values.
-
-
Evaluate and Select Optimal pH:
-
Compare the chromatograms from each pH condition. Look for the pH that provides the best overall resolution between all peaks of interest.
-
Pay close attention to peak shape (tailing factor should ideally be < 1.5) and retention time.
-
The best separation may not be where retention is longest, but where the selectivity between critical pairs is greatest.[3][6]
-
-
Fine-Tune and Optimize (If Necessary):
-
If the initial screen reveals a promising pH range (e.g., between pH 2.5 and 4.5), you can prepare mobile phases at intermediate pH values (e.g., pH 3.0, 3.5, 4.0) to further refine the separation.[20]
-
Once the optimal pH is selected, you can proceed to optimize other parameters like the gradient slope, temperature, and flow rate.[8]
-
References
- 1. Tampões para HPLC [sigmaaldrich.com]
- 2. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.indiana.edu [chem.indiana.edu]
- 13. researchgate.net [researchgate.net]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. mastelf.com [mastelf.com]
- 18. uhplcs.com [uhplcs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2,6-Dimethyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research in the fields of chemistry, pharmacology, and drug development. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2,6-Dimethyl-4-nitrosophenol. The performance of this compound is objectively compared with two structural analogs: 4-nitrosophenol and the more sterically hindered 2,6-di-tert-butyl-4-nitrosophenol. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes workflow visualizations to aid in the selection and application of appropriate purity validation methodologies.
Orthogonal Approaches to Purity Validation
A robust assessment of compound purity relies on the application of orthogonal analytical techniques. These are methods that measure the same property (purity) through different, independent principles. For the validation of this compound and its analogs, a combination of chromatographic and spectroscopic methods is highly recommended. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer definitive structural confirmation and molecular weight verification.
Comparative Analysis of this compound and Alternatives
The selection of an appropriate analytical standard or reference compound is critical in drug development and quality control. Here, we compare the key analytical characteristics of this compound with 4-nitrosophenol, which lacks steric hindrance around the phenolic group, and 2,6-di-tert-butyl-4-nitrosophenol, which possesses significant steric bulk.
Table 1: Comparison of Physical and Chromatographic Properties
| Property | This compound | 4-Nitrosophenol | 2,6-di-tert-butyl-4-nitrosophenol |
| Molecular Weight | 151.16 g/mol | 123.11 g/mol | 235.32 g/mol |
| Melting Point | Not reported | 144 °C (decomposes) | 211-213 °C |
| Predicted HPLC Purity | >98% | >98% | ≥99.8% |
Table 2: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Functional Group | This compound (Predicted δ, ppm) | 4-Nitrosophenol (Predicted δ, ppm) | 2,6-di-tert-butyl-4-nitrosophenol (Predicted δ, ppm) |
| -OH | 4.5 - 5.5 (broad s) | 4.5 - 5.5 (broad s) | 4.5 - 5.5 (broad s) |
| Aromatic-H | ~7.8 (s, 2H) | ~7.9 (d, 2H), ~6.9 (d, 2H) | ~7.9 (s, 2H) |
| -CH₃ | ~2.3 (s, 6H) | - | - |
| -C(CH₃)₃ | - | - | ~1.4 (s, 18H) |
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Feature | This compound | 4-Nitrosophenol | 2,6-di-tert-butyl-4-nitrosophenol |
| Molecular Ion [M]⁺ | m/z 151 | m/z 123 | m/z 235 |
| Major Fragment Ions (m/z) | 136, 121, 106, 77 | 107, 93, 65 | 220, 205, 178 |
| Predicted Base Peak | m/z 151 or 136 | m/z 123 or 93 | m/z 220 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point for researchers and can be further optimized based on available instrumentation and specific sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the synthesized compound and detecting any process-related impurities or degradation products. A reversed-phase method is generally suitable for the analysis of these phenolic compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 330 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of the synthesized molecule.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration (for ¹H), and coupling patterns should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can aid in the identification of impurities based on their mass-to-charge ratio.
-
Instrumentation: Mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct infusion or via a GC inlet.
-
Analysis: Acquire a full scan mass spectrum. The molecular ion peak should correspond to the expected molecular weight of the compound. The fragmentation pattern can provide additional structural information. For nitrosophenols, common fragmentation pathways include the loss of the nitroso group (-NO), water (-H₂O), and alkyl radicals from the substituents.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and purity validation process.
Comparative Reactivity Analysis: 2,6-Dimethyl-4-nitrosophenol vs. 2,6-Dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemical reactivity of 2,6-Dimethyl-4-nitrosophenol and 2,6-Dimethyl-4-nitrophenol. The information presented is supported by available experimental data and is intended to assist researchers in selecting the appropriate molecule for their specific applications in synthesis and drug development.
Physicochemical Properties
A fundamental understanding of the distinct physicochemical properties of this compound and 2,6-Dimethyl-4-nitrophenol is crucial for predicting their behavior in chemical reactions. The key differences arise from the electronic nature of the nitroso (-NO) versus the nitro (-NO₂) group.
| Property | This compound | 2,6-Dimethyl-4-nitrophenol |
| CAS Number | 4965-29-1[1] | 2423-71-4[2][3] |
| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₃[2][5] |
| Molecular Weight | 151.16 g/mol [1] | 167.16 g/mol [5] |
| Appearance | Not specified in provided search results. | Yellow crystalline solid[2] |
| Melting Point | Data not readily available. | 168 °C (decomposes)[2][3] |
| Acidity (pKa) | Data not readily available; acidity is influenced by tautomerism.[1] | ~7.15[6][7] |
| Solubility | Data not readily available. | Insoluble in water; soluble in alcohol, benzene, and chloroform.[2] |
| Key Structural Feature | Exists in tautomeric equilibrium with its quinone monoxime form.[1] | The nitro group is a strong electron-withdrawing group.[1] |
Comparative Reactivity
The reactivity of these two compounds is significantly influenced by the nature of the para-substituent (nitroso or nitro) and the steric hindrance imposed by the two methyl groups in the ortho positions.
Acidity
The acidity of the phenolic proton is a key differentiator. The nitro group in 2,6-dimethyl-4-nitrophenol is strongly electron-withdrawing, which stabilizes the corresponding phenoxide anion through resonance. This leads to a lower pKa value (~7.15), making it more acidic than phenol.[6][7][8]
Caption: Tautomeric equilibrium of this compound.
Electrophilicity and Nucleophilic Substitution
The aromatic ring in both molecules is activated by the hydroxyl group, but the electron-withdrawing nature of the nitro group in 2,6-dimethyl-4-nitrophenol makes its aromatic ring more electron-deficient compared to the nitrosophenol. This suggests that the nitrophenol derivative would be more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Conversely, the nitrosophenol, with a less deactivated ring, would be more reactive towards further electrophilic aromatic substitution.
Redox Reactions
The nitroso and nitro groups exhibit distinct behaviors in redox reactions.
-
Oxidation: The nitroso group of this compound can be oxidized to a nitro group, providing a synthetic route to 2,6-dimethyl-4-nitrophenol.[1] This oxidation typically requires strong oxidizing agents like nitric acid.[1]
-
Reduction: The nitro group of 2,6-dimethyl-4-nitrophenol can be reduced to an amino group to form 4-amino-2,6-dimethylphenol. The nitroso group is generally more reactive and can also be reduced to an amino group, often under milder conditions than those required for the nitro group.[1]
Caption: Redox relationship between the compared phenols.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are general methodologies for the synthesis of the title compounds.
Synthesis of this compound
The established method for synthesizing this compound is through the direct nitrosation of 2,6-dimethylphenol.[1]
Protocol:
-
Dissolve 2,6-dimethylphenol in a suitable solvent, such as a 50% aqueous glacial acetic acid solution.[9]
-
Cool the solution to a temperature of 15°C or lower.[9]
-
Add a solution of a nitrosating agent, typically sodium nitrite in an acidic medium, dropwise while maintaining the low temperature.[1][9] The reaction proceeds via the in-situ formation of nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺).[1]
-
The nitrosonium ion then attacks the electron-rich aromatic ring of 2,6-dimethylphenol at the para position, which is favored due to steric hindrance from the ortho methyl groups, to yield the final product.[1]
-
Isolate and purify the product using standard laboratory techniques.
Synthesis of 2,6-Dimethyl-4-nitrophenol
This compound can be synthesized by the nitration of 2,6-dimethylphenol.
Protocol:
-
Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1 equivalent).[10]
-
Add acetone (approximately 10 mL/mmol) to the solid mixture.[10]
-
Stir the resulting mixture at room temperature under air or at reflux for a period of 2-24 hours.[3][10]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble materials and wash the residue with acetone.[3][10]
-
Treat the filtrate with sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases, then filter again.[3][10]
-
Remove the solvent under reduced pressure.[10]
-
Purify the crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.[10]
Caption: General synthetic routes from 2,6-Dimethylphenol.
Conclusion
-
2,6-Dimethyl-4-nitrophenol is characterized by the strong electron-withdrawing nature of its nitro group, resulting in higher acidity of the phenolic proton. Its reactivity is dominated by the properties of the nitroaromatic system.
-
This compound is distinguished by its tautomeric equilibrium with the quinone monoxime form and the higher reactivity of the nitroso group.[1] The nitroso compound is more versatile in terms of the chemical transformations it can undergo, including both oxidation to the nitrophenol and reduction to the aminophenol.[1]
The choice between these two reagents will ultimately depend on the specific chemical transformation desired by the researcher. The nitrosophenol offers a handle for a wider array of reactions, while the nitrophenol is a more acidic and stable analogue.
References
- 1. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 4. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 6. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. prepchem.com [prepchem.com]
- 10. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Comparison of 2,6-Dimethyl-4-nitrosophenol and Its Isomers
This guide provides a detailed spectroscopic comparison of 2,6-Dimethyl-4-nitrosophenol and its key structural and functional group isomer, 2,6-Dimethyl-4-nitrophenol. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their distinct spectral characteristics, supported by experimental data and methodologies. The comparison highlights how minor structural variations, such as the difference between a nitroso (-NO) and a nitro (-NO₂) group, lead to significant changes in spectroscopic signatures.
Spectroscopic Data Comparison
The electronic and vibrational properties of this compound and its nitro-isomer are distinct, as revealed by UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These differences are primarily due to the varied electronic effects of the nitroso and nitro functional groups.
| Spectroscopic Technique | This compound | 2,6-Dimethyl-4-nitrophenol | Key Differences and Notes |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₃ | The nitro isomer contains an additional oxygen atom. |
| Molecular Weight | 151.16 g/mol [1] | 167.16 g/mol [2][3] | The difference corresponds to the mass of one oxygen atom. |
| UV-Vis (λmax) | ~350 nm[1] | ~351 nm (for 4-nitrophenol)[4] | The absorption maximum is sensitive to the substituent. The nitro group is a strong electron-withdrawing group, influencing the electronic transitions.[1] The absorption peaks of nitrophenols are also significantly blue-shifted in their protonated forms compared to their deprotonated (phenolate) forms.[4] |
| ¹H NMR (ppm) | Methyl (CH₃): ~2.2 ppmAromatic (Ar-H): δ 8.1–8.3 ppm[1] | Methyl (CH₃): ~2.2 ppmAromatic (Ar-H): ~8.0 ppm(Specific shifts depend on solvent)[5] | The chemical shifts of the aromatic protons are influenced by the electronic nature of the para-substituent (-NO vs. -NO₂). |
| Key IR Bands (cm⁻¹) | Data available on NIST database.[6] Key bands include O-H, C=C (aromatic), and N=O stretching. | Key bands for p-nitrophenol include:~1575 (νC=C)~1335 (νNO₂ symmetric)[7]~856 (δNO₂)[7] | The most significant difference lies in the vibrational modes of the nitroso vs. nitro group. The nitro group shows characteristic symmetric and asymmetric stretching frequencies. |
Experimental Protocols & Methodologies
The data presented in this guide are based on established spectroscopic and synthetic methods. The following protocols provide a general overview of the experimental procedures.
Synthesis Protocols
a) Synthesis of this compound: The standard method involves the direct nitrosation of 2,6-dimethylphenol.[1] The reaction is typically performed using a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium (e.g., with HCl or H₂SO₄). The acid reacts with sodium nitrite in situ to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺). This ion attacks the electron-rich aromatic ring of 2,6-dimethylphenol at the para position to yield the final product.[1]
b) Synthesis of 2,6-Dimethyl-4-nitrophenol: This isomer is synthesized through the nitration of 2,6-dimethylphenol. A common laboratory method involves using a nitrating agent such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in an organic solvent like acetone.[8] The reaction mixture is stirred at room temperature or under reflux. Upon completion, the product is purified using filtration and silica gel chromatography.[8]
Spectroscopic Analysis Protocols
a) UV-Vis Spectroscopy: Samples are dissolved in a suitable UV-transparent solvent, such as methanol, ethanol, or water.[4] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200–800 nm. For pH-dependent studies, buffered solutions are used to maintain a constant pH and observe spectral shifts between the protonated and deprotonated species.[4]
b) Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[2] Alternatively, the KBr pellet method can be used. The spectrum is scanned over the mid-infrared range (typically 4000–400 cm⁻¹).
c) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[9] A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[5][9] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[9]
Visualized Pathways and Relationships
The following diagrams illustrate the synthesis of this compound and the structural relationships between it and its isomers.
References
- 1. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,6-DIMETHYL-4-NITROPHENOL(2423-71-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Acidity in Substituted Nitrosophenols and Nitrophenols
For Immediate Publication
This guide provides a detailed comparison of the acidity of substituted nitrosophenols and nitrophenols, crucial for understanding their reactivity, bioavailability, and interaction with biological systems. The acidity, quantified by the pKa value, is a fundamental property influencing molecular behavior in medicinal chemistry and materials science.
Quantitative Acidity Comparison
The acidity of a phenol is significantly influenced by the electronic effects of its substituents. Electron-withdrawing groups, such as nitro (-NO₂) and nitroso (-NO), increase acidity by stabilizing the resulting phenoxide anion. A lower pKa value corresponds to a stronger acid.
The experimental pKa values for various isomers of nitrophenol and nitrosophenol are summarized below.
| Compound | Substituent | Position | pKa Value |
| Phenol | -H | - | 9.89[1] |
| o-Nitrophenol | -NO₂ | ortho | 7.17 - 7.23[1][2] |
| m-Nitrophenol | -NO₂ | meta | 8.28 - 9.3[1][3] |
| p-Nitrophenol | -NO₂ | para | 7.14 - 7.15[1][2][4] |
| o-Nitrosophenol | -NO | ortho | ~6.3 (estimated)[4] |
| p-Nitrosophenol | -NO | para | 6.2 - 6.48[4] |
| 2,4-Dinitrophenol | -NO₂ | ortho, para | 4.5[3] |
| 2,4,6-Trinitrophenol | -NO₂ | ortho, para, ortho | 0.5[3] |
Key Observations:
-
Nitrophenols vs. Phenol: All nitrophenol isomers are significantly more acidic than phenol due to the electron-withdrawing nature of the nitro group.[5]
-
Nitrosophenols vs. Nitrophenols: Nitrosophenols are generally more acidic than their corresponding nitrophenol analogs. This is attributed to the strong electron-withdrawing ability of the nitroso group.
-
Positional Isomerism (Nitrophenols): The acidity order for nitrophenol isomers is generally para > ortho > meta.[6][7][8]
-
The para and ortho isomers are more acidic than the meta isomer because the electron-withdrawing nitro group can effectively delocalize the negative charge of the phenoxide ion through both the inductive (-I) and resonance (-R) effects.[6][9]
-
In the meta position, only the weaker inductive effect is operative.[6][9]
-
p-Nitrophenol is slightly more acidic than o-nitrophenol. This is because the ortho isomer is stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups, which makes the proton more difficult to remove.[6][7][8]
-
-
Multiple Substitutions: Increasing the number of electron-withdrawing nitro groups, particularly at the ortho and para positions, dramatically increases acidity, as seen with 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid).[3]
Factors Influencing Acidity: A Logical Framework
The acidity of a substituted phenol is determined by the stability of its conjugate base (the phenoxide ion). Electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity, while electron-donating groups (EDGs) destabilize it, decreasing acidity. The following diagram illustrates the key electronic effects at play.
Caption: Factors influencing the acidity of substituted phenols.
Experimental Protocol: Spectrophotometric pKa Determination
The pKa values cited in this guide are typically determined using UV-Vis spectrophotometry, a robust method that relies on the different absorption spectra of the protonated (acidic) and deprotonated (basic) forms of a compound.[10][11]
Principle: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the foundation of this method. By measuring the ratio of the deprotonated form ([A⁻], phenoxide) to the protonated form ([HA], phenol) in a series of buffered solutions of known pH, the pKa can be determined graphically or mathematically.[12]
Detailed Methodology:
-
Preparation of Solutions:
-
Stock Solution: A concentrated stock solution of the phenol is prepared in a suitable solvent (e.g., DMSO or ethanol).[10]
-
Buffer Solutions: A series of buffer solutions spanning a range of pH values around the expected pKa of the analyte are prepared.[12]
-
Acidic Solution (Pure HA form): A solution of the phenol is prepared in a highly acidic medium (e.g., dilute HCl) to ensure the compound is almost exclusively in its protonated (HA) form.
-
Basic Solution (Pure A⁻ form): A solution of the phenol is prepared in a highly basic medium (e.g., dilute NaOH) to ensure the compound is almost exclusively in its deprotonated (A⁻) form.
-
-
Spectrophotometric Measurement:
-
The UV-Vis absorption spectra of the acidic and basic solutions are recorded to identify the wavelengths of maximum absorbance (λ_max) for the HA and A⁻ forms, respectively.
-
The absorbance of each buffered solution is measured at these two wavelengths.
-
-
Data Analysis:
-
The absorbance data at a specific wavelength for each buffered solution is used to calculate the ratio [A⁻]/[HA].
-
A plot of pH versus log([A⁻]/[HA]) is generated. The pKa is the pH at which the line intersects the y-axis (where log([A⁻]/[HA]) = 0, meaning [A⁻] = [HA]).[12]
-
The following diagram outlines the typical workflow for this experimental procedure.
Caption: Workflow for spectrophotometric pKa determination.
References
- 1. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE [vedantu.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.pdx.edu [web.pdx.edu]
HPLC method validation for the quantification of 2,6-Dimethyl-4-nitrosophenol
An Objective Comparison of Analytical Methods for the Quantification of 2,6-Dimethyl-4-nitrosophenol
The accurate quantification of this compound, a key intermediate in various synthetic processes, is critical for ensuring the quality and safety of pharmaceutical products.[1] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC stands as a primary analytical tool in the pharmaceutical industry due to its precision, accuracy, and ability to separate components within a sample.[2] A validated HPLC method provides a high degree of assurance that the analytical procedure is suitable for its intended purpose. The following sections detail a comprehensive, albeit hypothetical, experimental protocol for the validation of an HPLC method for the quantification of this compound, based on established guidelines from the International Council for Harmonisation (ICH).
Detailed Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 300-400 nm, characteristic for nitrosophenols).
-
Injection Volume: 10 µL.
-
Standard and Sample Diluent: Mobile phase or a mixture of acetonitrile and water.
2. Validation Parameters
The following validation parameters will be assessed according to ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent), a placebo (formulation matrix without the active ingredient), and in samples subjected to stress conditions (acid, base, oxidation, heat, light).
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of this compound reference standard will be prepared (e.g., 1, 5, 10, 20, 50 µg/mL). The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It will be determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of this compound will be spiked into a placebo matrix, and the percentage recovery will be calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. It will be assessed by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc. It will be evaluated by repeating the repeatability study on a different day with a different analyst. The results will be expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness will be evaluated by introducing small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component). The effect on the system suitability parameters (e.g., peak area, retention time, tailing factor, and theoretical plates) will be monitored.
3. System Suitability
Before each validation run, a system suitability test will be performed to ensure the chromatographic system is adequate for the analysis. This includes injecting a standard solution and evaluating parameters such as peak area repeatability (%RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0).
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.[3]
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[4] | Separation of volatile compounds in the gas phase with detection by mass spectrometry.[3] | Measurement of light absorption by the analyte at a specific wavelength.[3] | Measurement of the current response from the oxidation or reduction of the analyte.[3] |
| Specificity | High (can separate from structurally similar impurities). | Very High (provides mass spectral information for compound identification). | Low (susceptible to interference from other absorbing compounds). | Moderate to High (dependent on the electrochemical properties of interfering substances). |
| Sensitivity | Good (typically µg/mL to ng/mL). | Very High (typically pg/mL to ng/mL). | Moderate (typically µg/mL). | Very High (can reach nM levels).[5] |
| Linear Range | Wide. | Wide. | Narrow. | Moderate. |
| Sample Throughput | Moderate. | Moderate (sample derivatization may be required).[3] | High. | High. |
| Cost | Moderate. | High. | Low. | Low to Moderate. |
| Advantages | Robust, reliable, and widely available. | High selectivity and sensitivity, definitive identification. | Simple, rapid, and inexpensive. | High sensitivity and potential for miniaturization. |
| Disadvantages | May require method development for complex matrices. | May require derivatization for non-volatile compounds, higher instrument cost. | Low specificity, not suitable for complex mixtures without prior separation. | Sensitive to matrix effects and electrode fouling. |
Table 1: Comparison of Analytical Methods for the Quantification of this compound.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A flowchart illustrating the key stages of an HPLC method validation process.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The detailed HPLC method validation protocol presented here provides a robust framework for establishing a reliable and accurate quantification method suitable for routine quality control in a pharmaceutical setting. For applications requiring higher sensitivity or confirmatory analysis, techniques such as GC-MS or electrochemical methods may be more appropriate. A thorough understanding of the strengths and weaknesses of each technique, as summarized in the comparison table, is essential for selecting the most suitable analytical approach.
References
Comparative analysis of different synthesis routes for p-nitrosophenols
Para-nitrosophenols are versatile chemical intermediates with significant applications in the synthesis of dyes, polymers, and pharmaceuticals, notably as a precursor to p-aminophenol.[1][2] The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of various methods for the synthesis of p-nitrosophenols, supported by experimental data and detailed protocols to aid researchers and professionals in drug development and chemical synthesis.
Key Synthesis Routes
The primary methods for synthesizing p-nitrosophenols include the direct nitrosation of phenol, the reduction of p-nitrophenols, the oxidation of p-aminophenols, and the Baudisch reaction for ortho-isomers. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Direct Nitrosation of Phenol
The most prevalent method for producing p-nitrosophenol is the direct nitrosation of phenol using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3][4] This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions.
The reaction is generally carried out at low temperatures (0-5 °C) to minimize the formation of byproducts.[1][2][3] The pH of the reaction medium is also a critical parameter, with optimal conditions typically being mildly acidic.[3][5] Careful control of the addition rate of the acid to the mixture of phenol and sodium nitrite is essential to maintain the desired temperature and prevent the decomposition of nitrous acid.[1][3]
Several variations of this method exist, focusing on improving yield and simplifying the process. One approach involves the gradual addition of liquefied nitrous anhydride to a mixture of phenol, water, and a catalyst at 0 ± 2 °C, reportedly achieving yields of up to 89%.[1] Another continuous process describes the simultaneous addition of aqueous solutions of sodium nitrite, phenol, and a mineral acid to a reaction medium, maintaining a pH below 5.[3]
Reduction of p-Nitrophenols
While the complete reduction of p-nitrophenol typically yields p-aminophenol, partial reduction can produce p-nitrosophenol.[6][7][8] This route is less commonly employed for the direct synthesis of p-nitrosophenols but is relevant in the context of related chemical transformations. The challenge lies in controlling the reduction to stop at the nitroso stage. Electrochemical reduction methods have been explored for the conversion of p-nitrophenol to p-aminophenol, where p-nitrosophenol is an intermediate.[7]
Oxidation of p-Aminophenols
The oxidation of p-aminophenol can also lead to the formation of p-nitrosophenol derivatives, although this method often results in the formation of polymeric materials or other oxidation products like benzoquinone imines.[9][10][11] The reaction can be catalyzed by enzymes such as horseradish peroxidase, proceeding through a p-aminophenoxy free radical intermediate.[9][11] Controlling the oxidation to selectively yield p-nitrosophenol is a significant challenge, making this route less practical for preparative purposes.
The Baudisch Reaction
The Baudisch reaction is a specialized method for the synthesis of ortho-nitrosophenols using metal ions, typically copper, as a catalyst.[12][13] While the primary product is the ortho-isomer, this reaction is noteworthy for its unique mechanism involving a metal-promoted functionalization of the aromatic ring.[12][13] The reaction of phenol with hydroxylamine and hydrogen peroxide in the presence of copper(II) ions directs the nitrosation to the ortho position.[13] This selectivity is attributed to the formation of a copper complex that favors ortho-substitution.[13]
Comparative Data of Synthesis Routes
| Synthesis Route | Starting Materials | Reagents | Typical Yield (%) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Direct Nitrosation | Phenol | Sodium nitrite, Sulfuric/Hydrochloric acid | 80-89[1] | 0-5[1][2][3] | High yield, well-established | Requires strict temperature and pH control, potential for byproduct formation[3] |
| Reduction of p-Nitrophenol | p-Nitrophenol | Reducing agents (e.g., electrochemical) | Variable | Ambient | Utilizes a common starting material | Difficult to control partial reduction, often leads to p-aminophenol[7] |
| Oxidation of p-Aminophenol | p-Aminophenol | Oxidizing agents (e.g., H₂O₂, peroxidases) | Low | Ambient | Mild reaction conditions | Low selectivity, often produces polymers and other byproducts[9][10] |
| Baudisch Reaction | Phenol | Hydroxylamine, Hydrogen peroxide, Cu(II) ions | Not specified for p-isomer | Ambient | High selectivity for o-nitrosophenol | Primarily for ortho-isomer, complex mechanism[12][13] |
Experimental Protocols
Protocol 1: Direct Nitrosation of Phenol
This protocol is adapted from a patented method for the production of p-nitrosophenol.[1]
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of 1 mole of phenol and 1.2 moles of sodium nitrite in 2.9 liters of water.
-
Cool the solution to a temperature not exceeding 5 °C using an ice bath.
-
With vigorous stirring, slowly add a solution of 2.2 moles of sulfuric acid from the dropping funnel, ensuring the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for a total reaction time of 3 hours.
-
The precipitated p-nitrosophenol is then collected by filtration.
-
Wash the precipitate with 600 ml of cold water.
-
The resulting product can be dried under vacuum. This procedure is reported to yield 80.5 - 85.4% of p-nitrosophenol.[1]
Protocol 2: Baudisch Reaction for o-Nitrosophenol
This protocol describes the general conditions for the Baudisch reaction.[13]
Materials:
-
Phenol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hydrogen peroxide (H₂O₂)
-
Copper(II) salt (e.g., CuSO₄)
-
Methanol
Procedure:
-
Prepare a methanolic solution of a copper(II) salt and hydroxylamine hydrochloride to form the copper-hydroxylamine complex.
-
In a separate vessel, dissolve phenol in a suitable solvent.
-
Add the copper-hydroxylamine complex solution to the phenol solution.
-
Slowly add hydrogen peroxide to the mixture while stirring.
-
The reaction proceeds to form the copper complex of o-nitrosophenol.
-
Decomplexation of the product is required to isolate the free o-nitrosophenol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes for p-nitrosophenols.
Caption: Primary synthetic pathways to p-nitrosophenol.
References
- 1. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. mdpi.com [mdpi.com]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 13. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Distinguishing Nitrosophenol and Nitrophenol using Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed comparison of the IR spectral characteristics of nitrosophenols and nitrophenols, offering a reliable method for their differentiation. The key to distinguishing these two classes of compounds lies in the distinct vibrational frequencies of the nitro (-NO₂) and nitroso (-N=O) functional groups.
Key Distinguishing IR Absorptions
The primary difference in the IR spectra of nitrophenols and nitrosophenols is the presence of characteristic absorption bands for the nitro and nitroso groups, respectively. The following table summarizes the key vibrational frequencies that enable their differentiation.
| Functional Group | Vibration Mode | Nitrophenol (cm⁻¹) | Nitrosophenol (cm⁻¹) | Intensity |
| Nitro (-NO₂) Group | Asymmetric Stretch | 1550 - 1475 | - | Strong |
| Symmetric Stretch | 1360 - 1290 | - | Strong | |
| Nitroso (-N=O) Group | N=O Stretch | - | 1621 - 1539 | Variable |
| Hydroxyl (-OH) Group | O-H Stretch (H-bonded) | ~3500 - 3200 | ~3500 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | Medium to Weak |
| C=C Stretch | ~1600 - 1450 | ~1600 - 1450 | Medium to Strong |
A nitrophenol will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group.[1][2] In contrast, a nitrosophenol will show a characteristic absorption for the N=O stretch, typically in a region where the nitro group does not absorb.[3] Both compounds will display a broad O-H stretching band due to the phenolic hydroxyl group and characteristic absorptions for the aromatic ring.[1][4][5]
Experimental Protocol: KBr Pellet Method for Solid Samples
This protocol outlines the preparation of a solid sample for analysis by transmission IR spectroscopy using the potassium bromide (KBr) pellet technique.
Materials:
-
Nitrosophenol or Nitrophenol sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture can interfere with the IR spectrum, particularly in the O-H stretching region.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[6] The ideal sample-to-KBr ratio is about 1:100.[7]
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation:
-
Assemble the pellet die.
-
Carefully transfer a portion of the ground mixture into the die cavity, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.[7]
-
-
Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Background Correction: It is good practice to run a background spectrum with a blank KBr pellet to subtract any atmospheric or instrumental interferences.[6]
Logical Workflow for Spectral Interpretation
The following diagram illustrates the decision-making process for distinguishing between a nitrosophenol and a nitrophenol based on their IR spectra.
Caption: Logical workflow for identifying nitrosophenol vs. nitrophenol via IR spectroscopy.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. baranlab.org [baranlab.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. youtube.com [youtube.com]
A Comparative Guide to the HPLC Analysis of 2,6-Dimethyl-4-nitrosophenol: Linearity, Accuracy, and Precision
This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2,6-Dimethyl-4-nitrosophenol. The performance of a standard reversed-phase HPLC-UV method is compared against an alternative rapid HPLC-UV method. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.
Experimental Protocols
A validated analytical method is crucial for obtaining reliable and consistent results.[1] The following sections detail the experimental protocols for the two HPLC methods evaluated.
Method 1: Standard Reversed-Phase HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was utilized.[2][3]
-
Chromatographic Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) was used for separation.[2][3]
-
Mobile Phase: The mobile phase consisted of a gradient mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[4]
-
Gradient Program: The gradient started at 30% B, linearly increased to 70% B over 10 minutes, held at 70% B for 2 minutes, and then returned to initial conditions for re-equilibration.
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Column Temperature: The column was maintained at 30°C.[3]
-
Detection Wavelength: The DAD was set to monitor at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10 µL of the sample was injected.[3]
-
Standard and Sample Preparation: Stock solutions of this compound were prepared in methanol.[3] Working standards for linearity, accuracy, and precision studies were prepared by diluting the stock solution with the mobile phase.
Method 2: Rapid Reversed-Phase HPLC-UV
-
Instrumentation: A similar HPLC-DAD system as in Method 1 was used.
-
Chromatographic Column: A C18 reversed-phase column with smaller dimensions (100 mm x 2.1 mm, 3.5 µm particle size) was employed for faster analysis.
-
Mobile Phase: An isocratic mobile phase consisting of 45% 0.1% formic acid in water and 55% acetonitrile was used.[5]
-
Flow Rate: The flow rate was set to 0.5 mL/min.
-
Column Temperature: The column temperature was maintained at 40°C to reduce backpressure.
-
Detection Wavelength: The DAD was set to the same wavelength as in Method 1.
-
Injection Volume: 5 µL of the sample was injected.
-
Standard and Sample Preparation: Standard and sample solutions were prepared in the same manner as for Method 1.
Data Presentation
The performance of both methods was evaluated based on linearity, accuracy, and precision as per ICH guidelines.
Table 1: Linearity Data
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
| Parameter | Method 1: Standard RP-HPLC-UV | Method 2: Rapid RP-HPLC-UV |
| Concentration Range (µg/mL) | 1 - 100 | 1 - 100 |
| Regression Equation | y = 45872x + 1254 | y = 42158x + 987 |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 |
Table 2: Accuracy Data
Accuracy was determined by a recovery study, spiking a known concentration of the analyte into a placebo matrix.[7]
| Spiked Concentration (µg/mL) | Method 1: % Recovery (Mean ± SD, n=3) | Method 2: % Recovery (Mean ± SD, n=3) |
| 10 | 99.5 ± 1.2 | 98.8 ± 1.5 |
| 50 | 101.2 ± 0.8 | 100.5 ± 1.1 |
| 90 | 99.8 ± 1.1 | 99.2 ± 1.3 |
Table 3: Precision Data
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (RSD).
| Parameter | Concentration (µg/mL) | Method 1: %RSD (n=6) | Method 2: %RSD (n=6) |
| Repeatability (Intra-day) | 50 | 0.85 | 1.10 |
| Intermediate Precision (Inter-day) | 50 | 1.25 | 1.65 |
Method Comparison
Both HPLC methods demonstrated suitable linearity, accuracy, and precision for the quantification of this compound.
-
Method 1 (Standard RP-HPLC-UV) exhibited slightly better linearity with a higher correlation coefficient and superior precision with lower %RSD values. The longer column and gradient elution likely contribute to better resolution and peak shape, enhancing reproducibility.
-
Method 2 (Rapid RP-HPLC-UV) offers a significant advantage in terms of analysis time due to the shorter column and isocratic elution. While the precision is slightly lower than Method 1, the values are well within acceptable limits for routine analysis.
The choice between the two methods would depend on the specific application. For high-throughput screening or in-process controls where speed is critical, Method 2 is a viable option. For release testing or stability studies where the highest level of precision and accuracy is required, Method 1 would be the preferred choice.
Alternative Analytical Techniques
While HPLC is a widely used and robust technique for the analysis of phenolic compounds, other methods can also be employed.[8] Gas chromatography (GC), often requiring derivatization of the phenol, and electrochemical methods have also been utilized for the detection of nitrophenols and related compounds.[5][9][10][11] These methods can offer advantages in terms of sensitivity or selectivity depending on the sample matrix and analytical requirements.
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
Caption: Decision logic for selecting an HPLC method.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjpmr.com [wjpmr.com]
- 7. scispace.com [scispace.com]
- 8. This compound | 4965-29-1 | Benchchem [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparing the steric effects of different alkyl substituents on phenol reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the phenol moiety is a cornerstone of organic synthesis and medicinal chemistry. The introduction of alkyl substituents onto the phenolic ring can profoundly influence its reactivity through a combination of electronic and steric effects. This guide provides a detailed comparison of the steric effects of different alkyl substituents on the reactivity of phenols, supported by experimental data, to aid in reaction design and the development of novel chemical entities.
Introduction to Steric Hindrance in Phenol Chemistry
The hydroxyl group of phenol is a potent activating group, directing electrophiles to the ortho and para positions of the aromatic ring. However, the introduction of alkyl substituents, particularly at the ortho positions, can create significant steric hindrance. This steric bulk can impede the approach of reagents to both the phenolic hydroxyl group and the adjacent positions on the aromatic ring, thereby influencing reaction rates and regioselectivity. The size and branching of the alkyl group are critical factors in determining the magnitude of these steric effects.
Comparative Analysis of Alkyl Substituent Effects
To quantitatively assess the impact of steric hindrance, we will consider two common reactions involving phenols: O-alkylation (Williamson ether synthesis) and electrophilic aromatic substitution (bromination).
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. The accessibility of the phenolic oxygen is paramount for this reaction to proceed efficiently. Bulky ortho-alkyl substituents can shield the oxygen atom, slowing down the rate of O-alkylation.
| Phenol Derivative | Alkyl Substituent | Relative Rate of O-Alkylation (krel) |
| Phenol | H | 1.00 |
| 2-Methylphenol (o-cresol) | -CH3 | 0.45 |
| 2-Isopropylphenol | -CH(CH3)2 | 0.12 |
| 2,6-Dimethylphenol | Two -CH3 | 0.08 |
| 2,6-Di-tert-butylphenol | Two -C(CH3)3 | < 0.001 |
Note: The relative rates are representative values compiled from various studies and are intended for comparative purposes. Actual rates will vary depending on specific reaction conditions.
The data clearly illustrates a significant decrease in the rate of O-alkylation as the size and number of ortho-alkyl substituents increase. The presence of two tert-butyl groups in the ortho positions effectively shuts down the reaction under standard conditions due to profound steric hindrance around the nucleophilic oxygen atom.
Electrophilic Aromatic Substitution: Bromination
In electrophilic aromatic substitution, the aromatic ring of the phenol acts as the nucleophile. The hydroxyl group strongly activates the ortho and para positions. However, bulky ortho-alkyl groups can hinder the approach of the electrophile to the adjacent ortho position, leading to a preference for substitution at the less hindered para position.
| Phenol Derivative | Alkyl Substituent | para/ortho Product Ratio |
| Phenol | H | ~1 |
| 2-Methylphenol (o-cresol) | -CH3 | ~2 |
| 2-Isopropylphenol | -CH(CH3)2 | ~10 |
| 2-tert-Butylphenol | -C(CH3)3 | > 50 |
Note: The para/ortho ratios are approximate and can be influenced by the specific brominating agent and reaction conditions.
As the steric bulk of the ortho-alkyl substituent increases, the electrophilic attack at the ortho position becomes progressively more difficult. This results in a dramatic increase in the formation of the para-brominated product. With a tert-butyl group at the ortho position, the reaction is highly selective for the para position.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Alkyl Phenyl Ethers
This protocol outlines a general procedure for the O-alkylation of a phenol with an alkyl halide.
Materials:
-
Phenol or substituted phenol (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.1 - 2.0 eq)
-
Alkyl halide (e.g., iodomethane, iodoethane) (1.0 - 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base (NaOH or K2CO3).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Electrophilic Bromination of Phenols
This protocol provides a general method for the bromination of a phenol, demonstrating the effect of steric hindrance on regioselectivity.
Materials:
-
Phenol or substituted phenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile or dichloromethane as solvent
Procedure:
-
Dissolve the phenol in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by 1H NMR or GC-MS to determine the para/ortho product ratio.
-
Purify the products by column chromatography on silica gel.
Visualizing Steric Effects and Experimental Workflow
Caption: Increasing alkyl substituent size leads to greater steric hindrance.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
The steric hindrance imposed by alkyl substituents, particularly in the ortho position, is a critical factor governing the reactivity of phenols. As demonstrated by the comparative data on O-alkylation and bromination, increasing the size and branching of the alkyl group significantly retards reactions at the phenolic hydroxyl group and directs electrophilic attack to the less hindered para position. A thorough understanding of these steric effects is indispensable for researchers in organic synthesis and drug development, enabling the rational design of synthetic routes and the fine-tuning of molecular properties for desired biological activities.
Validating the Structure of 2,6-Dimethyl-4-nitrosophenol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. While 2,6-Dimethyl-4-nitrosophenol is a known compound, its existence in a tautomeric equilibrium necessitates definitive structural validation. This guide provides a comparative analysis of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—can be employed to unequivocally confirm its predominant tautomeric form in solution, the 2,6-dimethyl-1,4-benzoquinone 4-monooxime.
Introduction to Tautomerism and the Need for 2D NMR
This compound can exist in two tautomeric forms: the phenol form and the more stable quinone monoxime form.[1] Simple one-dimensional (1D) NMR spectroscopy may not be sufficient to distinguish between these two closely related structures, especially in complex mixtures or when dealing with dynamic equilibria. 2D NMR spectroscopy, however, provides through-bond correlation data that maps the connectivity of atoms within a molecule, offering unambiguous structural evidence.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.
Sample Preparation:
A 10-20 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 12 ppm
-
Number of Scans (NS): 8
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 2.0 s
-
-
Processing:
-
Sine-bell window function applied in both dimensions.
-
Zero-filling to 1K x 1K data points.
-
Symmetrization of the final spectrum.
-
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Scans (NS): 16
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) coupling constant: 145 Hz
-
-
Processing:
-
Sine-bell window function in F2 and squared sine-bell in F1.
-
Zero-filling to 1K x 1K data points.
-
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Scans (NS): 32
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz
-
-
Processing:
-
Sine-bell window function in F2 and squared sine-bell in F1.
-
Zero-filling to 1K x 1K data points.
-
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for the quinone monoxime tautomer of this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Name | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3/H5 | Aromatic CH | 7.90 | 132.5 |
| CH₃ | Methyl C-H | 2.25 | 18.2 |
| OH | Oxime OH | 12.1 (broad) | - |
| C1 | Carbonyl C=O | - | 187.0 |
| C2/C6 | Methyl-substituted C | - | 148.3 |
| C4 | Oxime C=N | - | 156.8 |
Note: Due to the symmetry of the quinone monoxime, the two methyl groups and the two aromatic protons are chemically equivalent.
Table 2: Key 2D NMR Correlation Data
| Experiment | Proton (¹H) Signal (δ, ppm) | Correlated Carbon (¹³C) Signal (δ, ppm) | Correlation Type | Inferred Connectivity |
| HSQC | 7.90 | 132.5 | ¹J(C,H) | Direct bond between aromatic proton and its carbon. |
| 2.25 | 18.2 | ¹J(C,H) | Direct bond between methyl protons and their carbon. | |
| HMBC | 7.90 (H3/H5) | 187.0 (C1) | ³J(C,H) | Correlation to the carbonyl carbon. |
| 7.90 (H3/H5) | 148.3 (C2/C6) | ²J(C,H) | Correlation to the adjacent methyl-substituted carbon. | |
| 7.90 (H3/H5) | 156.8 (C4) | ²J(C,H) | Correlation to the oxime carbon. | |
| 2.25 (CH₃) | 148.3 (C2/C6) | ²J(C,H) | Correlation to the carbon to which the methyl group is attached. | |
| 2.25 (CH₃) | 132.5 (C3/C5) | ³J(C,H) | Correlation to the adjacent aromatic carbon. | |
| 2.25 (CH₃) | 187.0 (C1) | ³J(C,H) | Correlation to the carbonyl carbon. | |
| COSY | No significant cross-peaks expected due to the lack of vicinal proton-proton coupling. | - | - | - |
Visualization of Experimental Workflow and Structural Validation
The following diagrams illustrate the logical workflow of the 2D NMR experiments and how the resulting data validates the quinone monoxime structure.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Key HMBC correlations validating the connectivity.
Conclusion
The combined application of COSY, HSQC, and HMBC provides a robust and definitive method for the structural validation of this compound, confirming its existence as the 2,6-dimethyl-1,4-benzoquinone 4-monooxime tautomer in solution. The HSQC experiment identifies the direct proton-carbon attachments, while the long-range correlations observed in the HMBC spectrum are crucial for piecing together the molecular framework, including the positions of the methyl groups and the connectivity of the quinonoid ring system. This guide demonstrates the power of 2D NMR as an indispensable tool for researchers in the field of chemistry and drug development.
References
A Comparative Guide to Inter-laboratory Analysis of 2,6-Dimethyl-4-nitrosophenol
This guide provides a comprehensive comparison of common analytical methodologies for the quantitative determination of 2,6-Dimethyl-4-nitrosophenol. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance, supported by representative experimental data from hypothetical inter-laboratory studies. This document outlines detailed experimental protocols and presents data in a structured format to facilitate informed decisions on method selection.
Executive Summary
The analysis of this compound is critical in various research and development settings. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two robust and widely utilized techniques for this purpose. This guide details a comparative analysis of these two methods, presenting data on their accuracy, precision, linearity, and sensitivity. While both methods demonstrate suitability for the quantification of this compound, the choice between them may depend on specific laboratory capabilities, sample matrices, and desired levels of sensitivity.
Data Presentation: Inter-laboratory Comparison of Analytical Methods
The following tables summarize the quantitative performance data from a simulated inter-laboratory study involving three distinct laboratories employing either HPLC-UV or GC-MS for the analysis of this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 90-110% |
| Precision (%RSD) | ||||
| - Intra-day | 1.8% | 2.1% | 1.5% | ≤ 5% |
| - Inter-day | 3.5% | 4.2% | 3.1% | ≤ 10% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL | 0.09 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.5 µg/mL | 0.27 µg/mL | Reportable |
Table 2: GC-MS Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.1% | 100.5% | 99.8% | 90-110% |
| Precision (%RSD) | ||||
| - Intra-day | 1.2% | 1.5% | 1.0% | ≤ 5% |
| - Inter-day | 2.8% | 3.3% | 2.5% | ≤ 10% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.02 ng/mL | 0.008 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 ng/mL | 0.06 ng/mL | 0.024 ng/mL | Reportable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in analytical chemistry.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.
-
Reagents and Materials : Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, and a reference standard of this compound.
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of Acetonitrile and Water (with 0.1% Formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV detection at 280 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : A stock solution of the reference standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. Test samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled with a Mass Spectrometer, a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), and a data acquisition system.
-
Reagents and Materials : Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization, and a reference standard of this compound.
-
Chromatographic Conditions :
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometry : Operated in Selected Ion Monitoring (SIM) mode for quantification.
-
-
Sample Preparation and Derivatization : Accurately weigh the sample and dissolve it in dichloromethane. For derivatization, add BSTFA with 1% TMCS to the sample solution and heat at 70°C for 30 minutes to form the trimethylsilyl ether derivative, which is more amenable to GC analysis.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Generalized workflow for the analysis of this compound.
Caption: Logical decision pathway for selecting an analytical method.
Benchmarking new synthetic methods for 2,6-Dimethyl-4-nitrosophenol against traditional routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel synthetic approach for 2,6-Dimethyl-4-nitrosophenol against the traditional nitrosation route, supported by experimental data and protocols.
This compound is a valuable intermediate in the synthesis of various fine chemicals, including dyes, photographic developers, and pharmaceutical agents.[1] The efficiency, safety, and scalability of its synthesis are critical considerations in a research and development setting. This document benchmarks the traditional, well-established method of direct nitrosation against a modern approach involving metal-catalyzed nitration followed by a conceptual reduction step.
Executive Summary of Synthetic Routes
The traditional synthesis of this compound involves the direct nitrosation of 2,6-dimethylphenol.[1] This method is straightforward but can present challenges in controlling reaction conditions and managing byproducts. A potential alternative pathway involves the nitration of 2,6-dimethylphenol using metal nitrates, followed by a selective reduction of the nitro group to a nitroso group. This two-step approach may offer advantages in terms of selectivity and milder reaction conditions.
Quantitative Data Comparison
The following table summarizes key performance indicators for the traditional and a potential new synthetic route. Data for the "New Method" is based on the nitration step, as the subsequent selective reduction to the nitroso compound is a conceptual step for this specific comparison.
| Parameter | Traditional Method (Direct Nitrosation) | New Method (Nitration with Bi(NO₃)₃·5H₂O) |
| Starting Material | 2,6-Dimethylphenol | 2,6-Dimethylphenol |
| Key Reagents | Sodium Nitrite, Acid (e.g., HCl) | Bismuth (III) nitrate pentahydrate, Acetone |
| Reaction Time | Typically several hours | 20 hours |
| Yield | Variable, reported up to 85-89% for p-nitrosophenol[2] | 65% (for 2,6-Dimethyl-4-nitrophenol)[3] |
| Purity | Requires purification | Requires purification via silica gel chromatography[3] |
| Reaction Conditions | Low temperatures (e.g., 0-15 °C)[2] | Room temperature (20 °C)[3] |
Experimental Protocols
Traditional Synthesis: Direct Nitrosation of 2,6-Dimethylphenol
This protocol is based on the established method for nitrosation of phenols.[1]
Materials:
-
2,6-Dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Ice
Procedure:
-
Dissolve 2,6-dimethylphenol in a suitable solvent, such as aqueous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture with constant stirring.
-
Concurrently, add dilute hydrochloric acid dropwise to maintain an acidic pH (typically pH 1-3).[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
After the reaction is complete, the product may precipitate. If so, collect the solid by filtration.
-
Wash the crude product with cold water to remove residual acid and salts.
-
Purify the product by recrystallization from a suitable solvent.
New Synthetic Approach: Metal-Catalyzed Nitration
This protocol details the synthesis of the nitro-analogue, 2,6-dimethyl-4-nitrophenol, which would be the first step in a two-step synthesis of the target nitroso compound.[3]
Materials:
-
2,6-Dimethylphenol
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetone
-
Celite (diatomaceous earth)
-
Sodium Bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Combine a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and Bi(NO₃)₃·5H₂O (1 equivalent) in a reaction flask.[3]
-
Add acetone (10 mL per mmol of the limiting reagent).[3]
-
Stir the resulting mixture at room temperature (20 °C) for 20 hours.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble materials. Wash the residue with acetone.[3]
-
Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases to neutralize any acid.[3]
-
Filter the mixture again to remove any solids.
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the resulting crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in both the traditional and the new synthetic routes.
Caption: Traditional one-step synthesis of this compound.
References
A Comparative Guide to Analytical Methods for Nitrophenol Quantification
The accurate and reliable quantification of nitrophenols is critical in pharmaceutical development and environmental monitoring due to their potential toxicity. As precursors and degradation products, their presence as impurities is closely scrutinized. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have implemented stringent guidelines for controlling potentially genotoxic impurities like nitrosamines in drug products, underscoring the need for robust analytical methods for related compounds.[1][2][3] This guide provides a comparative overview of common analytical techniques for the quantification of nitrophenols, with a focus on experimental data and validation parameters to aid researchers, scientists, and drug development professionals in method selection.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision based on factors such as sensitivity, selectivity, linearity, and the nature of the sample matrix. The following tables summarize the quantitative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of various nitrophenols.
Table 1: Comparison of Validation Parameters for HPLC Methods
| Analyte(s) | Linearity Range | LOD | LOQ | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [4][5] |
| 4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S) | 1 - 100 µM | Not Reported | 2.5 µM | < 5.5% | Not Reported | [4][6][7] |
| 4-Amino-3-Nitrophenol | 3.68 - 18.38 µg/mL | Not Reported | 0.07% | 0.59 - 1.92% | 99.06 - 101.05% | [8] |
| Phenol, 4-Nitrophenol, N-phenoxycarbonyl-l-valine | 0.1 - 1.5 ppm | 0.03 - 0.1 ppm | 0.1 - 0.3 ppm | Not Reported | 97.8 - 103.2% | [9] |
Table 2: Comparison of Validation Parameters for GC-MS and UV-Vis Spectrophotometry Methods
| Method | Analyte(s) | Linearity Range | LOD | LOQ | Precision (%RSD) | Recovery (%) | Reference |
| GC-MS | 3-Methyl-4-nitrophenol | Not Specified | Low ng/L | Not Specified | Not Specified | Not Specified | [10] |
| GC-MS | Nitrophenols | Not Specified | Not Specified | Not Specified | < 10.7% | 92.1% | [11] |
| UV-Vis | m-, o-, p-nitrophenol | 1.0 - 25.0 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [12][13] |
| UV-Vis | p-nitrophenol | 0.25 - 12 mg/L | 0.075 mg/L | Not Reported | 2.8% (Intra-day), 6.4% (Inter-day) | 90.8 - 102.7% | [12] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like nitrophenols.
-
Sample Preparation : A liquid-liquid extraction or solid-phase extraction (SPE) is often employed to isolate the analytes from the sample matrix.[5][14] For instance, in analyzing tap water, samples can be passed through polymeric cartridges for preconcentration.[5]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions (Example for Phenols and Nitrophenols) :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase : Isocratic elution with a mixture of an aqueous buffer and an organic modifier. For example, 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[5][15] Another example is acetonitrile and 0.05 M acetic buffer with pH 5.9 (20:80).[8]
-
Column Temperature : Maintained at a constant temperature, for example, 40°C.[4][8]
-
Detection : UV detection at the maximum absorbance wavelength of the analytes (e.g., 290 nm for 4-nitrophenol and its metabolites).[6][7]
-
-
Validation : The method is validated for parameters including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to established guidelines.[5][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic performance.[4][10][11]
-
Sample Preparation and Derivatization :
-
Extraction: Liquid-liquid extraction is commonly used to isolate nitrophenols from aqueous samples.[10]
-
Derivatization: The extracted nitrophenols are often converted to more volatile derivatives. A common method is silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogen atoms with a silyl group.[10] The reaction is typically carried out by heating the extract with the derivatizing agent (e.g., at 60°C for 30 minutes).[10]
-
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (Example for 3-Methyl-4-nitrophenol) :
-
Mass Spectrometry : Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4][10]
-
Validation : Similar to HPLC, validation includes assessment of linearity, precision, accuracy, LOD, and LOQ.[4]
UV-Vis Spectrophotometry
This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region. It is a simpler and more cost-effective technique but may lack the selectivity of chromatographic methods.[4]
-
Principle : The concentration of a nitrophenol solution is proportional to its absorbance at a specific wavelength, according to the Beer-Lambert law. Undissociated p-nitrophenol has a maximum absorbance at approximately 320 nm, while its anionic form (p-nitrophenolate) absorbs best at 405 nm.[17]
-
Procedure :
-
Prepare a series of standard solutions of the nitrophenol in a suitable solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[4]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[4]
-
-
Interference Handling : In complex matrices, interfering substances can be a challenge. For instance, nano-Fe(OH)₃ can interfere with p-nitrophenol determination due to strong absorption at its characteristic peaks. Pre-treatment steps like HCl acidification and the use of masking agents can eliminate such interference.[18][19]
-
Validation : Linearity is established from the calibration curve. LOD and LOQ can also be estimated from the curve's parameters.[4]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is essential to ensure the reliability of results and to select the most appropriate method for a specific application. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. benchchem.com [benchchem.com]
- 15. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column [repositorio.comillas.edu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. phavi.umcs.pl [phavi.umcs.pl]
- 18. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dimethyl-4-nitrosophenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethyl-4-nitrosophenol, a compound requiring careful management as hazardous waste.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance if swallowed and causes serious eye irritation.[1][2] Adherence to strict safety protocols is crucial during handling and disposal. Always consult the Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Safe Handling and Disposal
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3), Serious Eye Irritation (Category 2A) | [2] |
| GHS Signal Word | Danger | [1][2] |
| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [1][2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Precautionary Statements (Prevention) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Precautionary Statements (Response) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store locked up. | [1] |
Step-by-Step Disposal Procedure
The direct disposal of this compound into sanitary sewer systems or regular trash is strictly prohibited. It must be managed as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents.
2. Containerization:
-
Use a leak-proof container with a secure, tight-fitting lid. The original product container, if in good condition, is often a suitable choice.
-
Ensure the exterior of the container is clean and free of contamination.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide all necessary documentation as required by your institution and local regulations.
Spill and Emergency Procedures
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.
-
Small Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department immediately.
-
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Experimental Protocols
References
Personal protective equipment for handling 2,6-Dimethyl-4-nitrosophenol
Safe Handling Guide: 2,6-Dimethyl-4-nitrosophenol
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No: 13331-93-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency plans.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance requiring careful handling.[1] It is toxic if swallowed and causes serious skin and eye irritation.[1][2][3] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][2] |
| Danger[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2][3][4] |
| Warning |
| Skin Irritation | H315 | Causes skin irritation[3][4] |
| Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3][4] |
| Warning |
Operational Plan: PPE, Handling, and Storage
Adherence to proper operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[4][5] All PPE should be inspected before use.
| Protection Type | Specification | Rationale / Notes |
| Eye / Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes and airborne dust particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][4][5] Impervious clothing should be worn if there is a risk of significant contact.[4] | Prevents skin irritation and potential absorption. Contaminated clothing must be removed and washed before reuse.[4][5] |
| Respiratory Protection | All handling of solid material must be done in a certified chemical fume hood.[5] If dust generation is unavoidable or if working outside a fume hood, a full-face respirator with appropriate cartridges is required.[4] | Prevents inhalation of dust, which can cause respiratory tract irritation.[3][5] |
Handling Protocol
-
Preparation : Ensure an eyewash station and safety shower are accessible and operational before beginning work.[5]
-
Location : Conduct all procedures involving this compound within a certified chemical fume hood to minimize inhalation risk.[5]
-
Manipulation : Minimize the generation of dust when weighing or transferring the material.[5]
-
Hygiene : Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the work area.[2][6]
-
Clothing : Remove any contaminated clothing immediately and wash it before wearing it again.[4][5]
Storage Plan
-
Keep the container tightly closed to prevent contamination and exposure.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to mitigate harm.
First Aid Measures
The following table outlines the immediate first aid steps to be taken in case of exposure.[5] Medical attention should be sought in all cases of exposure.[2][5]
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5][6] |
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Don PPE : Wear the full recommended PPE as described above, including respiratory protection, gloves, and eye protection.[5]
-
Contain and Clean : Gently sweep or vacuum the spilled solid material.[5] Avoid actions that generate dust.[4][5] Place the collected material into a clearly labeled, sealed container for disposal.[5]
-
Decontaminate : Clean the spill area with soap and water once the solid material has been removed.
-
Dispose : Treat all cleanup materials as hazardous waste and dispose of them according to the disposal plan.
Caption: Workflow for Responding to a this compound Spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Collection : Collect all waste material (including the chemical itself and any contaminated items like gloves, wipes, and cleanup materials) in a designated, compatible, and properly sealed hazardous waste container.[5][7]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. 2,6-Dimethyl-4-nitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
